molecular formula C38H79N2O11P B15549222 DMPE-PEG2000

DMPE-PEG2000

货号: B15549222
分子量: 771.0 g/mol
InChI 键: ZMNBFFXEONLCQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMPE-PEG2000 is a useful research compound. Its molecular formula is C38H79N2O11P and its molecular weight is 771.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C38H79N2O11P

分子量

771.0 g/mol

IUPAC 名称

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate;methane

InChI

InChI=1S/C37H72NO11P.CH4.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2;;/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43);1H4;1H3

InChI 键

ZMNBFFXEONLCQE-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this compound, outlines key experimental protocols for its characterization, and visualizes relevant biological and experimental processes.

Core Physicochemical Properties of this compound

This compound is a phospholipid-polyethylene glycol conjugate that is widely utilized in the formulation of drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[1] Its amphiphilic nature, with a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to spontaneously self-assemble in aqueous environments and impart unique "stealth" characteristics to nanocarriers.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Synonyms 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], 14:0 PEG2000 PE[1]
Molecular Formula C125H251N2O55P (average)[2]
Average Molecular Weight ~2693.32 g/mol [2]
Physical State White to off-white solid[3]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol. Soluble in ethanol (B145695) and DMSO. Insoluble in PBS (pH 7.2).[4][5]
Purity >95%[3]
Critical Micelle Concentration (CMC) In the micromolar (µM) range in aqueous solutions. The exact value can be influenced by factors such as ionic strength and temperature.[6]

Role in Drug Delivery: The "Stealth" Effect

The incorporation of this compound into liposomes and nanoparticles provides a significant advantage in drug delivery by creating a "stealth" effect. The long, hydrophilic PEG chains form a hydrated layer on the surface of the nanocarrier. This layer sterically hinders the binding of opsonin proteins present in the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the MPS, these stealth nanocarriers exhibit prolonged circulation times, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and liposomes formulated with it.

Preparation of this compound Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8][9]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other primary phospholipid

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DMPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired formulation.

  • Film Formation: The organic solvent is slowly removed using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.

  • Drying: To ensure complete removal of the organic solvent, the flask containing the lipid film is placed under a high vacuum for several hours or overnight.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating it. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary phospholipid to ensure proper liposome (B1194612) formation. This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion. This process involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder device.

Characterization of Liposomes

a) Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the measurement to obtain the average hydrodynamic diameter (particle size) and the PDI. The PDI is a measure of the width of the size distribution, with values below 0.2 generally indicating a monodisperse population.[10][11]

b) Zeta Potential Measurement:

Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability in suspension.

Procedure:

  • Dilute the liposome suspension in an appropriate buffer (typically low ionic strength).

  • Inject the sample into a specialized zeta potential cell.

  • Place the cell in the instrument and apply an electric field.

  • The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential. A zeta potential of at least ±30 mV is generally considered to indicate a stable suspension due to electrostatic repulsion between particles.[12]

c) Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to confirm the chemical structure of this compound and its incorporation into liposomes.

Procedure:

  • Lyophilize the this compound or the liposome sample.

  • Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., deuterated chloroform for the free lipid, or a mixture for liposomes).

  • Acquire 1H and 31P NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the spectra to identify characteristic peaks corresponding to the different chemical groups in this compound, such as the methylene (B1212753) groups of the PEG chain and the phosphate (B84403) group of the phospholipid headgroup.

Mandatory Visualizations

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a common chemotherapeutic agent often delivered via liposomes, induces apoptosis in cancer cells through multiple signaling pathways.[6][13] The diagram below illustrates a simplified representation of the intrinsic apoptosis pathway activated by doxorubicin.

Doxorubicin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin_Liposome Doxorubicin Liposome Doxorubicin Doxorubicin Doxorubicin_Liposome->Doxorubicin Drug Release DNA_Damage DNA Damage Doxorubicin->DNA_Damage Intercalation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax_Bak Bax/Bak Bax_Bak->Mitochondrion Pore Formation Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution DNA_Damage->Bax_Bak Activation

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

Experimental Workflow for Liposome Preparation and Characterization

The following diagram outlines the key steps involved in the preparation and characterization of this compound-containing liposomes.

Liposome_Workflow cluster_preparation Liposome Preparation cluster_characterization Characterization Lipid_Dissolution 1. Lipid Dissolution (DMPC, Cholesterol, this compound) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Drying 3. Drying (High Vacuum) Film_Formation->Drying Hydration 4. Hydration (Aqueous Buffer) Drying->Hydration Extrusion 5. Size Reduction (Extrusion) Hydration->Extrusion DLS Dynamic Light Scattering (Size & PDI) Extrusion->DLS Zeta_Potential Zeta Potential Measurement Extrusion->Zeta_Potential NMR NMR Spectroscopy (Structural Confirmation) Extrusion->NMR

Caption: Workflow for liposome preparation and characterization.

References

An In-Depth Technical Guide to DMPE-PEG2000: Properties, Formulation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, provides step-by-step experimental protocols for its use in nanoparticle formulations, and outlines key characterization techniques.

Core Properties of this compound

This compound is a phospholipid-polymer conjugate that combines a lipid anchor (DMPE) with a hydrophilic polymer chain (PEG2000). This amphipathic structure is fundamental to its function in drug delivery, primarily in the formation of liposomes and lipid nanoparticles (LNPs). The DMPE portion integrates into the lipid bilayer of nanoparticles, while the PEG chain extends into the aqueous environment, creating a hydrophilic shield. This "stealth" characteristic reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles and enhancing their potential to reach target tissues.

Molecular Weight and Formula

The molecular weight and chemical formula of this compound can vary slightly due to the polydispersity of the polyethylene (B3416737) glycol (PEG) chain. The "2000" in its name denotes an average molecular weight of the PEG component of approximately 2000 g/mol . This inherent variability is reflected in the data provided by various suppliers.

ParameterRepresentative Value 1Representative Value 2General Formula
Average Molecular Weight ( g/mol ) ~2676.25~2693.32Varies based on 'n'
Molecular Formula C125H248NO55PC125H251N2O55P (as ammonium (B1175870) salt)(C2H4O)nC35H68NO10P

Note: The variation in molecular weight and formula arises from the distribution of repeating ethylene (B1197577) glycol units in the PEG chain.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-containing nanoparticles.

Formulation of Liposomes using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous medium.

Materials and Reagents:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG lipid, respectively. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2-3 hours, or overnight.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the hydration medium should be maintained above the lipid phase transition temperature. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is performed by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.

Characterization of this compound Containing Nanoparticles

Dynamic Light Scattering (DLS) and Zeta Potential Measurement

DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles, while zeta potential measurement provides information about their surface charge.

Procedure:

  • Sample Preparation: Dilute the liposome (B1194612) or LNP suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

  • DLS Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles and correlates this to their size.

  • Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specialized electrode-containing cell. An electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility and, consequently, their zeta potential. A neutral or slightly negative zeta potential is often desirable for in vivo applications to minimize non-specific interactions.[1]

Visualizations

Workflow for Liposome Formulation

The following diagram illustrates the key steps in the thin-film hydration method for preparing liposomes containing this compound.

G Workflow of Liposome Formulation via Thin-Film Hydration cluster_0 Preparation cluster_1 Characterization cluster_2 Final Product A 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound in Organic Solvent) B 2. Thin-Film Formation (Solvent Evaporation) A->B Rotary Evaporation C 3. Hydration (Aqueous Buffer Addition) B->C Addition of Aqueous Phase D 4. Size Reduction (Extrusion) C->D High Pressure E Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) D->E F Zeta Potential Measurement - Surface Charge D->F G Drug-Loaded PEGylated Liposomes D->G

Caption: Liposome formulation workflow using the thin-film hydration method.

Influence of this compound on Nanoparticle Properties

This diagram outlines the logical relationships between the incorporation of this compound into a lipid nanoparticle and its subsequent effects on physicochemical properties and in vivo performance.

G Influence of this compound on Nanoparticle Characteristics cluster_0 Formulation Component cluster_1 Physicochemical Properties cluster_2 In Vivo Performance A Incorporation of This compound B Formation of Hydration Layer ("Stealth" Property) A->B C Increased Colloidal Stability A->C D Modification of Surface Charge A->D E Reduced Opsonization and Macrophage Uptake B->E F Prolonged Systemic Circulation Time C->F E->F G Enhanced Tumor Accumulation (EPR Effect) F->G H Improved Drug Efficacy G->H

Caption: this compound's impact on nanoparticle properties and performance.

References

An In-depth Technical Guide to the Synthesis and Purification of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in the development of liposomal and lipid nanoparticle (LNP) drug delivery systems. The purity and characterization of this PEGylated lipid are paramount to ensure the stability, efficacy, and safety of the final therapeutic product.

Introduction to this compound

This compound is a lipid-polymer conjugate that combines the biocompatible phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE), with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da molecular weight.[1] The DMPE component serves as a hydrophobic anchor, allowing for its incorporation into the lipid bilayer of liposomes and LNPs. The PEG chain extends from the surface of the nanoparticle, creating a hydrophilic corona that sterically hinders the binding of opsonins and subsequent uptake by the mononuclear phagocyte system. This "stealth" characteristic prolongs the circulation half-life of the nanoparticles, enhancing their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

The quality of this compound is critical, as impurities can affect particle size, encapsulation efficiency, and potentially trigger immunological responses.[2] Common contaminants include unreacted starting materials (DMPE and PEG2000), reaction by-products, and residual solvents.

Synthesis of this compound

The synthesis of this compound typically involves the covalent conjugation of a reactive, monofunctional methoxy-PEG2000 (mPEG2000) derivative to the primary amine of the DMPE headgroup. A common and efficient method is the use of an N-hydroxysuccinimide (NHS) ester-activated mPEG2000. This reacts with the primary amine of DMPE under mild conditions to form a stable amide bond.

Reaction Scheme

The general reaction involves the acylation of the primary amine of DMPE with an activated mPEG2000 derivative.

Synthesis_Scheme cluster_reactants Reactants cluster_products Products DMPE DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) DMPE_PEG2000 This compound DMPE->DMPE_PEG2000 + mPEG_NHS mPEG2000-NHS (N-hydroxysuccinimide ester) mPEG_NHS->DMPE_PEG2000 Amine Acylation (Organic Solvent, Base) NHS NHS (N-hydroxysuccinimide) DMPE_PEG2000->NHS +

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Amine Acylation with mPEG2000-NHS

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

  • Methoxy-PEG2000-NHS (mPEG2000-NHS)

  • Anhydrous Chloroform (B151607) or Dichloromethane

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DMPE in anhydrous chloroform or dichloromethane.

  • Addition of Base: Add a slight molar excess of a non-nucleophilic base, such as triethylamine or DIPEA, to the DMPE solution. This acts as a proton scavenger.

  • Addition of mPEG2000-NHS: In a separate flask, dissolve mPEG2000-NHS in the same anhydrous solvent. Add this solution dropwise to the DMPE solution while stirring. A slight molar excess of the mPEG2000-NHS may be used to drive the reaction to completion.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water or a primary amine to consume any unreacted mPEG2000-NHS.

  • Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and any catalysts or quenching agents. A combination of techniques is often employed to achieve high purity.

Purification Workflow

Purification_Workflow Crude Crude this compound (Post-synthesis mixture) Precipitation Precipitation/ Recrystallization Crude->Precipitation Removal of some impurities SEC Size Exclusion Chromatography (SEC) Precipitation->SEC Separation by size RP_HPLC Reversed-Phase HPLC SEC->RP_HPLC High-resolution polishing Pure Pure this compound RP_HPLC->Pure

Caption: A typical multi-step purification workflow for this compound.

Purification Methodologies

1. Precipitation and Recrystallization:

  • Precipitation: This technique involves dissolving the crude product in a suitable solvent (e.g., chloroform) and then adding a non-solvent (e.g., diethyl ether) to cause the this compound to precipitate, leaving some impurities in the solution.[2]

  • Recrystallization: The impure product is dissolved in a minimal amount of a hot solvent. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.[2]

2. Solvent Extraction:

  • Liquid-liquid extraction can be used to partition the this compound from certain impurities. For instance, a mixture of chloroform and methanol (B129727) can be used as the organic phase, and an aqueous buffer can be used to extract polar impurities.[2]

3. Chromatographic Methods:

  • Size-Exclusion Chromatography (SEC): SEC is effective for separating the larger this compound conjugate from smaller molecules like unreacted DMPE, NHS, and residual base.[2]

  • Ion-Exchange Chromatography (IEC): IEC can be used to separate molecules based on their charge. This can be useful for removing charged impurities.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used as a final polishing step to achieve high purity.

Quality Control and Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stability of the final this compound product.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is used to determine the purity of the this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the chemical structure of the molecule. The characteristic peak for the ethylene (B1197577) glycol protons of the PEG chain is observed around 3.63 ppm in ¹H NMR.[4]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight distribution of the PEGylated lipid.[5]

Data Presentation

HPLC-CAD Method Parameters for this compound Analysis
ParameterSpecification
Column Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)[3]
Mobile Phase A 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[3]
Mobile Phase B Methanol:Acetonitrile (60:40 v/v)[3]
Elution Mode Gradient[3]
Detector Charged Aerosol Detector (CAD)[3]
Method Validation Data for HPLC-CAD Analysis of this compound
ParameterResult
Intra-day Precision (RSD) 1.6%[3]
Inter-day Precision (RSD) 0.6%[3]
Sensitivity (RSD) 3.8%[3]
Linearity (R²) 0.996 (in the range of 210-390 µg/mL)[3]

Conclusion

The synthesis and purification of this compound are critical processes that demand careful control and optimization to ensure the production of a high-quality product for use in advanced drug delivery systems. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to produce and characterize this compound with the high purity required for clinical applications. The use of a multi-step purification strategy coupled with rigorous analytical characterization is essential for the successful development of safe and effective nanomedicines.

References

The Amphiphilic Nature and Self-Assembly of DMPE-PEG2000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a versatile amphiphilic polymer-lipid conjugate that has garnered significant attention in the field of drug delivery and nanotechnology. Its unique molecular architecture, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Da, imparts upon it the ability to self-assemble into various nanostructures in aqueous environments. These self-assembled structures, primarily micelles and liposomes, serve as effective carriers for therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the amphiphilic nature of this compound and the principles governing its self-assembly, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties of this compound

The amphiphilic character of this compound is the cornerstone of its self-assembly behavior. The molecule consists of two distinct regions:

  • Hydrophobic Domain: The DMPE moiety is composed of two saturated 14-carbon myristoyl fatty acid chains linked to a glycerol (B35011) backbone and a phosphoethanolamine headgroup. This lipid portion is responsible for the molecule's poor solubility in aqueous solutions and its propensity to associate with other hydrophobic molecules, including the lipid bilayers of cell membranes.

  • Hydrophilic Domain: The PEG2000 chain is a highly flexible, water-soluble polymer that forms a hydrated cloud around the nanostructures it constitutes. This PEG layer provides a steric barrier, often referred to as a "stealth" coating, which can reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

The balance between the hydrophobic and hydrophilic sections of the molecule dictates its behavior in solution, leading to the spontaneous formation of organized assemblies that minimize the unfavorable interactions between the hydrophobic lipid tails and the aqueous environment.

Self-Assembly into Micelles and Liposomes

In aqueous media, this compound molecules spontaneously organize to shield their hydrophobic tails from water. This process, driven by the hydrophobic effect, results in the formation of distinct nanostructures, primarily micelles and, in combination with other lipids, liposomes.

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , individual this compound molecules (unimers) begin to aggregate into spherical structures called micelles. In a micelle, the hydrophobic DMPE tails form a core, while the hydrophilic PEG chains create a stabilizing corona that interfaces with the surrounding water. The CMC is a critical parameter as it indicates the stability of the micelles upon dilution. Below the CMC, the micelles will disassemble back into unimers.

The aggregation number (Nagg) , which is the number of individual molecules in a single micelle, is another important characteristic. For DSPE-PEG2000, the aggregation number has been reported to be around 90 in a saline solution, forming micelles with a hydrodynamic diameter of approximately 15 nm.[2] In pure water, the aggregation number is significantly lower.[2]

Liposome (B1194612) Formation

This compound is frequently incorporated into the lipid bilayer of liposomes to confer steric stability and prolong their circulation half-life. Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. When this compound is part of a lipid mixture, its hydrophobic DMPE anchor integrates into the lipid bilayer, while the hydrophilic PEG chain extends from the liposome surface into the aqueous exterior.

The inclusion of this compound can influence the size, lamellarity, and stability of the liposomes. Increasing the molar percentage of this compound in a liposomal formulation generally leads to the formation of smaller and more unilamellar vesicles. At higher concentrations, the presence of the bulky PEG chains can induce a transition from a lamellar (liposomal) phase to a micellar phase, which may consist of small, discoidal micelles.[3]

Quantitative Data on this compound and Analogue Self-Assemblies

The following tables summarize key quantitative data for this compound and the closely related DSPE-PEG2000 to provide a comparative overview of their self-assembly characteristics.

Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG2000

ParameterValueConditionsReference
CMC~10 - 20 µMPure Water[1]
CMC~0.5 - 1.0 µMHEPES Buffered Saline[1]
CMC~1 µM-[4]

Table 2: Physicochemical Properties of DSPE-PEG2000 Micelles

ParameterValueConditionsReference
Aggregation Number (Nagg)~90Saline Solution[2][5]
Aggregation Number (Nagg)< 8Pure Water[2]
Hydrodynamic Diameter~15 nm5 mM in Buffer[2]
Hydrodynamic Diameter8 - 15 nm5 - 40 mM in Buffer[2]
Hydrodynamic Diameter~3 - 6 nm5 - 40 mM in Water[2]
Zeta Potential-13.8 mV-[6]

Table 3: Size and Zeta Potential of Nanoparticles Containing DSPE-PEG2000

FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000/Soluplus (1/1 ratio)116.60.112-13.7[7]
DSPE-PEG2000 alone52.00.952-38.0[7]
ISL-loaded DSPE-PEG2000 micelles40.87 ± 4.820.26 ± 0.01-34.23 ± 3.35[8]

Experimental Protocols

Preparation of this compound Containing Nanostructures (General Protocol)

A common method for preparing liposomes or micelles containing this compound is the thin-film hydration technique followed by extrusion or sonication.

  • Lipid Film Formation: The desired lipids, including this compound and any other lipid components, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The flask is then placed under high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) at a temperature above the phase transition temperature of the lipids. The hydration process is typically accompanied by gentle agitation (e.g., vortexing) to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

  • Sample Preparation: The nanoparticle suspension is diluted with the same buffer used for hydration to an appropriate concentration to ensure an optimal scattering intensity. The sample should be filtered through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Instrument Setup: The DLS instrument is allowed to warm up and stabilize. The temperature of the sample holder is set to the desired value (e.g., 25 °C).

  • Measurement: The diluted sample is placed in a clean cuvette and inserted into the instrument. The measurement parameters (e.g., number of runs, duration of runs) are set, and the measurement is initiated.

  • Data Analysis: The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI) from the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

Visualization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the self-assembled nanostructures. Negative staining and cryo-TEM are two common techniques used for liposome and micelle imaging.

Negative Staining Protocol:

  • Sample Adsorption: A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid for a few minutes to allow the particles to adsorb.

  • Blotting: Excess liquid is carefully removed from the grid using filter paper.

  • Staining: A drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) is applied to the grid for a few minutes.

  • Final Blotting and Drying: The excess stain is blotted off, and the grid is allowed to air dry completely before being inserted into the TEM for imaging.

Cryo-TEM Protocol:

  • Grid Preparation: A small aliquot of the nanoparticle suspension is applied to a holey carbon grid.

  • Blotting and Plunge-Freezing: The grid is blotted to create a thin film of the suspension and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the nanostructures in their native, hydrated state.

  • Imaging: The vitrified sample is transferred to a cryo-holder and imaged in the TEM at cryogenic temperatures.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment.

  • Preparation of Probe Solution: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.

  • Sample Preparation: A series of solutions with varying concentrations of this compound in an aqueous buffer are prepared. A small aliquot of the pyrene stock solution is added to each solution, and the solvent is allowed to evaporate, leaving the pyrene to be incorporated into the lipid assemblies.

  • Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 334 nm.

  • Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is plotted against the logarithm of the this compound concentration. A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar cores, and the concentration at which this transition occurs is taken as the CMC.

Visualizations

Caption: Molecular structure of a this compound monomer.

Caption: Self-assembly of this compound into a micelle.

G cluster_workflow Characterization Workflow A Nanoparticle Preparation B Dynamic Light Scattering (DLS) A->B C Transmission Electron Microscopy (TEM) A->C D Size and PDI B->D E Morphology C->E

Caption: Experimental workflow for nanoparticle characterization.

Conclusion

This compound is a highly valuable tool in the development of advanced drug delivery systems. Its well-defined amphiphilic structure drives its self-assembly into stable and versatile nanostructures, such as micelles and sterically-stabilized liposomes. Understanding the fundamental principles of its self-assembly, as well as the experimental techniques used for its characterization, is crucial for the rational design and optimization of novel nanomedicines. While specific quantitative data for this compound can be limited, the extensive research on its close analogue, DSPE-PEG2000, provides a strong foundation for predicting its behavior and guiding formulation development. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers and scientists working to harness the full potential of this compound in their drug development endeavors.

References

Technical Guide: Critical Micelle Concentration of PEGylated Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Critical Micelle Concentration of DMPE-PEG2000

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound), a crucial parameter for the development of lipid-based drug delivery systems. While specific CMC values for this compound are not broadly published, this guide presents data from closely related compounds, details the established experimental protocols for CMC determination, and illustrates the underlying principles and workflows.

Introduction to this compound and Critical Micelle Concentration

This compound is an amphiphilic polymer-lipid conjugate consisting of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic methoxy(polyethylene glycol)-2000 (PEG2000) chain.[1] This structure allows it to self-assemble in aqueous solutions. At low concentrations, this compound exists as individual molecules or unimers. As the concentration increases, a threshold is reached where the molecules spontaneously assemble into ordered structures, typically spherical micelles, to minimize the unfavorable interaction between their hydrophobic lipid tails and the aqueous environment. This threshold is the Critical Micelle Concentration (CMC) .[1]

The CMC is a fundamental property that dictates the stability and behavior of the formulation. Below the CMC, no micelles are present. Above the CMC, the concentration of unimers remains relatively constant, and any additional lipid conjugate contributes to the formation of more micelles. Knowledge of the CMC is critical in drug development for:

  • Formulation Stability: Ensuring that the formulation concentration is well above the CMC is necessary to prevent the premature disassembly of micelles upon dilution in vivo.

  • Drug Encapsulation: Micelles serve as nanocarriers for hydrophobic drugs, and their formation is a prerequisite for efficient drug loading.

  • Predicting In Vivo Behavior: The CMC influences the equilibrium between micelles and free unimers, which can affect biodistribution and interaction with biological components.

Quantitative Data on PEGylated Lipid CMC

The data for DSPE-PEG2000 serves as an excellent reference point for researchers.

CompoundCMC ValueMethod of DeterminationSolvent / Conditions
DSPE-PEG20000.5 - 1.5 µMFluorescence SpectroscopyNot specified
DSPE-PEG2000~10 - 20 µMFluorescence Spectroscopy (DPH Probe)Pure Water
DSPE-PEG2000~0.5 - 1.0 µMFluorescence Spectroscopy (DPH Probe)HEPES Buffered Saline

Table 1: Reported Critical Micelle Concentration values for DSPE-PEG2000, a close structural analog of this compound. The CMC is shown to be highly dependent on the ionic strength of the solvent.[2][3]

Conceptual Framework of Micellization

The formation of micelles is a thermodynamically driven process. The diagram below illustrates the transition from unimers to a micellar structure as the concentration of the amphiphile surpasses the CMC.

cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 micelle a3->micelle  Concentration Increases   > CMC a4 a5 b1 b1 b2 b2

Caption: Unimers self-assemble into micelles above the CMC.

Experimental Protocols for CMC Determination

Two primary methods are employed to determine the CMC of PEGylated lipids: Fluorescence Spectroscopy using a hydrophobic probe and Surface Tensiometry.

Method 1: Pyrene (B120774) Fluorescence Spectroscopy

This is the most common and sensitive method for determining the CMC of lipid aggregates. It relies on the fluorescent probe pyrene, whose emission spectrum is highly sensitive to the polarity of its local environment.[4]

Principle: In an aqueous solution (polar environment), the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) of pyrene's emission spectrum is high. When micelles form, pyrene partitions into the hydrophobic micellar core.[4] In this nonpolar environment, the I₁/I₃ ratio decreases significantly. Plotting the I₁/I₃ ratio against the logarithm of the lipid concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.[5]

Detailed Protocol:

  • Prepare Stock Solutions:

    • This compound Stock (e.g., 10 mM): Dissolve a calculated amount of this compound powder in the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Gentle heating or sonication may be required to ensure complete dissolution.

    • Pyrene Stock (e.g., 0.2 mM in Acetone): Dissolve pyrene powder in acetone (B3395972). This stock must be protected from light.

  • Prepare Sample Series:

    • Create a series of vials or a 96-well plate with serial dilutions of the this compound stock solution. The concentration range should span at least three orders of magnitude, expected to bracket the CMC (e.g., from 0.01 µM to 100 µM).

    • To each vial/well, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is constant and low (e.g., 0.5 - 1.0 µM). The final acetone concentration should be minimal (<1%) to avoid affecting micellization.

    • Allow the samples to equilibrate for several hours at a controlled temperature (e.g., 25°C), protected from light.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the emission spectrum of each sample.

    • Set the excitation wavelength to ~335 nm.[4]

    • Record the emission intensity from 350 nm to 450 nm.

    • Identify the intensity of the first peak (I₁, around 373 nm) and the third peak (I₃, around 384 nm).

  • Data Analysis:

    • For each sample, calculate the I₁/I₃ intensity ratio.

    • Plot the I₁/I₃ ratio as a function of the base-10 logarithm of the this compound concentration.

    • Fit the resulting data to a sigmoidal (Boltzmann) function. The center of the inflection of the fitted curve corresponds to the log(CMC). The CMC is 10 raised to this value.

prep_lipid Prepare this compound Stock Solution serial_dilute Create Serial Dilutions of this compound prep_lipid->serial_dilute prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to Each Dilution (Final Conc. ~1µM) prep_pyrene->add_pyrene serial_dilute->add_pyrene incubate Incubate Samples (e.g., 2h at 25°C, dark) add_pyrene->incubate measure Measure Fluorescence (Ex: 335nm, Em: 350-450nm) incubate->measure calculate Calculate I₁/I₃ Ratio for each concentration measure->calculate plot Plot I₁/I₃ vs. log[Concentration] calculate->plot determine Determine CMC from Inflection Point of Sigmoid Curve plot->determine

Caption: Experimental workflow for CMC determination using the pyrene fluorescence assay.

Method 2: Surface Tensiometry

This method measures the surface tension of a liquid at the air-water interface. It is particularly useful for amphiphiles that have significant surface activity.

Principle: Amphiphilic unimers tend to accumulate at the air-water interface, which reduces the surface tension of the solution. As the concentration of this compound increases, the surface tension decreases. Once the interface becomes saturated and micelles begin to form in the bulk solution (at the CMC), the concentration of unimers at the interface remains constant. Consequently, the surface tension plateaus and does not decrease further with increasing lipid concentration.[5] The CMC is identified as the point of inflection in the plot of surface tension versus concentration.

Detailed Protocol:

  • Prepare Stock Solution:

    • Prepare a high-concentration stock solution of this compound in ultrapure water or a specific buffer as described previously.

  • Instrument Setup:

    • Use a surface tensiometer, typically equipped with a Wilhelmy plate or Du Noüy ring.

    • Ensure the plate or ring is meticulously cleaned (e.g., with solvent and then flamed if platinum) to remove any contaminants.

    • Calibrate the instrument with ultrapure water.

  • Measurement:

    • Begin by measuring the surface tension of the pure solvent.

    • Perform a series of measurements by adding successive aliquots of the this compound stock solution to the measurement vessel. This can be done manually or with an automated dosing system.

    • After each addition, allow the system to equilibrate for several minutes before recording the surface tension value.

  • Data Analysis:

    • Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The resulting plot will show two distinct linear regions: a steeply declining slope at low concentrations and a nearly flat slope at high concentrations.

    • The CMC is determined from the intersection point of the two lines fitted to these regions.

Application in Drug Delivery: The Stealth Liposome (B1194612)

A primary application of this compound is the formation of "stealth" liposomes for drug delivery. The PEG2000 chains form a protective hydrophilic layer on the liposome surface. This layer sterically hinders the binding of plasma proteins called opsonins, which would otherwise mark the liposomes for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. By evading the RES, these PEGylated liposomes have a significantly longer circulation time in the bloodstream, increasing the probability of reaching their target site, such as a tumor.[2]

cluster_liposome Stealth Liposome liposome Lipid Bilayer (e.g., Phospholipids) target Target Tissue (e.g., Tumor) liposome->target Long Circulation & Enhanced Permeation and Retention (EPR) Effect drug Encapsulated Drug peg_layer This compound (Hydrophilic Corona) res Reticuloendothelial System (e.g., Macrophage) peg_layer->res Uptake Avoided opsonin Opsonin Protein (in Bloodstream) opsonin->peg_layer Binding Blocked

Caption: Role of this compound in creating stealth liposomes to evade the RES.

References

An In-depth Technical Guide to the Solubility and Stability of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a high-quality PEGylated lipid that plays a crucial role in the development of drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) and liposomes. Its amphipathic nature, combining a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da, imparts unique properties that enhance the stability, circulation time, and efficacy of therapeutic payloads. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in their formulation development efforts.

Core Concepts: Structure and Properties

This compound's distinct structure governs its behavior in various environments. The DMPE portion, with its two saturated 14-carbon fatty acid chains, provides a stable anchor within lipid bilayers. The PEG chain confers a hydrophilic shield, sterically hindering interactions with proteins and other biological components, which in turn reduces aggregation and prolongs systemic circulation. This "stealth" characteristic is paramount for effective drug delivery to target tissues.[1]

Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. Due to its amphipathic character, its solubility varies significantly across different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and its close analogs in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent SystemCompoundTemperatureSolubilityCitation
Dimethyl Sulfoxide (DMSO)This compoundNot Specified100 mg/mL[2]
DMSO/PEG300/Tween-80/Saline (10/40/5/45 v/v)This compoundNot Specified≥ 2.5 mg/mL[3][4]
EthanolDSPE-PEG2000-amineNot Specified~20 mg/mL[5][6]
EthanolDMG-PEG2000Not Specified~10 mg/mL[2]
ChloroformDMG-PEG2000Not Specified~10 mg/mL[2]
Chloroform:Methanol (85:15 v/v)DSPE-PEG2000-amineNot Specified5 mg/mL[7]

Stability of this compound

The stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. Degradation can lead to loss of the protective PEG shield, potentially causing aggregation, altered biodistribution, and reduced therapeutic effect. The primary degradation pathways for this compound are hydrolysis of the ester and phosphate (B84403) ester bonds.

Hydrolytic Stability

The ester linkages in the glycerophospholipid backbone and the phosphate ester are susceptible to hydrolysis, which is influenced by pH and temperature.

A stability-indicating HPLC-CAD method has been developed to quantify this compound and its degradation products under various stress conditions.[8][9][10] The study revealed that this compound is susceptible to degradation under both acidic and basic conditions, while it remains relatively stable under neutral pH, oxidative stress, and photolytic stress.

Summary of this compound Degradation under Stress Conditions:

Stress ConditionTemperatureDurationObservationCitation
0.05 N HCl (Acidic)60°C20 hoursSignificant Degradation[8]
0.005 N NaOH (Basic)Room Temp1.5 hoursSignificant Degradation[8]
Water (Neutral Hydrolysis)60°C20 hoursStable[8]
1% H₂O₂ (Oxidative)30°C24 hoursStable[8]
UV Light (Photolytic)Not Specified1x ICH doseStable[8]

The degradation of phospholipids (B1166683) like DMPE can lead to the formation of lysolipids and free fatty acids, which can significantly alter the morphology and stability of lipid-based nanoparticles.[11]

Enzymatic Stability

In vivo, this compound can be subject to enzymatic degradation, primarily by phospholipases. Phospholipase A2 (PLA2), for instance, can hydrolyze the ester bond at the sn-2 position of the glycerol (B35011) backbone. The presence of the PEG chain can influence the activity of these enzymes. While it can provide a steric barrier, some studies suggest that PEGylated lipids can, under certain conditions, enhance PLA2 activity. The rate and extent of enzymatic degradation are dependent on the specific enzyme, its concentration, and the composition and physical state of the lipid assembly.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This standard method is used to determine the equilibrium solubility of a compound in an aqueous medium.[3]

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Calculation: The measured concentration represents the equilibrium solubility of this compound under the specified conditions.

Stability Testing of this compound by HPLC-CAD

This protocol outlines a stability-indicating method for assessing the degradation of this compound under various stress conditions.[8][10]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 300 µg/mL) in the desired stress media (e.g., 0.05 N HCl, 0.005 N NaOH, water, 1% H₂O₂). For solid-state stability, store the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Stress Application: Expose the samples to the defined stress conditions for a specified duration.

  • HPLC-CAD Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm).[9]

      • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[8][10]

      • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[8][10]

      • Gradient Elution: A suitable gradient to separate this compound from its degradation products.

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: e.g., 30°C.

    • CAD Settings: Optimize nebulizer and evaporation temperatures according to the manufacturer's recommendations.

  • Data Analysis: Quantify the peak area of this compound and any degradation products. The percentage of remaining this compound and the formation of degradants over time indicate the stability of the compound under the tested conditions. A tentative degradation pathway can be proposed based on the identification of degradation products using mass spectrometry.[9]

Mandatory Visualizations

G cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_products Degradation Products pH pH Hydrolysis Hydrolysis pH->Hydrolysis Acid/Base Catalysis Temperature Temperature Temperature->Hydrolysis Accelerates Reaction Enzymes Enzymes Enzymatic_Degradation Enzymatic_Degradation Enzymes->Enzymatic_Degradation e.g., Phospholipase A2 DMPE_PEG2000 This compound DMPE_PEG2000->Hydrolysis DMPE_PEG2000->Enzymatic_Degradation Lysolipid Lysolipid Hydrolysis->Lysolipid Fatty_Acids Fatty_Acids Hydrolysis->Fatty_Acids PEG_derivative PEG_derivative Hydrolysis->PEG_derivative Enzymatic_Degradation->Lysolipid Enzymatic_Degradation->Fatty_Acids Enzymatic_Degradation->PEG_derivative

Caption: Factors and pathways of this compound degradation.

G start Start: Excess This compound add_solvent Add Aqueous Buffer start->add_solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) with agitation add_solvent->equilibrate phase_separation Separate Solid/Liquid (Centrifugation) equilibrate->phase_separation collect_supernatant Collect Supernatant phase_separation->collect_supernatant quantify Quantify Concentration (e.g., HPLC-CAD) collect_supernatant->quantify result Result: Aqueous Solubility quantify->result

Caption: Workflow for the Shake-Flask Solubility Assay.

References

The Pivotal Role of DMPE-PEG2000 in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their success, with each lipid component playing a distinct role in the stability, delivery efficiency, and overall performance of the nanoparticle. Among these components, the PEGylated lipid is of paramount importance. This technical guide provides an in-depth exploration of the function of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a commonly utilized PEGylated lipid in LNP formulations.

This compound is an amphiphilic molecule consisting of a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons, conjugated to a hydrophobic dimyristoylphosphoethanolamine (DMPE) lipid anchor.[1] This structure allows it to embed within the lipid bilayer of the nanoparticle, with the PEG chains extending into the aqueous environment. This guide will elucidate the multifaceted functions of this compound, present quantitative data on its impact on LNP characteristics, provide detailed experimental protocols for LNP characterization, and visualize key concepts through diagrams.

Core Functions of this compound in Lipid Nanoparticles

The incorporation of this compound into LNP formulations imparts several crucial properties that are essential for their therapeutic efficacy. These functions can be broadly categorized into enhancing stability, modulating in vivo behavior, and influencing cellular uptake.

1. Steric Stabilization and Prevention of Aggregation:

The primary role of this compound is to provide a steric barrier on the surface of the LNP. The hydrophilic and flexible PEG chains form a hydrated layer that sterically hinders inter-particle interactions, thereby preventing aggregation during formulation, storage, and in vivo circulation.[2] This "stealth" property is critical for maintaining the desired particle size and monodispersity of the LNP formulation.

2. Prolongation of Systemic Circulation (The "PEG Dilemma"):

The PEGylated surface of LNPs reduces their recognition by the mononuclear phagocyte system (MPS), leading to decreased clearance from the bloodstream and a prolonged circulation half-life.[2] This extended circulation time increases the probability of the LNPs reaching their target tissue. However, this very property can also hinder cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma." A dense PEG layer can sterically shield the LNP from interacting with cellular receptors, thus reducing its internalization by target cells.[3]

3. Modulation of Biodistribution:

The presence and density of this compound on the LNP surface can influence its biodistribution. While generally promoting longer circulation, the characteristics of the PEG-lipid, including the length of the lipid anchor, can affect where the LNPs accumulate in the body.

4. The "PEG Shedding" Phenomenon:

An important aspect of PEGylated lipids with shorter acyl chains like DMPE (C14) is the phenomenon of "PEG shedding."[4] In the in vivo environment, these PEG-lipids can gradually dissociate from the LNP surface.[5][6] This shedding process is crucial as it unmasks the underlying lipids, allowing for interaction with apolipoproteins (e.g., ApoE) which can then mediate uptake by specific cell types, particularly hepatocytes in the liver.[4] The rate of shedding is influenced by the length of the lipid anchor, with shorter C14 anchors of DMPE and DMG leading to faster shedding compared to the longer C18 anchors of lipids like DSPE.[4] This dynamic change in the LNP surface is a key factor in balancing stability and delivery efficiency.

Quantitative Impact of this compound on LNP Properties

The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized to achieve the desired balance between stability and therapeutic efficacy. The following tables summarize the typical effects of varying this compound concentration on key LNP characteristics.

Table 1: Effect of this compound Molar Percentage on LNP Physicochemical Properties

Molar % of this compoundParticle Size (Hydrodynamic Diameter)Polydispersity Index (PDI)Zeta PotentialEncapsulation Efficiency
Low (e.g., 0.5 - 1.5%)Generally smaller and more uniformLow (<0.2)Near-neutral to slightly negativeHigh
Optimal (e.g., 1.5 - 2%)Optimal balance of size and stabilityLow (<0.2)Slightly negativeHigh
High (e.g., > 2%)May slightly decrease or remain stableCan increase with very high concentrationsBecomes more negativeMay slightly decrease

Table 2: Functional Consequences of Varying this compound Concentration

Molar % of this compoundIn Vitro Transfection EfficiencyIn Vivo Circulation Half-LifeCellular Uptake
Low (e.g., 0.5 - 1.5%)Generally higher due to reduced steric hindranceShorterEnhanced
Optimal (e.g., 1.5 - 2%)Balanced efficiencyModerately prolongedOptimal
High (e.g., > 2%)Decreased due to steric hindranceLongestReduced

Note: The optimal molar percentage can vary depending on the other lipid components, the encapsulated cargo, and the intended application.

Key Experimental Protocols

Accurate and reproducible characterization of LNPs is essential for their development and quality control. The following are detailed protocols for key experiments used to assess the properties of LNPs containing this compound.

LNP Formulation by Microfluidic Mixing

This protocol describes a common method for producing LNPs with reproducible size and encapsulation efficiency.

Materials:

  • Lipid stock solutions in ethanol (B145695): Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound at the desired molar ratio.

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid cargo (e.g., mRNA).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol by combining the stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound at the desired molar ratio.

  • Prepare the aqueous phase by dissolving the nucleic acid in the appropriate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, priming the system with ethanol and the aqueous buffer.

  • Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective syringes.

  • Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Purify and concentrate the LNPs by performing buffer exchange into PBS (pH 7.4) using dialysis or TFF.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[7][8]

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • LNP sample diluted in PBS (pH 7.4).

  • Low-volume disposable cuvettes.

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute the LNP sample in filtered PBS to an appropriate concentration to avoid multiple scattering effects (typically a count rate between 100 and 500 kcps is recommended).

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS) and the measurement duration.

  • Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to determine the z-average diameter (an intensity-weighted average size) and the PDI (a measure of the width of the size distribution).

  • Record the z-average diameter in nanometers (nm) and the PDI value. A PDI below 0.2 is generally considered indicative of a monodisperse population.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticles and is an indicator of their colloidal stability.[][10]

Materials:

  • Zeta potential analyzer (often integrated with a DLS instrument).

  • LNP sample diluted in a low ionic strength buffer (e.g., 10 mM NaCl).

  • Disposable folded capillary cells.

Procedure:

  • Dilute the LNP sample in the low ionic strength buffer. High ionic strength buffers can screen the surface charge and lead to an underestimation of the zeta potential.

  • Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped.

  • Place the cell into the instrument.

  • Set the measurement parameters, including the dispersant properties and the applied voltage.

  • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

  • The software calculates the electrophoretic mobility and converts it to the zeta potential in millivolts (mV) using the Henry equation.

  • Record the mean zeta potential and its standard deviation.

mRNA Encapsulation Efficiency using the RiboGreen Assay

This is a common and sensitive method to determine the percentage of mRNA that is successfully encapsulated within the LNPs.[11][12]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent).

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Triton X-100 solution (e.g., 2% in TE buffer).

  • LNP sample.

  • mRNA standard of known concentration.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a standard curve: Create a series of dilutions of the mRNA standard in TE buffer in the microplate.

  • Prepare LNP samples:

    • Intact LNPs (for measuring unencapsulated mRNA): Dilute the LNP sample in TE buffer.

    • Lysed LNPs (for measuring total mRNA): Dilute the LNP sample in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at room temperature.

  • Prepare the RiboGreen working solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.

  • Assay: Add the RiboGreen working solution to all wells containing the standards and the LNP samples (both intact and lysed).

  • Incubate: Incubate the plate for 2-5 minutes at room temperature, protected from light.

  • Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculate Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of mRNA in the intact LNP sample (unencapsulated mRNA) and the lysed LNP sample (total mRNA).

    • Calculate the EE using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizing Key Concepts with Graphviz

The following diagrams, created using the DOT language, illustrate fundamental concepts related to the function of this compound in LNPs.

LNP_Structure cluster_LNP Lipid Nanoparticle cluster_Core Hydrophobic Core cluster_Shell Lipid Bilayer mRNA mRNA Ionizable Lipid Ionizable Lipid Helper Lipid Helper Lipid Cholesterol Cholesterol DMPE_PEG2000 DMPE_PEG2000 PEG_Chain PEG2000 DMPE_Anchor DMPE PEG_Chain->DMPE_Anchor

Caption: Schematic of a lipid nanoparticle illustrating the core-shell structure and the orientation of this compound.

PEG_Dilemma High_PEG High PEG Density Stability Increased Stability & Longer Circulation High_PEG->Stability Steric_Hindrance Steric Hindrance High_PEG->Steric_Hindrance Low_PEG Low PEG Density Uptake Enhanced Cellular Uptake Low_PEG->Uptake Aggregation Reduced Aggregation Stability->Aggregation Clearance Decreased MPS Clearance Stability->Clearance Reduced_Binding Reduced Binding to Cell Receptors Uptake->Reduced_Binding Steric_Hindrance->Reduced_Binding

Caption: The "PEG Dilemma": a trade-off between stability and cellular uptake.

PEG_Shedding LNP_PEG PEGylated LNP (this compound) In_Vivo In Vivo Circulation (Bloodstream) LNP_PEG->In_Vivo Shedding PEG Shedding (C14 Anchor) In_Vivo->Shedding LNP_Unmasked Partially Unmasked LNP Shedding->LNP_Unmasked ApoE_Binding ApoE Binding LNP_Unmasked->ApoE_Binding Cellular_Uptake Hepatocyte Uptake ApoE_Binding->Cellular_Uptake

Caption: The process of PEG shedding and subsequent cellular uptake.

Conclusion

This compound is a critical component in the formulation of effective lipid nanoparticles for drug delivery. Its primary functions of providing steric stability and prolonging circulation are fundamental to the in vivo performance of LNPs. However, the concentration and shedding characteristics of this compound must be carefully optimized to overcome the "PEG dilemma" and ensure efficient cellular uptake and endosomal escape of the therapeutic cargo. The experimental protocols provided in this guide offer a framework for the systematic characterization of LNPs, enabling researchers to fine-tune their formulations for specific therapeutic applications. A thorough understanding of the role of this compound, supported by robust analytical data and a clear conceptual framework, is essential for the continued advancement of LNP-based therapies.

References

The "Stealth" Advantage: A Technical Guide to DMPE-PEG2000 Liposomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) have emerged as a cornerstone of "stealth" technology. This guide provides an in-depth exploration of the core principles governing the stealth properties of these sophisticated nanocarriers, offering a technical resource for their effective design and application in therapeutic development. By sterically hindering the rapid clearance mechanisms of the mononuclear phagocyte system (MPS), this compound modification significantly prolongs the circulation half-life of liposomes, thereby enhancing their therapeutic efficacy.

The Mechanism of Stealth: Evading the Mononuclear Phagocyte System

Conventional liposomes, upon intravenous administration, are swiftly recognized as foreign entities by the immune system. This recognition triggers a process known as opsonization, where plasma proteins, primarily opsonins like immunoglobulins and complement proteins, adsorb onto the liposome (B1194612) surface.[1] This protein coating, or "protein corona," acts as a flag, marking the liposomes for rapid uptake and clearance by phagocytic cells of the MPS, predominantly macrophages residing in the liver and spleen.[2]

The incorporation of this compound into the liposomal bilayer fundamentally alters this interaction. The long, hydrophilic polyethylene (B3416737) glycol (PEG) chains extend from the liposome surface, creating a dense, water-loving shield.[3] This steric barrier physically prevents the adsorption of opsonins, a phenomenon often referred to as "steric hindrance."[3] By minimizing protein corona formation, this compound liposomes effectively become "invisible" to the MPS, leading to a dramatic increase in their systemic circulation time.[2][4]

The "stealth" effect is critically dependent on the physicochemical properties of the PEG layer, including the length of the PEG chain and its grafting density on the liposome surface. A sufficient density of PEG chains is required to achieve a "brush" conformation, where the extended polymer chains provide optimal steric repulsion, as opposed to a less effective "mushroom" conformation at lower densities.

Quantitative Comparison: Pharmacokinetics of Stealth vs. Conventional Liposomes

The most significant consequence of the "stealth" property is the profound alteration of the liposome's pharmacokinetic profile. This compound liposomes exhibit a significantly longer circulation half-life, a reduced clearance rate, and a smaller volume of distribution compared to their conventional, non-PEGylated counterparts. This extended circulation allows for greater accumulation of the liposomal drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Pharmacokinetic ParameterConventional LiposomesThis compound LiposomesReference
Circulation Half-life (t½) < 30 minutes - 2.5 hours~5 - 20 hours[1][5]
Clearance (CL) HighLow[5]
Volume of Distribution (Vd) LargeSmall[6]
Area Under the Curve (AUC) LowHigh[5]

Table 1: Comparative Pharmacokinetics of Conventional and this compound Liposomes. This table summarizes the key pharmacokinetic parameters, highlighting the superior circulation profile of stealth liposomes.

Biodistribution: Targeting Beyond the MPS

The altered pharmacokinetics of stealth liposomes directly translates to a different biodistribution pattern. While conventional liposomes are predominantly sequestered by the liver and spleen, this compound liposomes exhibit reduced accumulation in these MPS organs and a corresponding increase in their concentration in the blood and other tissues.[5][7] This shift in biodistribution is crucial for delivering therapeutic agents to targets outside the MPS, such as solid tumors.

OrganConventional Liposomes (% Injected Dose/gram)This compound Liposomes (% Injected Dose/gram)
Liver HighLow
Spleen HighLow
Blood Low (rapidly cleared)High (prolonged circulation)
Tumor LowHigh (via EPR effect)

Table 2: General Biodistribution Patterns of Conventional vs. This compound Liposomes. This table illustrates the differential organ accumulation, showcasing the reduced MPS uptake and enhanced tumor targeting potential of stealth liposomes. Specific values can vary significantly based on the animal model, tumor type, and specific liposome formulation.

Experimental Protocols: Characterizing Stealth Properties

A thorough understanding and characterization of the "stealth" properties of this compound liposomes are essential for their development and quality control. The following sections provide detailed methodologies for key experiments.

Physicochemical Characterization of Liposomes

Objective: To determine the fundamental physical and chemical properties of the liposome formulation, which are critical determinants of their in vivo behavior.

Methodology:

  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Utilize Dynamic Light Scattering (DLS) to measure the mean hydrodynamic diameter and the PDI of the liposomes.

    • Dilute the liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS analysis.

    • Perform measurements at a controlled temperature (e.g., 25°C). The PDI value provides an indication of the size distribution homogeneity.[3]

  • Zeta Potential Measurement:

    • Employ Laser Doppler Velocimetry (LDV) to determine the surface charge of the liposomes.

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.

    • The zeta potential is a key indicator of colloidal stability and can influence interactions with biological components.[8]

  • Encapsulation Efficiency:

    • Separate the unencapsulated drug from the liposomes using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used in the formulation.

    • Calculate the encapsulation efficiency as: (Amount of drug in liposomes / Total amount of drug) x 100%.

In Vitro Opsonization and Protein Corona Analysis

Objective: To assess the extent of protein adsorption onto the liposome surface when exposed to plasma, a key indicator of their "stealth" potential.

Methodology:

  • Incubation with Plasma:

    • Incubate the this compound liposomes and a control group of conventional liposomes with fresh human or animal plasma (e.g., 50% v/v) at 37°C for a defined period (e.g., 1 hour).[9]

  • Isolation of Liposome-Protein Complexes:

    • Separate the liposomes with their bound protein corona from the unbound plasma proteins. This can be achieved through techniques like size exclusion chromatography or centrifugation followed by washing steps.[10]

  • Protein Quantification:

    • Quantify the total amount of protein associated with the liposomes using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay.

  • Protein Corona Composition Analysis (Optional):

    • For a more detailed analysis, the adsorbed proteins can be eluted and identified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry (LC-MS/MS).[11][12]

Macrophage Uptake Assay

Objective: To directly measure the extent to which macrophages internalize the liposomes, providing a functional assessment of their "stealth" properties.

Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate cell culture medium.

  • Liposome Labeling:

    • Label the liposomes with a fluorescent probe (e.g., a lipophilic dye like DiI or by encapsulating a fluorescent marker).[13]

  • Incubation with Macrophages:

    • Incubate the cultured macrophages with the fluorescently labeled this compound liposomes and conventional liposomes at 37°C for a specific time period (e.g., 2-4 hours).

  • Quantification of Uptake:

    • Wash the cells thoroughly to remove any non-internalized liposomes.

    • Quantify the cellular uptake of the liposomes using:

      • Fluorometry: Lyse the cells and measure the fluorescence intensity of the cell lysate.

      • Flow Cytometry: Analyze the fluorescence of individual cells to determine the percentage of cells that have taken up liposomes and the mean fluorescence intensity.[9]

      • Confocal Microscopy: Visualize the internalization of the liposomes within the cells.

Complement Activation Assay

Objective: To determine if the liposomes activate the complement system, a key component of the innate immune response that can lead to opsonization and clearance.

Methodology:

  • Liposome-based Immunoassay:

    • Prepare liposomes encapsulating a reporter enzyme (e.g., glucose-6-phosphate dehydrogenase) or a fluorescent dye at a self-quenching concentration.[14][15]

  • Incubation with Serum:

    • Incubate the liposomes with human serum (as a source of complement proteins) at 37°C.[16]

  • Measurement of Complement Activation:

    • Activation of the complement cascade leads to the formation of the membrane attack complex (MAC), which creates pores in the liposomal membrane.

    • This pore formation results in the release of the encapsulated reporter.

    • Measure the enzyme activity or the increase in fluorescence, which is proportional to the degree of complement activation.[17]

In Vivo Biodistribution Imaging

Objective: To visualize and quantify the distribution of liposomes throughout the body over time after intravenous administration.

Methodology:

  • Liposome Labeling:

    • Label the liposomes with a suitable imaging agent, such as:

      • A gamma-emitting radionuclide (e.g., 99mTc, 111In) for Single-Photon Emission Computed Tomography (SPECT) imaging.

      • A positron-emitting radionuclide (e.g., 64Cu, 89Zr) for Positron Emission Tomography (PET) imaging.[18]

      • A near-infrared (NIR) fluorescent dye for in vivo optical imaging.[19]

  • Animal Model:

    • Use an appropriate animal model (e.g., mice or rats), which may include tumor-bearing models for cancer research.

  • Administration and Imaging:

    • Administer the labeled liposomes intravenously.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using the corresponding imaging modality.[20]

  • Ex Vivo Biodistribution:

    • At the end of the imaging study, euthanize the animals and harvest major organs and tissues.

    • Measure the radioactivity or fluorescence in each organ to quantify the percentage of the injected dose per gram of tissue (%ID/g). This provides a more precise quantitative biodistribution profile.[20]

Visualizing the "Stealth" Mechanism and Experimental Workflows

To further elucidate the complex biological interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

stealth_mechanism cluster_conventional Conventional Liposome cluster_stealth This compound Liposome Conventional_Liposome Conventional Liposome Opsonins Opsonins (e.g., C3b, IgG) Conventional_Liposome->Opsonins Adsorption Protein_Corona Protein Corona Formation Opsonins->Protein_Corona Macrophage Macrophage (MPS) Protein_Corona->Macrophage Recognition Rapid_Clearance Rapid Clearance Macrophage->Rapid_Clearance Phagocytosis Stealth_Liposome This compound Liposome PEG_Layer PEG Layer (Steric Hindrance) Stealth_Liposome->PEG_Layer Reduced_Opsonization Reduced Opsonization PEG_Layer->Reduced_Opsonization Inhibition Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation EPR_Effect Enhanced Permeability and Retention (EPR) Effect Prolonged_Circulation->EPR_Effect Tumor_Accumulation Tumor Accumulation EPR_Effect->Tumor_Accumulation

Caption: Mechanism of "stealth" liposomes compared to conventional liposomes.

macrophage_uptake_workflow start Start culture_macrophages Culture Macrophage Cell Line start->culture_macrophages label_liposomes Label Liposomes with Fluorescent Probe start->label_liposomes incubate Incubate Labeled Liposomes with Macrophages (37°C) culture_macrophages->incubate label_liposomes->incubate wash Wash to Remove Non-internalized Liposomes incubate->wash quantify Quantify Uptake wash->quantify fluorometry Fluorometry (Cell Lysate) quantify->fluorometry flow_cytometry Flow Cytometry quantify->flow_cytometry confocal_microscopy Confocal Microscopy quantify->confocal_microscopy end End fluorometry->end flow_cytometry->end confocal_microscopy->end

Caption: Experimental workflow for a macrophage uptake assay.

complement_activation_pathway start Liposome in Serum classical_pathway Classical Pathway (Antibody-dependent) start->classical_pathway lectin_pathway Lectin Pathway (Mannose-binding lectin) start->lectin_pathway alternative_pathway Alternative Pathway (Spontaneous C3 hydrolysis) start->alternative_pathway c3_convertase C3 Convertase Formation classical_pathway->c3_convertase lectin_pathway->c3_convertase alternative_pathway->c3_convertase c3_cleavage C3 Cleavage to C3a and C3b c3_convertase->c3_cleavage opsonization Opsonization (C3b deposition) c3_cleavage->opsonization c5_convertase C5 Convertase Formation c3_cleavage->c5_convertase phagocytosis Enhanced Phagocytosis opsonization->phagocytosis c5_cleavage C5 Cleavage to C5a and C5b c5_convertase->c5_cleavage mac Membrane Attack Complex (MAC) Formation (C5b-9) c5_cleavage->mac lysis Liposome Lysis mac->lysis

Caption: Simplified signaling pathway of complement activation by liposomes.

Conclusion

This compound liposomes represent a mature and highly effective platform for improving the therapeutic index of a wide range of drugs. Their "stealth" properties, derived from the steric hindrance provided by the PEG layer, enable them to evade rapid clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation at pathological sites. A thorough understanding of the underlying mechanisms and the application of rigorous experimental characterization are paramount for the successful development and clinical translation of these advanced drug delivery systems. This guide provides a foundational resource for researchers and developers working to harness the full potential of this compound liposomes in creating safer and more effective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the DMPE Lipid Anchor in PEGylated Lipids

This guide provides a comprehensive technical overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) as a lipid anchor in PEGylated lipid systems for drug delivery. We will explore its structural significance, impact on physicochemical and pharmacokinetic properties, and provide detailed experimental protocols for its use.

Introduction to PEGylated Lipids and the Importance of the Lipid Anchor

PEGylated lipids are essential components in modern drug delivery systems, particularly in lipid nanoparticles (LNPs) and liposomes.[1][2] They are amphiphilic molecules consisting of a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a linker, and a hydrophobic lipid anchor that embeds within the nanoparticle's lipid bilayer.[1] The primary function of the PEG chain is to form a hydrophilic, protective layer on the nanoparticle surface. This "stealth" layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[3][4] This mechanism significantly prolongs the circulation time of the nanocarrier, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]

The choice of the lipid anchor is critical as it dictates the stability and residence time of the PEG-lipid conjugate within the nanoparticle membrane.[3] The anchor's properties, especially the length of its acyl chains, influence the formulation's stability, drug release kinetics, and overall in vivo performance.[5] This guide focuses specifically on the DMPE anchor, which features two C14 myristoyl acyl chains, and its role in the design and function of advanced drug delivery vehicles.

The DMPE Anchor: A Structural Overview

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) is a phospholipid containing two saturated 14-carbon acyl chains (myristic acid). In a DMPE-PEG conjugate, the PEG polymer is typically attached to the amine group of the phosphoethanolamine headgroup. This structure provides a stable yet dynamic anchor for the PEG chain on the surface of a lipid bilayer.

cluster_DMPE_PEG DMPE-PEG Structure cluster_Liposome Integration into Lipid Bilayer PEG Hydrophilic PEG Chain (e.g., PEG2000, PEG5000) Linker Linker (e.g., Carbamate, Amide) PEG->Linker Headgroup Phosphoethanolamine Headgroup Linker->Headgroup Glycerol Glycerol Backbone Headgroup->Glycerol AcylChains Hydrophobic Acyl Chains (2x C14 Myristoyl) Glycerol->AcylChains DMPE_PEG_Molecule DMPE-PEG AqueousCore Aqueous Core (Drug Payload) Bilayer Lipid Bilayer Bilayer->AqueousCore encloses DMPE_PEG_Molecule->Bilayer anchors via Acyl Chains PEG_Corona PEG Corona ('Stealth' Layer) DMPE_PEG_Molecule->PEG_Corona projects cluster_workflow Mechanism of Stealth Liposome Action Lipo_Inject PEGylated Liposome (DMPE-PEG Anchor) Injected into Bloodstream Opsonin Opsonin Proteins (e.g., Complement) Lipo_Inject->Opsonin PEG layer prevents binding Macrophage Macrophage (RES/MPS) Lipo_Inject->Macrophage Reduced Uptake Target Target Site (e.g., Tumor Tissue) Lipo_Inject->Target Prolonged Circulation Allows Accumulation (EPR Effect) Opsonin->Macrophage Opsonization leads to phagocytosis (Blocked) cluster_comparison Logical Relationship: DMPE vs. DSPE Anchor Anchor Lipid Anchor Choice DMPE DMPE (C14 Acyl Chains) Anchor->DMPE DSPE DSPE (C18 Acyl Chains) Anchor->DSPE Stab_DMPE Lower Anchor Stability DMPE->Stab_DMPE Stab_DSPE Higher Anchor Stability DSPE->Stab_DSPE Circ_DMPE Shorter Circulation Time Stab_DMPE->Circ_DMPE Circ_DSPE Longer Circulation Time Stab_DSPE->Circ_DSPE Uptake_DMPE Potentially Faster Cellular Uptake (due to PEG shedding) Circ_DMPE->Uptake_DMPE Uptake_DSPE Slower Cellular Uptake (stable PEG shield) Circ_DSPE->Uptake_DSPE

References

An In-depth Technical Guide to DMPE-PEG2000: Chemical Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a crucial PEGylated phospholipid in drug delivery research and development. This document details its chemical identifiers, physicochemical properties, and its role in enhancing the stability and circulation time of liposomal and nanoparticle-based drug formulations. Furthermore, it offers a detailed experimental protocol for the preparation of liposomes incorporating this compound and visual diagrams of relevant biological pathways.

Core Concepts: The Role of this compound in Drug Delivery

This compound is a biocompatible and amphiphilic polymer-lipid conjugate. It consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This unique structure allows for its seamless integration into the lipid bilayer of liposomes and other lipid-based nanoparticles.

The primary function of incorporating this compound into these formulations is to create a hydrophilic shield on the particle surface. This "stealth" technology sterically hinders the binding of opsonin proteins, which are blood serum proteins that tag foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. By reducing opsonization, this compound significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation at the target site, a phenomenon known as the enhanced permeability and retention (EPR) effect in tumors.

Chemical Identifiers and Physicochemical Properties

A clear understanding of the chemical identity and properties of this compound is essential for its proper use and for the reproducibility of experimental results. The following tables summarize key chemical identifiers and quantitative data for this compound and its commonly used ammonium (B1175870) salt form.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
Synonyms 14:0 PEG2000 PE, DMPE-mPEG2000
CAS Number 261764-82-3[1]
Molecular Formula (C₂H₄O)nC₃₅H₆₈NO₁₀P[1]
SMILES CCCCCCCCCCCCCC(=O)O--INVALID-LINK--COC(CCCCCCCCCCCCC)=O)=O[1]

Table 2: Chemical Identifiers for this compound Ammonium Salt

IdentifierValue
Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt)
Synonyms 14:0 PEG2000 PE ammonium
CAS Number 474922-82-2[2]
Molecular Formula C₁₂₅H₂₅₁N₂O₅₅P[2]

Table 3: Quantitative Data for this compound

PropertyValueSource
Average Molecular Weight ~2693.32 g/mol (for ammonium salt)[3]
Purity ≥90% to >99% (supplier dependent)[1][4]
Appearance White to off-white solid/powder[5]
Solubility Soluble in organic solvents such as ethanol, DMSO, and Chloroform:Methanol mixtures.[3][4] Insoluble in PBS (pH 7.2).[1][1][3][4]
Storage Temperature -20°C[4]

Experimental Protocol: Preparation of this compound Incorporated Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes. The following protocol provides a detailed methodology for creating liposomes containing this compound. This method can be adapted for the encapsulation of various therapeutic agents.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol (CH)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DMPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio for stable liposomes is DMPC:CH:this compound at 50:45:5.[6] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DMPC, this is 24°C) to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask by gentle rotation above the lipid phase transition temperature for 1-2 hours. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication and Extrusion):

    • To produce smaller, more uniform liposomes, the MLV suspension can be subjected to sonication. Bath sonication is a milder method, while probe sonication is more energetic. Sonicate for 5-15 minutes, or until the suspension becomes less turbid.

    • For a more defined and homogenous size distribution, the liposome (B1194612) suspension should be extruded. This involves passing the liposomes under pressure through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's phase transition temperature.

    • Pass the liposome suspension through the extruder assembly 10-20 times. This will result in the formation of small unilamellar vesicles (SUVs) with a narrow size distribution.

  • Purification (Optional):

    • To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.

Visualization of Key Pathways and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the crucial role of this compound in drug delivery and the biological pathways that are modulated by its presence on the surface of liposomes.

G cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) Conventional Liposome Conventional Liposome Opsonin Opsonin (e.g., C3b) Conventional Liposome->Opsonin Opsonization PEGylated Liposome PEGylated Liposome Macrophage Macrophage PEGylated Liposome->Macrophage Reduced Opsonization & Phagocytosis Opsonin->Macrophage Phagocytosis

Caption: Role of this compound in evading the Mononuclear Phagocyte System.

The diagram above illustrates how conventional liposomes are opsonized by blood proteins and subsequently cleared by macrophages of the MPS. In contrast, PEGylated liposomes, such as those containing this compound, exhibit a "stealth" characteristic that reduces opsonization and phagocytosis, leading to a longer circulation time.

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway Liposome Surface Liposome Surface C1q C1q Liposome Surface->C1q Activation C4 C4 C1q->C4 Cleaves C2 C2 C4->C2 Cleaves C3 Convertase (C4b2a) C3 Convertase (C4b2a) C2->C3 Convertase (C4b2a) Forms C3b C3b C3 Convertase (C4b2a)->C3b Cleaves C3 to C3b C3 C3 C3->C3b Spontaneous hydrolysis Factor B Factor B Factor D Factor D Factor B->Factor D Cleaved by C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor D->C3 Convertase (C3bBb) Forms C3 Convertase (C3bBb)->C3b Amplification loop C3b->Factor B Binds

Caption: Complement activation pathways initiated by liposomes.

This diagram outlines the classical and alternative pathways of the complement system, which can be activated by liposomes.[7][8][9] The classical pathway is often initiated by antibodies binding to the liposome surface, while the alternative pathway can be triggered by the direct interaction of complement proteins with the liposome. The presence of a dense layer of this compound on the liposome surface can inhibit the activation of both pathways, further contributing to the "stealth" properties of the nanoparticle.[10]

References

Commercial Sources and Suppliers of DMPE-PEG2000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, key characteristics, and relevant experimental methodologies for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). This PEGylated lipid is a critical component in the development of long-circulating liposomal and lipid nanoparticle (LNP) drug delivery systems.

Commercial Availability

A variety of life science companies supply this compound for research and pharmaceutical development. The following table summarizes prominent suppliers and their typical product specifications. While purity is consistently high across suppliers, researchers should note that other parameters, such as the polydispersity index (PDI) of the PEG chain, can influence the in vivo performance of the final nanoparticle formulation.

SupplierProduct Name(s)Catalog Number (Example)PurityMolecular Weight (Approx.)Additional Notes
MedChemExpress PEG2000-DMPEHY-112768≥95%2676.25 g/mol Distributed by Cambridge Bioscience in the UK and Ireland.[1]
Avanti Polar Lipids 14:0 PEG2000 PE880150>99%2693.28 g/mol Distributed by Fisher Scientific and Croda Pharma.[2][3] Available in various quantities.
Shochem (Shanghai) Co., Ltd. This compoundN/AHigh-purity~2700 g/mol A leading manufacturer based in China.[4][5]
Creative Biolabs This compoundMPL0313K>95%N/AOffers a range of PEGylated lipids for drug delivery research.[6]
Cayman Chemical DMPE-mPEG(2000)19989≥90%N/AUsed in the synthesis of nanostructured lipid carriers.[7]
Chem-Impex International, Inc. N-(Carbonyl-methoxypolyethyleneglycol 2000)1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, sodium salt03135≥98% (HPLC)~2700 g/mol Emphasizes its role in enhancing solubility and stability of hydrophobic drugs.[]
Biopharma PEG Scientific Inc. DMPE-PEG-MaleimideN/A≥95%VariesProvides various functionalized DMPE-PEG derivatives.[9]

Note: The molecular weight of PEGylated lipids is an average due to the polydispersity of the polyethylene (B3416737) glycol chain. The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform and monodisperse polymer chain length. While not always explicitly stated for this compound, a typical PDI for high-quality PEGylated lipids is in the range of 1.01-1.05.

Experimental Protocols

The incorporation of this compound into liposomes and lipid nanoparticles is crucial for their stability and pharmacokinetic profile. Below are detailed methodologies for key experiments involving this compound.

Liposome (B1194612) Formulation using Thin-Film Hydration

This is a common method for preparing liposomes incorporating this compound.

Methodology:

  • Lipid Mixture Preparation: Dissolve the desired lipids, for example, a mixture of a primary phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and this compound in a molar ratio of 55:40:5, in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the primary lipid. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

Doxorubicin (B1662922) Loading into Liposomes via Remote Loading

A transmembrane pH gradient can be used to efficiently load amphipathic weak-base drugs like doxorubicin into pre-formed liposomes.

Methodology:

  • Liposome Preparation: Prepare liposomes as described in the thin-film hydration protocol, using an acidic hydration buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0).

  • Creation of pH Gradient: After liposome formation and sizing, exchange the external buffer with a buffer of physiological pH (e.g., phosphate-buffered saline, pH 7.4) through dialysis or size-exclusion chromatography. This creates a pH gradient where the interior of the liposome is acidic and the exterior is neutral.

  • Drug Loading: Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged doxorubicin will cross the lipid bilayer into the acidic core where it becomes protonated and trapped.

  • Removal of Unencapsulated Drug: Separate the doxorubicin-loaded liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.

Characterization of this compound Containing Liposomes

a) Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS) is the standard technique used to determine the mean hydrodynamic diameter and PDI of liposomes in suspension.

  • Procedure: Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis. Perform the measurement at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes.

  • Procedure: The same diluted sample used for DLS can typically be used for zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles, which is then used to calculate the zeta potential.

c) Encapsulation Efficiency Determination:

  • Method: This involves separating the encapsulated drug from the unencapsulated (free) drug and then quantifying the amount of drug in the liposomes.

  • Procedure:

    • Separate the liposomes from the free drug using methods like size-exclusion chromatography or centrifugal ultrafiltration.

    • Lyse the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).

    • Quantify the drug concentration using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Experimental Workflow for Liposome Formulation and Characterization

Liposome_Formulation_Workflow cluster_formulation Formulation cluster_loading Drug Loading (Optional) cluster_characterization Characterization A 1. Lipid Dissolution (DSPC, Cholesterol, this compound in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sizing (Extrusion or Sonication) C->D E 5. Remote Loading (e.g., Doxorubicin) D->E F Size & PDI (DLS) E->F G Zeta Potential (LDV) E->G H Encapsulation Efficiency (HPLC/UV-Vis) E->H

Caption: Workflow for preparing and characterizing this compound liposomes.

Cellular Uptake Pathway of PEGylated Liposomes

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LNP PEGylated Liposome (with this compound) CME Clathrin-Mediated Endocytosis LNP->CME Binding & Internalization Membrane Plasma Membrane Endosome Early Endosome CME->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Cytosol Cytosolic Drug Release Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome

Caption: Primary cellular uptake route for PEGylated liposomes.

References

An In-depth Technical Guide to the Storage and Handling of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). Adherence to these recommendations is critical for maintaining the stability, integrity, and performance of this PEGylated lipid, which is widely utilized in drug delivery systems, liposome (B1194612) formulations, and nanoparticle surface modifications.

Introduction to this compound

This compound is a phospholipid-polyethylene glycol conjugate that combines the biocompatible properties of the phospholipid DMPE with the hydrophilic and sterically hindering characteristics of a 2000 Dalton PEG chain. This unique structure is instrumental in preventing vesicle aggregation and enhancing the systemic circulation time of liposomal and nanoparticle-based therapeutics, a feature often referred to as "stealth" technology. Given its critical role in pharmaceutical formulations, understanding its stability and proper handling is paramount.

Storage Recommendations

The stability of this compound is highly dependent on storage conditions. The following tables summarize the recommended storage temperatures and shelf-life for both the solid powder and solutions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 1 year or more[1][2][3]
In Solvent-80°CUp to 6 months[4]
In Solvent-20°CUp to 1 month[4]

Table 2: Long-Term Stability of this compound Solid Powder

Storage ConditionDurationObservation
-20°C1 yearStable with no significant degradation[1][2][3]
2-8°C (with desiccant)14 daysData from specific stability studies needed
25°C (with desiccant)14 daysData from specific stability studies needed
25°C / 60% RH25 daysPotential for degradation
40°C / 75% RH25 daysIncreased potential for degradation

Table 3: Shipping Conditions

ConditionDurationRecommendation
Room TemperatureLess than 2 weeksPermissible for short-term shipping[5]
On ice or dry iceExtended periodsRecommended for long-distance shipping

Handling Procedures

Proper handling of this compound is essential to prevent degradation and ensure reproducible experimental results.

General Handling
  • Hygroscopic Nature: this compound is hygroscopic and should be handled in a dry environment, such as a glove box or a desiccator.

  • Avoid Repeated Freeze-Thaw Cycles: For this compound solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing, which can lead to degradation.

  • Thawing: When thawing frozen solutions, it should be done slowly at room temperature to prevent potential damage to the molecular structure.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound powder or solutions.[5]

Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.

G cluster_storage Storage cluster_handling Handling Solid Solid this compound (Powder) Store_Solid Store at -20°C in a desiccator Solid->Store_Solid Long-term Storage Weigh Weigh Powder in Dry Environment Solid->Weigh Handling Solution This compound Solution Store_Solution Aliquot and Store at -20°C or -80°C Solution->Store_Solution Long-term Storage Thaw Thaw Solution Slowly at RT Store_Solution->Thaw Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dissolve->Solution Use Use in Experiment Thaw->Use

Workflow for this compound Storage and Handling.

Experimental Protocols

While detailed, step-by-step protocols are often specific to the application, this section provides an overview of common methodologies for solution preparation and stability testing.

Preparation of this compound Solutions

This compound is soluble in organic solvents such as ethanol, DMSO, and a chloroform (B151607):methanol mixture. For aqueous-based formulations, a thin-film hydration method is commonly employed.

Protocol for Preparing a Stock Solution in an Organic Solvent:

  • Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • In a sterile, dry glass vial, weigh the desired amount of this compound powder.

  • Add the appropriate volume of the desired organic solvent (e.g., ethanol, DMSO).

  • Vortex or sonicate the mixture gently until the powder is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials, purge with an inert gas (e.g., argon or nitrogen) to minimize oxidation, and store at -20°C or -80°C.

Protocol for Preparing Liposomes using the Thin-Film Hydration Method:

  • Co-dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Stability Indicating Assay Method

A stability-indicating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method has been developed to quantify this compound and its degradation products.[7][8]

Methodology Overview:

  • Column: A Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm) is typically used.[8]

  • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[8]

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[8]

  • Elution: A gradient elution mode is employed.

  • Detection: Charged Aerosol Detector (CAD).

Stress Testing Conditions Evaluated:

A study evaluated the stability of this compound under various stress conditions to understand its degradation pathways. The conditions included:[7]

  • Neutral Hydrolytic Stress: 60°C for 20 hours.

  • Oxidative Stress: 1% H₂O₂ at 30°C for 24 hours.

  • Photolytic Stress: 1x ICH light exposure.

The results of such studies are crucial for identifying potential degradation products and establishing appropriate storage and handling conditions to ensure the quality and efficacy of this compound in final pharmaceutical formulations.

Conclusion

The integrity of this compound is critical for the development of stable and effective drug delivery systems. By adhering to the recommended storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize degradation and ensure the reliable performance of this essential PEGylated lipid in their applications. The provided information on experimental protocols offers a foundation for the preparation and stability assessment of this compound, contributing to the successful formulation of advanced therapeutics.

References

Methodological & Application

Preparation of DMPE-PEG2000 Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) incorporated liposomes. The methodology is based on the well-established thin-film hydration technique followed by extrusion, a robust and widely used method for producing unilamellar liposomes with a controlled size distribution.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, which have garnered significant attention as delivery vehicles for a wide range of therapeutic agents. The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as this compound, into the liposomal bilayer offers several advantages. The hydrophilic and flexible PEG chains create a steric barrier on the surface of the liposomes, which can reduce recognition by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. This "stealth" characteristic is highly desirable for targeted drug delivery applications.

This protocol will detail the preparation of liposomes composed of a primary phospholipid, cholesterol, and this compound.

Materials and Equipment

Lipids and Reagents
ComponentExample SupplierPurpose
Primary Phospholipid (e.g., DMPC, DSPC)Avanti Polar LipidsMain structural component of the bilayer
CholesterolSigma-AldrichModulates membrane fluidity and stability
This compoundAvanti Polar LipidsProvides "stealth" characteristics
Chloroform (B151607)Fisher ScientificOrganic solvent for lipid dissolution
Hydration Buffer (e.g., PBS, pH 7.4)GibcoAqueous phase for liposome (B1194612) formation
Equipment
EquipmentPurpose
Rotary EvaporatorRemoval of organic solvent to form a thin lipid film
Round-bottom flaskVessel for lipid film formation
Water bath or heating blockTemperature control during hydration and extrusion
Mini-ExtruderSizing of liposomes by extrusion through polycarbonate membranes
Polycarbonate membranes (e.g., 100 nm pore size)Defines the final size of the liposomes
Gas-tight syringes (e.g., 1 mL)Forcing the lipid suspension through the extruder
Dynamic Light Scattering (DLS) instrumentCharacterization of liposome size and size distribution
Nitrogen or Argon gasFor gentle drying of the lipid film
Vortex mixerAgitation during hydration

Experimental Protocols

The preparation of this compound liposomes can be broken down into three main stages: thin-film hydration, extrusion, and characterization.

Lipid Formulation

The selection of the lipid composition is a critical step that influences the physicochemical properties of the final liposome formulation. A common formulation consists of a primary phospholipid, cholesterol to modulate membrane rigidity, and the PEGylated lipid.

Component Weight Ratio (%) [1]Molar Ratio (Example) Purpose
DMPC50~55-65Forms the primary lipid bilayer.
Cholesterol45~30-40Stabilizes the membrane and reduces permeability.
This compound5~1-5Provides a hydrophilic corona for steric stabilization.

Note: The molar ratio is an approximation and should be calculated based on the molecular weights of the specific lipids used.

Thin-Film Hydration

The thin-film hydration method is a cornerstone technique for liposome preparation.[2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to create a thin lipid film.[2] This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

Protocol:

  • Lipid Dissolution: Weigh the desired amounts of the primary phospholipid, cholesterol, and this compound and dissolve them in chloroform in a round-bottom flask. The typical total lipid concentration for the initial solution is between 10-20 mg/mL.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., for DMPC, Tc is ~23°C, so evaporation can be done at room temperature or slightly above). Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.

  • Drying: After the bulk of the solvent has been removed, dry the lipid film under a high vacuum for at least 2 hours to remove any residual chloroform.

Hydration and MLV Formation
  • Hydration: Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipids. The final total lipid concentration in the aqueous suspension is typically in the range of 10-20 mg/mL.

  • Vortexing: Agitate the flask by vortexing for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

Liposome Extrusion

Extrusion is a process used to reduce the size and lamellarity of liposomes, resulting in a more uniform population of unilamellar vesicles (LUVs). This is achieved by forcing the MLV suspension through polycarbonate membranes with a defined pore size.

Protocol:

  • Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membranes (e.g., 100 nm pore size) according to the manufacturer's instructions.

  • Temperature Control: Heat the extruder to a temperature above the phase transition temperature of the lipid mixture. For DMPC-based formulations, extrusion can often be performed at or slightly above room temperature.

  • Extrusion Process:

    • Load the MLV suspension into one of the gas-tight syringes.

    • Connect the loaded syringe to one end of the extruder and an empty syringe to the other.

    • Gently push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the empty syringe.

    • Repeat this process for a recommended 11 to 21 passes to ensure a homogenous size distribution. An odd number of passes will leave the final product in the opposite syringe.

Liposome Characterization

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.

Parameter Method Typical Values
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100 - 150 nm (for 100 nm extrusion)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 (indicates a narrow size distribution)

A PDI value below 0.2 is generally considered to indicate a monodisperse population of liposomes.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound liposomes.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Characterization dissolution 1. Lipid Dissolution (DMPC, Cholesterol, this compound in Chloroform) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Vacuum Drying evaporation->drying hydration 4. Hydration with Buffer (Formation of MLVs) drying->hydration extrusion 5. Extrusion (e.g., 100 nm membrane, >10 passes) hydration->extrusion characterization 6. DLS Analysis (Size and PDI) extrusion->characterization

Caption: Workflow for this compound liposome preparation.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound incorporated liposomes using the thin-film hydration and extrusion method. By carefully controlling the lipid composition, hydration conditions, and extrusion parameters, researchers can reproducibly generate "stealth" liposomes with a defined size and narrow size distribution, suitable for a variety of drug delivery applications. It is recommended to optimize the formulation and process parameters for each specific application to achieve the desired liposome characteristics.

References

Application Notes and Protocols: Preparation of DMPE-PEG2000 Liposomes via the Thin-Film Hydration Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core.[1] Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal for drug delivery applications.[1] The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DMPE-PEG2000), into the liposomal membrane creates a hydrophilic layer that sterically hinders the adsorption of plasma proteins. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.

The thin-film hydration method, also known as the Bangham method, is a widely used and straightforward technique for preparing liposomes.[2] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and subsequently hydrating the film with an aqueous medium to form multilamellar vesicles (MLVs).[2] These MLVs can then be downsized to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

These application notes provide a detailed protocol for the preparation and characterization of this compound-containing liposomes using the thin-film hydration method.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol outlines the step-by-step procedure for preparing PEGylated liposomes.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (this compound)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Probe or bath sonicator

  • Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)

  • Glass vials

  • Syringes and needles

Procedure:

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of the primary phospholipid, cholesterol, and this compound. A common molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).

    • Dissolve the lipid mixture in a suitable organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution. For encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[3]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The temperature of the hydration medium should be maintained above the Tc of the lipids.

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[2]

  • Downsizing (Sonication and/or Extrusion):

    • To obtain smaller, more uniform liposomes, the MLV suspension must be downsized.

    • Sonication: Use a probe or bath sonicator to disrupt the large MLVs into smaller vesicles. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids.

    • Extrusion: For a more homogenous size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a uniform vesicle size.

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or centrifugation.

  • Storage:

    • Store the final liposome formulation at 4°C.

Protocol 2: Physicochemical Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are crucial for predicting the in vivo behavior of liposomes.

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter (particle size) and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered acceptable for a homogenous liposomal formulation.

  • Zeta potential, a measure of the surface charge of the liposomes, is determined by electrophoretic light scattering. It provides an indication of the colloidal stability of the formulation.

2. Encapsulation Efficiency (EE%):

  • EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Method:

    • Separate the unencapsulated ("free") drug from the liposome formulation using techniques like centrifugation, dialysis, or size exclusion chromatography.

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.

    • The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

Table 1: Representative Physicochemical Properties of PEGylated Liposomes

Disclaimer: The following data is for liposomes formulated with DSPE-PEG2000, a structurally similar PEGylated lipid to this compound. Comprehensive quantitative data for various this compound formulations is limited in the literature. This table serves as a representative example of how formulation changes can affect liposome characteristics.

Formulation (Molar Ratio)Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
HSPC:Chol:DSPE-PEG2000 (55:40:5)94.68 ± 3.12< 0.2-82.15 ± 2.32 (for ICG)[4]
DPPC:Chol:DSPE-PEG2000 (55:40:5)---63.47 (for ICG)[4]
Podophyllotoxin-loaded (DSPE-mPEG2000)168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[5]
Quercetin/TMZ-loaded (DSPE-PEG2000)125.4 ± 4.80.162 ± 0.013-18.4 ± 1.5Quercetin: 85.2 ± 3.6, TMZ: 76.5 ± 2.8[6]

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, ICG: Indocyanine Green, TMZ: Temozolomide.

Table 2: Influence of Formulation Parameters on Liposome Characteristics
ParameterEffect on Liposome Properties
PEG-Lipid Concentration Increasing the concentration of PEG-lipid can lead to a decrease in vesicle size due to steric hindrance of the hydrated PEG chains.[7] However, at very high concentrations, it may lead to the formation of micelles instead of liposomes.
Cholesterol Content Cholesterol modulates the fluidity and stability of the lipid bilayer. Its inclusion generally leads to a decrease in membrane permeability and can affect the encapsulation efficiency of certain drugs.
Lipid Composition The choice of the primary phospholipid (e.g., DPPC, DSPC) influences the phase transition temperature (Tc) and the rigidity of the liposome membrane, which in turn affects drug retention and release characteristics.
Downsizing Method Sonication can produce smaller vesicles but may lead to a broader size distribution. Extrusion through membranes with defined pore sizes results in a more homogenous population of liposomes.[8]

Visualization of Experimental Workflow and Biological Application

Experimental Workflow

The overall process from liposome preparation to characterization can be visualized as follows:

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application dissolution 1. Lipid Dissolution (e.g., DPPC, Cholesterol, this compound) in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration downsizing 4. Downsizing (Extrusion/Sonication) hydration->downsizing dls Size, PDI, Zeta Potential (DLS) downsizing->dls Analyze ee Encapsulation Efficiency (e.g., Centrifugation, HPLC) downsizing->ee Analyze drug_delivery Drug Delivery Studies (In Vitro / In Vivo) dls->drug_delivery ee->drug_delivery

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

Signaling Pathway: Receptor-Mediated Endocytosis of Targeted Liposomes

For targeted drug delivery, ligands can be attached to the distal end of the PEG chain on the liposome surface. These ligands bind to specific receptors on target cells, leading to internalization via receptor-mediated endocytosis.

G liposome Targeted Liposome (with Ligand) binding 1. Ligand-Receptor Binding liposome->binding receptor Cell Surface Receptor receptor->binding internalization 2. Clathrin-Mediated Endocytosis binding->internalization coated_vesicle Clathrin-Coated Vesicle internalization->coated_vesicle early_endosome 3. Early Endosome (pH drop) coated_vesicle->early_endosome late_endosome 4. Late Endosome early_endosome->late_endosome lysosome 5. Lysosome (Drug Degradation) late_endosome->lysosome endosomal_escape 6. Endosomal Escape (Drug Release into Cytosol) late_endosome->endosomal_escape drug_action Therapeutic Action endosomal_escape->drug_action

Caption: Simplified pathway of receptor-mediated endocytosis for targeted liposomes.

References

Application Notes and Protocols for Formulating Stable DMPE-PEG2000 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2] The composition of these LNPs is critical to their stability, efficacy, and safety. A key component for ensuring stability and prolonging circulation time is the inclusion of a PEGylated lipid.[3][4] This document provides detailed application notes and protocols for the formulation of stable lipid nanoparticles utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).

This compound is a phospholipid-based PEG derivative that incorporates a C14 saturated lipid anchor. The choice of the PEG-lipid is a critical parameter that influences the physicochemical properties and in vivo performance of LNPs.[5] PEGylated lipids form a hydrophilic corona on the surface of the LNP, which provides steric hindrance to prevent aggregation and reduces opsonization by blood proteins, thereby extending circulation half-life.[1][5] The concentration and structure of the PEG-lipid can impact particle size, surface charge, encapsulation efficiency, and the overall stability of the formulation.[5][6]

These notes will guide researchers through the process of formulating, purifying, and characterizing this compound containing LNPs, enabling the development of stable and effective nucleic acid delivery vehicles.

Data Presentation: Physicochemical Properties of PEGylated Lipid Nanoparticles

The following table summarizes representative quantitative data for lipid nanoparticles formulated with varying PEG-lipid compositions. While direct comprehensive datasets for this compound are compiled from various sources, data for the closely related DMG-PEG2000 (C14 anchor) and DSPE-PEG2000 (C18 anchor) are included for comparative purposes, as the lipid anchor length is a known determinant of LNP behavior.[7]

Ionizable LipidHelper LipidsPEG-Lipid (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DLin-MC3-DMADSPC, CholesterolThis compound (1.5)~100< 0.2Near-neutral at pH 7.4> 80%[5][8]
Synthetic Ionizable LipidDOPE, CholesterolDMG-PEG2000 (1.5)< 200< 0.2Not Reported> 90%[9]
Synthetic Ionizable LipidDOPE, CholesterolDMG-PEG2000 (5.0)> 200< 0.2Not Reported> 90%[9]
DLin-MC3-DMADSPC, CholesterolDSPE-PEG2000:DMG-PEG2000 (0.1:1.4)~80-90< 0.15-5 to -10> 90%[10]
SM-102DSPC, CholesterolDSPE-PEG2000 (2.5)~70-100< 0.2Near-neutral at pH 7.4~50%[7]
ALC-0315 AnalogDSPC, CholesterolThis compound (1.5-5.0)~960.1 - 0.2~17.5> 80% (up to 4 mol%)[5]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Nanoprecipitation

This protocol describes a common method for LNP self-assembly.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, or a custom synthetic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (B145695) (anhydrous)

  • Acetate (B1210297) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol. A typical concentration is 10-25 mg/mL.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in an appropriate molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[10] The total lipid concentration in ethanol should be around 10 mM.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 25 mM acetate buffer (pH 4.0).

  • LNP Formation:

    • Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring or vortexing. The volume ratio of the aqueous to organic phase is typically 3:1.[10]

    • This rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage (a cryoprotectant like sucrose (B13894) may be added).[10]

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Equilibrate the sample to 25°C.

    • Measure the hydrodynamic diameter (Z-average) and PDI. Aim for a particle size of 80-150 nm and a PDI below 0.2 for a homogenous population.[2][7]

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

    • Measure the electrophoretic mobility to determine the zeta potential. At physiological pH, LNPs should have a near-neutral surface charge.[7]

3. Nucleic Acid Encapsulation Efficiency (EE):

  • Assay: Quant-iT RiboGreen RNA Assay or a similar fluorescence-based assay.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent to both sets of samples (with and without surfactant).

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the EE using the following formula: EE (%) = (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100.[10]

4. Stability Assessment:

  • Procedure:

    • Store the LNP formulation at 4°C.

    • At predetermined time points (e.g., 0, 1, 3, and 5 days, and weekly thereafter), measure the particle size and PDI as described above.[11]

    • Significant changes in size or PDI indicate particle aggregation and instability.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly Self-Assembly cluster_purification Purification & Characterization Lipids Ionizable Lipid, DSPC, Cholesterol, this compound Mix1 Lipid/Ethanol Phase Lipids->Mix1 Ethanol Ethanol Ethanol->Mix1 NucleicAcid Nucleic Acid (mRNA/siRNA) Mix2 Aqueous Phase NucleicAcid->Mix2 Buffer Acetate Buffer (pH 4.0) Buffer->Mix2 Mixing Rapid Mixing (Nanoprecipitation) Mix1->Mixing Mix2->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis LNP Suspension Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration FinalLNP Stable LNP Formulation Filtration->FinalLNP Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency FinalLNP->Characterization

Caption: Workflow for this compound lipid nanoparticle formulation and purification.

LNP_Stability_Factors cluster_composition Formulation Composition cluster_physicochemical Physicochemical Properties cluster_storage Storage Conditions LNP_Stability LNP Stability Size Particle Size (80-150 nm optimal) LNP_Stability->Size PDI PDI (< 0.2 for homogeneity) LNP_Stability->PDI Surface_Charge Surface Charge (Near-neutral at pH 7.4) LNP_Stability->Surface_Charge Ionizable_Lipid Ionizable Lipid (pKa influences encapsulation) Ionizable_Lipid->LNP_Stability Helper_Lipids Helper Lipids (DSPC, Cholesterol for integrity) Helper_Lipids->LNP_Stability PEG_Lipid This compound (Steric hindrance, prevents aggregation) PEG_Lipid->LNP_Stability Temperature Temperature (4°C short-term, -80°C long-term) Temperature->LNP_Stability Buffer_pH Buffer pH (Physiological pH ~7.4) Buffer_pH->LNP_Stability

Caption: Key factors influencing the stability of this compound lipid nanoparticles.

References

Application Notes and Protocols for Encapsulating Hydrophobic Drugs with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) for the encapsulation of hydrophobic drugs. This document outlines the principles of formulation, detailed experimental protocols, and methods for characterization.

Introduction to this compound in Drug Delivery

This compound is a phospholipid-polymer conjugate that readily self-assembles in aqueous solutions to form micelles or liposomes.[1] This amphiphilic molecule consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain. The hydrophobic core of the resulting nanostructures provides an ideal environment for encapsulating poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[2] The PEGylated surface of these nanoparticles offers a "stealth" characteristic, which helps to reduce recognition by the reticuloendothelial system, prolonging circulation time in the body.[3]

Data Presentation: Physicochemical and Formulation Properties

The following tables summarize key quantitative data for drug-loaded nanocarriers formulated with PEGylated phospholipids. While the data for DSPE-PEG2000 is more readily available in the literature, it serves as a strong proxy for this compound due to their structural similarity, differing only by the length of their acyl chains (C14 for DMPE vs. C18 for DSPE).

Formulation ParameterDrugPolymerDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Micelles RidaforolimusDSPE-PEG20007.19 ± 0.1477.52 ± 1.6633 ± 15Not Reported[4]
Nanoparticles DoxorubicinDSPE-PEG2000/Soluplus (1:1 w/w)Not ReportedNot Reported116.6-13.7[5]
Nanoparticles Naproxen (hydrophobic model)PEG-graft-PLANot Reported>50~200>-10[6]
Liposomes Generic Hydrophobic DrugDMPC/DMPE-PEG2000/Cholesterol (50/5/45 molar ratio)~5 (calculated from drug/lipid ratio of 1/20)Not ReportedNot ReportedNot Reported[7]
DrugFormulationRelease ProfileKinetic ModelReference
RidaforolimusDSPE-PEG2000 MicellesSustained release over 6.5 daysNot specified, but significantly slower than free drug[4]
Salbutamol Sulphate (hydrophilic model)SLNs with PEG2000Biphasic, accelerated release compared to non-PEGylated SLNsNot specified[8]
TamoxifenNanoparticlesSustained releaseKorsmeyer-Peppas[9]

Experimental Protocols

Protocol 1: Preparation of this compound Micelles using the Thin-Film Hydration Method

This protocol describes the preparation of this compound micelles encapsulating a hydrophobic drug using the thin-film hydration method.[3][10][11]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS) or deionized water

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The weight ratio of drug to this compound can be varied to optimize drug loading.[3]

  • Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). This will form a thin, uniform lipid film on the inner surface of the flask.[3]

  • Drying: Further dry the film under a high vacuum for at least 2-4 hours to remove any residual solvent.[3]

  • Hydration: Hydrate the thin film with a predetermined volume of PBS or deionized water by rotating the flask in a water bath set above the lipid's phase transition temperature for about 30-60 minutes.

  • Sonication: Sonicate the resulting suspension using a bath or probe sonicator to reduce the particle size and create a homogenous micellar solution.

  • Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the formulation.

Protocol 2: Preparation of this compound-based Nanoparticles by Solvent Evaporation

This protocol outlines the preparation of drug-loaded nanoparticles using the solvent evaporation technique.[12][13][14]

Materials:

  • This compound

  • Additional polymer if required (e.g., PLGA, PCL)

  • Hydrophobic drug

  • Dichloromethane (DCM) or other volatile organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator or magnetic stirrer for evaporation

Procedure:

  • Organic Phase Preparation: Dissolve this compound, any co-polymer, and the hydrophobic drug in a volatile organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed using a magnetic stirrer or homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Allow the organic solvent to evaporate by stirring the emulsion at room temperature for several hours or by using a rotary evaporator at reduced pressure.[12]

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried, often with a cryoprotectant.

Mandatory Visualizations

self_assembly cluster_dmpe This compound Monomers cluster_drug Hydrophobic Drug cluster_micelle Drug-Loaded Micelle m1 micelle Micelle m1->micelle m2 m2->micelle m3 m3->micelle m4 m4->micelle m5 m5->micelle m6 m6->micelle m7 m7->micelle m8 m8->micelle m9 m9->micelle m10 m10->micelle m11 m11->micelle m12 m12->micelle d1 Drug d1->micelle Encapsulation

Caption: Self-assembly of this compound micelles encapsulating a hydrophobic drug.

experimental_workflow prep Preparation of Formulation (Thin-Film Hydration or Solvent Evaporation) char Physicochemical Characterization (Size, Zeta Potential, Morphology) prep->char dl_ee Determination of Drug Loading & Encapsulation Efficiency prep->dl_ee release In Vitro Drug Release Study dl_ee->release stability Stability Assessment release->stability invivo In Vivo Evaluation (Optional) stability->invivo signaling_pathway drug_micelle Drug-Loaded This compound Micelle cell_membrane Cell Membrane drug_micelle->cell_membrane Passive Targeting (EPR Effect) drug_release Drug Release cell_membrane->drug_release receptor Target Receptor drug_release->receptor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response

References

Application Notes and Protocols for DMPE-PEG2000 in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) vaccine delivery. This document outlines the role of this compound, formulation protocols, characterization methods, and in vitro and in vivo applications.

Introduction to this compound in mRNA-LNPs

This compound is a critical component in the development of effective mRNA-LNP vaccines. It is a phospholipid conjugated to a polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Daltons. The DMPE portion, with its two 14-carbon saturated chains, serves as a lipid anchor, embedding into the LNP's lipid bilayer. The hydrophilic PEG chain extends from the LNP surface, creating a steric barrier.[1]

The primary functions of this compound in mRNA-LNP formulations include:

  • Stabilization: It prevents the aggregation of LNPs during formulation and storage, ensuring a homogenous and stable product.[2][3][4]

  • Prolonged Circulation: The PEG shield reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs in vivo.[3][4] This phenomenon is often referred to as the "stealth" effect.[1][3]

  • Size Control: The inclusion of PEGylated lipids helps to control the final size of the LNPs during self-assembly.[1]

However, the use of PEGylated lipids also presents a challenge known as the "PEG dilemma". While beneficial for stability and circulation, the PEG layer can hinder the interaction of the LNP with target cells and impede endosomal escape, which is crucial for the release of mRNA into the cytoplasm.[2][5] Therefore, the molar percentage of this compound in the formulation is a critical parameter that requires careful optimization.

Data Presentation: LNP Formulation and Characterization

The following tables summarize typical molar ratios used in LNP formulations containing this compound and the resulting physicochemical properties.

Table 1: Exemplary Lipid Compositions for mRNA-LNP Formulation

ComponentMolar Ratio (%)Role
Ionizable Lipid (e.g., SM-102, DLin-MC3-DMA)50Encapsulates mRNA and facilitates endosomal escape.
Phospholipid (e.g., DSPC)10Structural component of the lipid bilayer.
Cholesterol38.5Stabilizes the lipid bilayer and enhances membrane rigidity.[6]
This compound 1.5 Stabilizer, prolongs circulation, and controls particle size.

Note: The molar ratio of lipids is a critical parameter and should be optimized for each specific application. A common molar ratio for LNP formulations is 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000, respectively.[4][7][8]

Table 2: Influence of this compound Molar Percentage on LNP Properties and Efficacy

This compound (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)In Vitro Transfection EfficiencyIn Vivo Protein Expression
1.5~80-100< 0.2Slightly NegativeOptimalModerate
5.0~90-120< 0.2Slightly NegativeSub-optimalOptimal
10.0~100-140< 0.2Slightly NegativeLowLow

Data compiled from multiple sources indicating general trends.[6][9][10] Optimal in vitro transfection is often observed at lower PEG-lipid concentrations (e.g., 1.5 mol%), while higher concentrations (e.g., 5 mol%) can lead to improved stability and higher transgene expression in vivo.[9][10]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
  • Dilute the LNP sample in PBS to an appropriate concentration.
  • Perform the measurement according to the instrument's instructions. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
  • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to obtain an accurate measurement.
  • The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen assay).
  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total fluorescence - Free fluorescence) / Total fluorescence) * 100%.

Protocol 3: In Vitro Transfection of mRNA-LNPs

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • Assay for protein expression (e.g., luciferase assay, flow cytometry for fluorescent proteins)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight.

  • Transfection:

    • Dilute the mRNA-LNP formulation in complete cell culture medium to the desired final concentration of mRNA.

    • Remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for mRNA translation and protein expression.

  • Analysis of Protein Expression:

    • Lyse the cells and perform a luciferase assay if the mRNA encodes for luciferase.

    • Use flow cytometry or fluorescence microscopy to detect the expression of fluorescent proteins.

Protocol 4: In Vivo Evaluation of mRNA-LNPs in a Mouse Model

Materials:

  • mRNA-LNP formulation

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • In vivo imaging system (for luciferase-expressing mRNA)

Procedure:

  • Administration:

    • Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intramuscular or intravenous injection).

  • Monitoring Protein Expression:

    • If using a luciferase-encoding mRNA, inject the mice with a luciferin (B1168401) substrate at various time points post-administration (e.g., 6, 24, 48 hours).

    • Image the mice using an in vivo imaging system to quantify the bioluminescence signal in different organs.

  • Evaluation of Immune Response (for vaccine candidates):

    • Collect blood samples at different time points to measure antibody titers (e.g., via ELISA).

    • Isolate splenocytes to perform T-cell activation assays (e.g., ELISpot, intracellular cytokine staining).

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid Mixture mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution prep_mrna->mixing dialysis Dialysis & Buffer Exchange mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency dialysis->ee transfection Cell Transfection dialysis->transfection administration Animal Administration dialysis->administration expression Protein Expression Analysis transfection->expression biodistribution Biodistribution & Expression administration->biodistribution immunogenicity Immunogenicity Assessment administration->immunogenicity

Fig. 1: Experimental workflow for mRNA-LNP development.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis lnp This compound LNP cme Clathrin-mediated Endocytosis lnp->cme Uptake cav Caveolae-mediated Endocytosis lnp->cav macro Macropinocytosis lnp->macro membrane Cell Membrane early_endosome Early Endosome (pH 6.0-6.5) cme->early_endosome cav->early_endosome macro->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation cytoplasm Cytoplasm early_endosome->cytoplasm Endosomal Escape (mRNA Release) lysosome Lysosome (pH < 5.0) late_endosome->lysosome Fusion translation mRNA Translation (Protein Synthesis) cytoplasm->translation

Fig. 2: Cellular uptake and endosomal escape of mRNA-LNPs.

PEGylated LNPs can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][11][12] Once inside the cell, the LNPs are trafficked to early endosomes. As the endosome matures and its internal pH decreases, the ionizable lipids within the LNP become protonated. This leads to a disruption of the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the target protein.[1][13] Efficient endosomal escape is a critical bottleneck for the successful delivery of mRNA.[1][14]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems, enhancing their therapeutic efficacy and in vivo performance. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy that involves attaching PEG chains to the nanoparticle surface. This process creates a hydrophilic protective layer, often referred to as a "stealth" coating, which offers several key advantages. This "stealth" layer reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the nanoparticles in the bloodstream. This increased circulation half-life enhances the probability of the nanoparticles reaching their intended target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect.

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is an amphiphilic polymer comprising a hydrophobic lipid anchor (DMPE) and a hydrophilic PEG chain. The DMPE anchor facilitates the stable incorporation of the molecule into the lipid bilayer of liposomes or the surface of polymeric nanoparticles through hydrophobic interactions. The PEG2000 chain then extends into the aqueous environment, forming the protective hydrophilic corona.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound. The information is intended to guide researchers in the successful PEGylation of their nanoparticle systems for various biomedical applications, including drug delivery and bio-imaging.

Key Applications

The surface functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption and reduces uptake by the reticuloendothelial system (RES), leading to a longer circulation half-life of the nanoparticles.

  • Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be induced by high ionic strength or interactions with serum proteins.

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles can more effectively accumulate in target tissues, such as tumors, through the EPR effect.

  • Reduced Immunogenicity: The "stealth" coating can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.

Data Presentation

The successful surface modification of nanoparticles with this compound can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables provide illustrative data on the expected changes in hydrodynamic diameter, polydispersity index (PDI), and zeta potential upon PEGylation.

Table 1: Illustrative Physicochemical Properties of Nanoparticles Before and After this compound Modification

Nanoparticle TypeModification StatusHydrodynamic Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liposomes Unmodified95 ± 50.15 ± 0.03-25 ± 3
This compound Modified110 ± 70.12 ± 0.02-15 ± 2
PLGA Nanoparticles Unmodified150 ± 100.21 ± 0.04-30 ± 4
This compound Modified165 ± 120.18 ± 0.03-20 ± 3

Note: The values presented are representative and will vary depending on the nanoparticle core material, size, surface chemistry, and the specific formulation and PEGylation conditions.

Table 2: Effect of this compound Molar Ratio on Nanoparticle Properties

Nanoparticle FormulationThis compound (mol%)Hydrodynamic Diameter (d.nm)Zeta Potential (mV)
Lipid Nanoparticles 0102 ± 6-28 ± 3
1108 ± 5-22 ± 2
2.5115 ± 7-18 ± 2
5125 ± 8-12 ± 1

Note: Increasing the molar percentage of this compound generally leads to a larger hydrodynamic diameter and a less negative (more neutral) zeta potential due to the shielding effect of the PEG chains.

Experimental Protocols

There are two primary methods for incorporating this compound into nanoparticle formulations: inclusion during the nanoparticle formation process and post-insertion into pre-formed nanoparticles.

Protocol 1: Incorporation of this compound during Nanoparticle Formulation (Thin-Film Hydration Method for Liposomes)

This protocol describes the preparation of PEGylated liposomes by including this compound in the initial lipid mixture.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., DPPC:Cholesterol:this compound at 55:40:5).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes. This process will lead to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This should also be performed at a temperature above the lipid phase transition temperature.

  • Purification (Optional):

    • To remove any un-encapsulated material or non-incorporated lipids, the liposome (B1194612) suspension can be purified by methods such as size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the resulting PEGylated liposomes for their hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

Protocol 2: Post-Insertion of this compound into Pre-formed Nanoparticles

This protocol describes the modification of already-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) with this compound. This method is particularly useful for modifying nanoparticles that are loaded with sensitive therapeutic agents.[1][2]

Materials:

  • Pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) suspended in a suitable buffer.

  • This compound

  • Deionized water or buffer

  • Water bath or incubator

Procedure:

  • Preparation of this compound Micelles:

    • Disperse the required amount of this compound in deionized water or buffer to form a micellar solution. The concentration should be above its critical micelle concentration (CMC). Gentle warming and vortexing can aid in dissolution.

  • Incubation:

    • Add the this compound micellar solution to the suspension of pre-formed nanoparticles. The amount of this compound to add will depend on the desired final PEG density on the nanoparticle surface (typically 1-10 mol% of the total lipid or polymer content).

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the nanoparticle's lipid or polymer components (e.g., 60°C for DSPC-based liposomes) for a specific duration (e.g., 30-60 minutes) with gentle stirring. This allows for the transfer of individual this compound molecules from the micelles into the outer leaflet of the nanoparticle membrane.

  • Purification:

    • After incubation, cool the nanoparticle suspension to room temperature.

    • Remove the excess, non-inserted this compound micelles. This can be achieved through methods such as dialysis against a large volume of buffer, size exclusion chromatography, or repeated cycles of ultracentrifugation and resuspension in fresh buffer.

  • Characterization:

    • Analyze the purified PEGylated nanoparticles for their hydrodynamic diameter, PDI, and zeta potential using DLS to confirm the surface modification.

    • Quantify the amount of incorporated this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or by using a fluorescently labeled this compound and measuring the fluorescence intensity.

Mandatory Visualization

G cluster_prep Lipid Film Preparation cluster_hydro Hydration cluster_extrude Size Reduction cluster_char Characterization dissolve Dissolve Lipids and This compound in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer agitate Agitate above Tm to form Multilamellar Vesicles (MLVs) add_buffer->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude extrude_result Unilamellar Vesicles (ULVs) extrude->extrude_result char DLS (Size, PDI, Zeta Potential) TEM (Morphology) extrude_result->char

Caption: Experimental workflow for nanoparticle PEGylation using the thin-film hydration method.

G cluster_prep Preparation cluster_insert Post-Insertion cluster_purify Purification cluster_char Characterization preformed_np Pre-formed Nanoparticles (e.g., Liposomes) mix Mix Nanoparticles and This compound Micelles preformed_np->mix peg_micelles This compound Micelles peg_micelles->mix incubate Incubate above Tm (e.g., 60°C for 30-60 min) mix->incubate purify Remove Excess Micelles (Dialysis or SEC) incubate->purify peg_np PEGylated Nanoparticles purify->peg_np char DLS (Size, PDI, Zeta Potential) Quantification of PEG peg_np->char

Caption: Experimental workflow for the post-insertion method of nanoparticle PEGylation.

Conclusion

The surface modification of nanoparticles with this compound is a robust and versatile strategy to enhance their therapeutic and diagnostic potential. By carefully selecting the appropriate PEGylation method and controlling the formulation parameters, researchers can tailor the surface properties of their nanoparticles to achieve desired in vitro and in vivo outcomes. The protocols and illustrative data presented in these application notes serve as a valuable resource for the successful implementation of PEGylation in nanoparticle-based research and development. Thorough characterization of the PEGylated nanoparticles is crucial to ensure the successful modification and to predict their subsequent biological behavior.

References

Application Notes and Protocols for Optimizing Liposome Size with DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, and their physicochemical properties, particularly size, are critical for their in vivo performance. The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), is a widely used strategy to create "stealth" liposomes with prolonged circulation times. The concentration of this compound not only influences the stealth properties but also plays a crucial role in determining the final size and polydispersity of the liposomes. These application notes provide a comprehensive guide to understanding and optimizing the concentration of this compound for desired liposome (B1194612) size characteristics.

The Role of this compound in Liposome Formulation

The inclusion of this compound in the lipid bilayer affects liposome size through steric hindrance. The large, hydrophilic PEG chains occupy space on the surface of the liposome, influencing the curvature of the lipid membrane. Generally, increasing the concentration of PEGylated lipids leads to the formation of smaller vesicles.[1][2] However, the relationship between this compound concentration and liposome size is not always linear. Studies with the structurally similar DSPE-PEG2000 have shown that after an initial decrease in size with increasing concentration, a further increase can lead to a temporary increase in diameter before the size decreases again at higher concentrations.[2][3][4] This phenomenon is attributed to the transition of the PEG chains from a "mushroom" to a "brush" conformation at higher densities.[2] Therefore, the optimal concentration of this compound must be determined empirically for each specific lipid composition and desired size range.

Quantitative Data on the Effect of PEGylated Lipid Concentration on Liposome Size

Molar Percentage of PEG-Lipid (mol%)Expected Liposome Diameter (nm)Expected Polydispersity Index (PDI)PEG Conformation
0150 - 250> 0.2N/A
1 - 4120 - 180< 0.2Mushroom
5 - 8140 - 200< 0.15Transition
> 880 - 150< 0.1Brush

Note: The exact values will depend on the other lipids in the formulation (e.g., primary phospholipid, cholesterol content), the preparation method, and the specific drug being encapsulated.

One study identified an optimal formulation for in vivo animal studies using a weight ratio of DMPC/DMPE-PEG2000/Cholesterol = 50/5/45.[5]

Experimental Protocols

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes with varying concentrations of this compound to determine the optimal concentration for a desired size.

Materials:

  • Primary phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

  • Cholesterol (Chol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Procedure:

  • Lipid Film Formation:

    • Prepare stock solutions of the primary phospholipid, cholesterol, and this compound in the chosen organic solvent.

    • In separate round-bottom flasks, combine the lipid stock solutions to achieve the desired molar ratios. A common starting point is a primary phospholipid to cholesterol molar ratio of 2:1. The molar percentage of this compound can be varied (e.g., 1, 2, 5, 8, 10, 15 mol% of the total lipid).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[6]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.[8]

    • Agitate the flask gently by hand or on a shaker to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Sonication and/or Extrusion):

    • Sonication (Optional): To reduce the size of the MLVs, the liposome suspension can be sonicated using a probe or bath sonicator. Sonication should be performed in short bursts in an ice bath to prevent lipid degradation.[9]

    • Extrusion: For a more uniform size distribution, the liposome suspension should be extruded. Pass the suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[10]

  • Characterization:

    • Measure the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome formulations using a Dynamic Light Scattering (DLS) instrument.

    • Analyze the results to determine the this compound concentration that yields the desired liposome size and a low PDI (typically < 0.2).

Visualizing the Experimental Workflow

Liposome_Preparation_Workflow Liposome Preparation and Optimization Workflow cluster_prep Lipid Film Preparation cluster_form Liposome Formation cluster_size Size Reduction cluster_analysis Analysis dissolve 1. Dissolve Lipids (DMPC, Chol, this compound) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv sonicate 5. Sonication (Optional) mlv->sonicate extrude 6. Extrusion (e.g., 100 nm membrane) sonicate->extrude luv Formation of Small Unilamellar Vesicles (SUVs) extrude->luv dls 7. DLS Analysis (Size and PDI) luv->dls optimize 8. Determine Optimal This compound Concentration dls->optimize

Caption: Workflow for liposome preparation and optimization.

Signaling Pathways and Logical Relationships

The relationship between the molar percentage of this compound and the resulting liposome characteristics can be visualized as a decision-making pathway for formulation development.

DMPE_PEG2000_Concentration_Effect Impact of this compound Concentration on Liposome Properties cluster_low Low Concentration (< 5 mol%) cluster_mid Intermediate Concentration (5-8 mol%) cluster_high High Concentration (> 8 mol%) conc This compound Molar Concentration mushroom Mushroom Conformation conc->mushroom transition Transition Phase conc->transition brush Brush Conformation conc->brush size_decrease Decreased Liposome Size mushroom->size_decrease size_increase Potential Increase in Size transition->size_increase size_decrease2 Further Decrease in Size brush->size_decrease2

Caption: this compound concentration and its effect on liposome size.

Conclusion

The concentration of this compound is a critical parameter in controlling the size of liposomes. While general trends suggest that higher concentrations lead to smaller vesicles, the relationship can be complex and non-linear. Therefore, a systematic approach to varying the molar percentage of this compound in the formulation, as outlined in the provided protocol, is essential for achieving the desired liposome size and a narrow size distribution. The provided workflows and diagrams serve as a guide for researchers to design and execute experiments for the rational development of PEGylated liposomal drug delivery systems.

References

Application Notes and Protocols for DMPE-PEG2000 in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in the formulation of lipid nanoparticles (LNPs) for gene delivery. Detailed protocols for the preparation and characterization of these LNPs, along with their application in in vitro and in vivo settings, are provided.

Introduction

This compound is a phospholipid-polyethylene glycol conjugate that plays a critical role in the formulation of lipid-based non-viral vectors for the delivery of genetic material, such as messenger RNA (mRNA) and plasmid DNA (pDNA). The PEGylated lipid component offers several advantages, including shielding the nanoparticle surface from opsonization, thereby prolonging circulation time, and controlling the particle size and stability. The "DMPE" anchor consists of two 14-carbon saturated lipid chains, which influence the stability and release characteristics of the PEG moiety from the LNP surface.

Key Applications of this compound in Gene Delivery

This compound is a versatile excipient used in the formulation of lipid nanoparticles for a range of gene delivery applications, including:

  • mRNA-based vaccines and therapeutics: The most prominent application is in the formulation of LNP-based mRNA vaccines, where this compound contributes to the stability and in vivo performance of the delivery system.

  • siRNA and miRNA delivery: LNPs containing this compound can be used to deliver small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing applications.

  • Plasmid DNA delivery: For gene therapy applications requiring the delivery of larger genetic constructs, this compound can be incorporated into liposomal formulations to improve their stability and transfection efficiency.[1]

  • Gene editing: LNP systems are being explored for the delivery of components of gene-editing systems like CRISPR-Cas9.

Data Presentation: Physicochemical Properties and Transfection Efficiency

The concentration of this compound in LNP formulations is a critical parameter that influences their physicochemical properties and, consequently, their gene delivery efficiency. A common molar ratio for the lipid components (ionizable lipid:helper lipid:cholesterol:PEG-lipid) is 50:10:38.5:1.5.[2][3]

Table 1: Effect of DMG-PEG2000 Concentration on LNP Physicochemical Properties
Molar % of DMG-PEG2000Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
1.5%~120~0.18~ -3~90%[4]
5%VariesVariesVariesVaries
10%VariesVariesVariesVaries

Note: The exact values can vary depending on the specific lipid composition, manufacturing process, and the nature of the genetic payload.

Table 2: Influence of DMG-PEG2000 Concentration on Transfection Efficiency
Molar % of DMG-PEG2000In Vitro Transfection EfficiencyIn Vivo Transgene ExpressionRationale
1.5%OptimalModerateLower PEG density enhances cellular uptake.[3][5]
5%Sub-optimalOptimalHigher PEG density improves stability and circulation time in vivo.[3][5]

A study demonstrated a bell-shaped relationship between the PEG content and transfection efficiency, with 1.5% DMG-PEG2000 showing the best results for in vitro mRNA transfection, while 5% DMG-PEG2000 was optimal for in vivo transgene expression.[3][5] This highlights the trade-off between cellular uptake, which is favored by lower PEGylation, and systemic circulation stability, which is enhanced by higher PEGylation.[3][5]

Experimental Protocols

Protocol 1: Formulation of mRNA-Lipid Nanoparticles using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DMG-PEG2000

  • mRNA

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS, RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol. The concentrations will depend on the desired final formulation.

    • For a molar ratio of 50:10:38.5:1.5, a common starting point is to prepare a combined lipid stock solution in ethanol.[6]

  • Preparation of Aqueous Phase:

    • Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rates to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Immediately after formation, dilute the LNP suspension with PBS.

    • Perform dialysis or use centrifugal filter units (e.g., Amicon Ultra) to remove ethanol and exchange the buffer to PBS (pH 7.4).[2]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[]

Protocol 2: In Vitro Transfection of Cells with mRNA-LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with the formulated mRNA-LNPs.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • mRNA-LNPs formulated as in Protocol 1

  • 96-well plates (or other culture vessels)

  • Assay reagents for detecting protein expression (e.g., luciferase assay substrate, flow cytometer for fluorescent proteins)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the mRNA-LNP suspension to the desired concentration in a serum-free medium or the complete culture medium. Recent protocols suggest that serum-starvation is not always necessary and transfection in a complete medium can be more efficient.[2]

    • Remove the old medium from the cells and add the diluted mRNA-LNP solution.

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 4-24 hours).

  • Analysis of Protein Expression:

    • After the incubation period, lyse the cells and perform an assay to quantify the expression of the protein encoded by the delivered mRNA (e.g., luciferase activity).

    • Alternatively, for fluorescent reporter proteins, analyze the cells using fluorescence microscopy or flow cytometry.

Protocol 3: In Vivo Gene Delivery in Mice

This protocol provides a general guideline for the systemic administration of mRNA-LNPs to mice to assess in vivo gene expression.

Materials:

  • mRNA-LNPs formulated and purified as in Protocol 1, suspended in sterile PBS.

  • Mice (e.g., BALB/c)

  • Syringes and needles for intravenous injection

  • In vivo imaging system (for luciferase or fluorescent reporters)

  • D-luciferin (for luciferase-expressing mRNA)

Procedure:

  • Administration:

    • Administer the mRNA-LNP suspension to the mice via tail vein injection. A typical dose might be in the range of 0.1-1.0 mg of mRNA per kg of body weight.[5]

  • In Vivo Imaging:

    • At a predetermined time point after injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • If using a luciferase reporter, inject the mice with D-luciferin substrate.

    • Image the mice using an in vivo imaging system to detect bioluminescence or fluorescence in different organs.

  • Ex Vivo Analysis (Optional):

    • After imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.).

    • Homogenize the tissues and perform assays to quantify protein expression or mRNA levels.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipids (Ionizable, Helper, Cholesterol, this compound) ethanol Ethanol lipids->ethanol Dissolve mixing Microfluidic Mixing ethanol->mixing mrna mRNA buffer Citrate Buffer (pH 3.0) mrna->buffer Dilute buffer->mixing purification Purification (Dialysis/TFF) mixing->purification characterization Characterization (DLS, RiboGreen) purification->characterization final_lnp mRNA-LNPs characterization->final_lnp

Caption: Workflow for mRNA-LNP formulation.

PEGylation_Effect cluster_low Low PEG % cluster_high High PEG % peg_conc This compound Concentration low_uptake Enhanced Cellular Uptake peg_conc->low_uptake leads to low_stability Reduced Systemic Stability peg_conc->low_stability leads to high_uptake Reduced Cellular Uptake (Steric Hindrance) peg_conc->high_uptake leads to high_stability Increased Systemic Stability ('Stealth' Effect) peg_conc->high_stability leads to invitro Optimal In Vitro Transfection low_uptake->invitro invivo Optimal In Vivo Transfection high_stability->invivo

Caption: Effect of PEGylation on transfection.

References

Application Notes and Protocols: Preparation of DMPE-PEG2000 Micelles for Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a versatile amphiphilic polymer widely utilized in drug delivery research. Its structure, comprising a hydrophobic dimyristoyl phosphatidylethanolamine (B1630911) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, enables it to self-assemble in aqueous solutions into stable micelles above a certain concentration, known as the critical micelle concentration (CMC).[1] These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[2] The PEGylated corona of the micelles provides a steric barrier, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[3][4][5][6]

These application notes provide a detailed protocol for the preparation of this compound micelles using the thin-film hydration method and their application in the solubilization of a model hydrophobic drug. The document is intended for researchers, scientists, and drug development professionals. Note that while the focus is on this compound, the principles and methods are often applicable to other PEGylated phospholipids (B1166683) like DSPE-PEG2000.[7][8][9][10][11]

Data Presentation: Physicochemical Properties of PEG-Lipid Micelles

The following tables summarize key quantitative data for PEGylated phospholipid micelles, providing a baseline for expected experimental outcomes.

Table 1: Critical Micelle Concentration (CMC) and Micelle Size

PEG-Lipid ConjugateCritical Micelle Concentration (CMC) (µM)Average Hydrodynamic Diameter (nm)
DSPE-PEG20000.5 - 20[7][8]10 - 40[12]
DSPE-PEG3000~1.0[8]Data not consistently available
DSPE-PEG5000~1.5[8]Data not consistently available

Note: DSPE-PEG2000 is a close analog of this compound and its properties are often comparable. CMC can vary based on the solvent (e.g., pure water vs. buffered saline).[7]

Table 2: Drug Solubilization Enhancement using PEG-Lipid Micelles

DrugPEG-Lipid FormulationSolubility EnhancementDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
RidaforolimusDSPE-PEG2000~40-fold (from 200 µg/mL to 8.9 mg/mL)7.2%77.5%[10][13]
CabozantinibDSPE-PEG2000Substantial (not quantified)-~75%[11]
DiazepamDSPE-PEG2000Greater than with DSPE-PEG5000 micelles--[8]
PaclitaxelCustom double-PEG-lipid (2k2)Drastically enhanced over standard liposomes--[14]

Experimental Protocols

Protocol 1: Preparation of Empty this compound Micelles

This protocol details the thin-film hydration method, a common and effective technique for preparing PEG-lipid micelles.[2][11]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4, or deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm pore size)

  • Glass vials

Procedure:

  • Dissolution: Weigh the desired amount of this compound and dissolve it in chloroform in a round-bottom flask. The concentration should be sufficient to ensure the final aqueous solution is well above the CMC (e.g., for a final concentration of 2 mM).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (for DMPE, this is low, so room temperature is often sufficient). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.

  • Drying: Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent. For complete removal, the flask can be placed under high vacuum overnight.

  • Hydration: Add the desired volume of pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS pH 7.4) to the flask. The final concentration of this compound should be well above its CMC.[15]

  • Micelle Formation: Gently agitate the flask in the water bath for 30-60 minutes. The lipid film will gradually disperse to form a clear solution of micelles.[16]

  • Sterilization (Optional): For sterile applications, filter the micelle solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the micelle solution at 4°C.

Protocol 2: Drug Solubilization using this compound Micelles

This protocol describes how to load a hydrophobic drug into pre-formed or co-prepared micelles.

Materials:

  • Hydrophobic drug (e.g., Paclitaxel, Cabozantinib)

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Equipment from Protocol 1

  • Dialysis tubing or centrifugal filter units (for removing unloaded drug)

  • High-Performance Liquid Chromatography (HPLC) system (for quantification)

Procedure:

  • Co-dissolution: In a round-bottom flask, dissolve both the this compound and the hydrophobic drug in a suitable organic solvent. The molar ratio of drug to lipid should be optimized for maximum loading (e.g., starting with a 1:10 drug-to-lipid weight ratio).[17]

  • Film Formation and Hydration: Follow steps 2-5 from Protocol 1 to create the drug-loaded micelles. The presence of the drug in the lipid film allows it to be entrapped within the hydrophobic cores as the micelles self-assemble during hydration.

  • Removal of Unloaded Drug: To separate the drug-loaded micelles from any un-encapsulated, precipitated drug, several methods can be used:

    • Centrifugation: Centrifuge the solution to pellet the insoluble drug. The supernatant contains the solubilized drug-micelle complex.

    • Dialysis: Dialyze the solution against the aqueous buffer to remove any molecularly dissolved, unloaded drug.

  • Characterization and Quantification:

    • Size Measurement: Determine the hydrodynamic diameter and size distribution of the drug-loaded micelles using Dynamic Light Scattering (DLS).

    • Drug Concentration: Disrupt the micelles using a suitable solvent (e.g., methanol) and quantify the encapsulated drug concentration using a validated HPLC method.

  • Calculation of Loading Parameters:

    • Drug Loading (DL %): (Weight of drug in micelles / Weight of micelles) x 100%

    • Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100%

Visualizations

G start Start: Weigh this compound (& Hydrophobic Drug) p1 p1 start->p1 Dissolve in Organic Solvent process process decision decision output output p2 p2 p1->p2 Create thin film via Rotary Evaporation p3 p3 p2->p3 Dry film under High Vacuum p4 p4 p3->p4 Hydrate film with Aqueous Buffer p5 p5 p4->p5 Agitate to form Micelle Solution p6 p6 p5->p6 Filter to remove unloaded drug/sterilize p6->output Characterize Size (DLS) & Drug Load (HPLC)

Caption: Experimental workflow for drug-loaded micelle preparation.

G cluster_micelle This compound Micelle cluster_core Hydrophobic Core cluster_legend Legend drug Drug c1 c2 c3 c4 c5 c6 peg1 peg1->c1 p1 PEG Chain peg2 peg2->c2 peg3 peg3->c3 peg4 peg4->c4 peg5 peg5->c5 peg6 peg6->c6 l1 Hydrophobic Tail (DMPE) l2 Hydrophilic Head (PEG) l3 Hydrophobic Drug caption Self-assembly of this compound monomers into a drug-loaded micelle in an aqueous environment.

Caption: Diagram of a drug-loaded this compound micelle.

References

Application Notes and Protocols: Incorporation of DMPE-PEG2000 in Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) into solid lipid nanoparticles (SLNs). The inclusion of this compound offers significant advantages in drug delivery, including enhanced stability, prolonged circulation times, and improved bioavailability of encapsulated therapeutic agents.[1][2][3]

The following sections detail the principles, applications, experimental protocols, and expected outcomes when formulating SLNs with this compound.

Introduction to this compound in Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[4] They represent a promising alternative to traditional drug delivery systems like emulsions, liposomes, and polymeric nanoparticles.[5] The incorporation of this compound, a PEGylated phospholipid, into the SLN formulation provides a hydrophilic stealth coating on the nanoparticle surface.[6][7] This "PEGylation" sterically hinders the interaction with plasma proteins and reduces uptake by the reticuloendothelial system (RES), thereby extending the systemic circulation time of the nanoparticles.[2][8]

Key Advantages of Incorporating this compound:

  • Prolonged Circulation: The PEGylated surface reduces opsonization and clearance by the immune system, leading to a longer half-life of the drug in the bloodstream.[2][3]

  • Enhanced Stability: The steric hindrance provided by the PEG chains prevents particle aggregation, improving the colloidal stability of the SLN dispersion during storage and in biological fluids.[1][9]

  • Improved Bioavailability: By protecting the encapsulated drug from premature degradation and enabling longer circulation, PEGylated SLNs can improve the overall bioavailability of the therapeutic agent.[1]

  • Controlled Drug Release: The lipid matrix of SLNs, in combination with the PEG coating, can be tailored to achieve sustained and controlled release of the encapsulated drug.[4][10]

  • Targeted Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands to facilitate the delivery of the drug to specific cells or tissues.[8][9]

Applications of this compound Modified SLNs

The unique properties of this compound-modified SLNs make them suitable for a wide range of therapeutic applications:

  • Oncology: For the delivery of chemotherapeutic agents such as methotrexate, doxorubicin, and gefitinib. The enhanced circulation time allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1][2][4]

  • Gene Therapy: As non-viral vectors for the delivery of nucleic acids like DNA and RNA, offering a safer alternative to viral vectors.[6]

  • Delivery of Poorly Water-Soluble Drugs: The lipid core of SLNs is ideal for encapsulating hydrophobic drugs, improving their solubility and enabling intravenous administration.[11]

  • Targeted Drug Delivery: Functionalization of the PEG-lipid allows for active targeting to specific receptors on diseased cells, enhancing therapeutic efficacy and reducing off-target effects.[8]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound incorporated solid lipid nanoparticles.

General Workflow for SLN Formulation and Characterization

The following diagram illustrates the general workflow for the preparation and evaluation of this compound modified SLNs.

G cluster_prep SLN Preparation cluster_char Physicochemical Characterization cluster_eval Biological Evaluation A Selection of Lipids, Surfactants, and Drug B Choice of Preparation Method (e.g., High-Pressure Homogenization) A->B C Inclusion of this compound B->C D Formulation of PEGylated SLNs C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Morphology (TEM, AFM) D->G H Entrapment Efficiency & Drug Loading D->H I In Vitro Drug Release D->I J Stability Studies D->J K In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) J->K L In Vivo Animal Studies (Pharmacokinetics, Biodistribution) K->L

General workflow for this compound SLN formulation and evaluation.
Protocol for SLN Preparation by High-Pressure Homogenization (Hot Homogenization)

This is a widely used and scalable method for SLN production that does not require the use of organic solvents.[12]

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)

  • This compound

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Equipment:

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer

  • Water Bath

  • Magnetic Stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and this compound at a temperature approximately 5-10°C above the melting point of the lipid.

    • Dissolve the lipophilic API in the molten lipid mixture under continuous stirring to ensure a homogenous solution.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring at high speed (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a hot oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.

  • Nanoparticle Formation:

    • Allow the resulting hot nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug using techniques like dialysis or ultrafiltration.

Protocol for Characterization of this compound SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the nanoparticles.

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer or a similar instrument at 25°C.

    • Perform measurements in triplicate.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of drug encapsulated within the SLNs is determined by separating the free drug from the nanoparticles and quantifying the drug in both fractions.

  • Procedure:

    • Separate the un-encapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vitro Drug Release:

  • Principle: The release of the drug from the SLNs is typically studied using a dialysis bag method in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Place a known amount of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in the release medium at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of drug released in the collected samples.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize typical quantitative data obtained for this compound modified SLNs from various studies.

Table 1: Physicochemical Properties of PEGylated Solid Lipid Nanoparticles

FormulationLipid MatrixDrugParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
PEG-SLNStearic AcidMethotrexate~130Low-34-[1]
GEF-P-SLN-Gefitinib114 - 3100.066 - 0.350-14 to -27.6>89[4]
PEG2000-DSPE SLNGlyceryl MonostearateResveratrol~100-->80[3]
Repaglinide-SLN-Repaglinide50.290.377-17.278[13]
TXR-SLN 2-Troxerutin140.5 ± 1.020.218 ± 0.0128 ± 8.7183.62[14]

Table 2: Influence of this compound Concentration on SLN Properties

This compound:Lipid Ratio (w/w)Particle Size (nm)PDIZeta Potential (mV)StabilityReference
1:5~100--Stable[3]
1/1 (DSPE-PEG2000/Soluplus)116.60.112-13.7Stable for 5 days[15]
1/2 (DSPE-PEG2000/Soluplus)---11.3Aggregation after 3 days[15]
10/1 (DSPE-PEG2000/Soluplus)36.50.900-28.5Unstable[15]

Visualization of Key Concepts

Signaling Pathway: The "Stealth" Effect of PEGylation

This diagram illustrates how the PEG layer on the surface of the SLN prevents opsonization and subsequent uptake by the reticuloendothelial system (RES).

G A SLN C Opsonization A->C Binding B Opsonin Proteins B->C F Macrophage C->F D PEGylated SLN E Opsonin Proteins G Phagocytosis & Clearance D->G Evades Clearance F->G

Mechanism of the PEG "stealth" effect on SLNs.
Experimental Workflow: In Vitro Drug Release Study

This diagram outlines the steps involved in conducting an in vitro drug release experiment for this compound modified SLNs.

G A Prepare SLN Dispersion B Place SLNs in Dialysis Bag A->B C Immerse in Release Medium (e.g., PBS, pH 7.4, 37°C) B->C D Stir Continuously C->D E Withdraw Aliquots at Predetermined Time Points D->E F Replenish with Fresh Medium E->F G Quantify Drug Concentration (e.g., HPLC, UV-Vis) E->G F->G H Plot Cumulative Release vs. Time G->H

Workflow for an in vitro drug release study.

Conclusion

The incorporation of this compound is a highly effective strategy for optimizing the performance of solid lipid nanoparticles as drug delivery vehicles. The resulting PEGylated SLNs exhibit enhanced stability, prolonged circulation times, and the potential for targeted delivery, making them a versatile platform for a wide array of therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and evaluate their own this compound modified SLN formulations.

References

Application Notes and Protocols: The Use of DMPE-PEG2000 in Topical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in the development of advanced topical and cosmetic formulations. The unique amphiphilic nature of this compound, combining a lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it a valuable excipient for enhancing the delivery and efficacy of active ingredients.

Introduction to this compound in Dermatological Formulations

This compound is a phospholipid-PEG conjugate that self-assembles in aqueous solutions to form various nanostructures, such as micelles and liposomes.[1] In topical and cosmetic applications, it primarily functions as a delivery vehicle and penetration enhancer. The PEGylated surface of these nanocarriers provides a "stealth" characteristic, improving stability and biocompatibility on the skin surface.[1][2]

The primary mechanisms by which this compound enhances the delivery of active ingredients into the skin include:

  • Disruption of the Stratum Corneum: The lipid portion of this compound can integrate into the lipid bilayers of the stratum corneum, the outermost layer of the skin. This interaction increases the fluidity of the lipid matrix, thereby enhancing the permeability for active compounds.[3]

  • Formation of Encapsulating Vesicles: this compound is a key component in the formation of liposomes and micelles, which can encapsulate both hydrophilic and lipophilic active ingredients.[1] These vesicles can protect the actives from degradation and facilitate their transport across the skin barrier.[3]

Applications in Topical and Cosmetic Formulations

This compound can be incorporated into a variety of product types, including creams, lotions, serums, and masks to improve the delivery of active ingredients.[3]

2.1. Enhanced Delivery of Anti-Aging Ingredients:

Active ingredients such as retinol (B82714) and peptides, commonly used in anti-aging products, can be effectively encapsulated in this compound-containing liposomes. This encapsulation enhances their stability and penetration into the epidermis, where they can exert their biological effects.[3]

2.2. Improved Efficacy of Antioxidants:

Antioxidants like Vitamin C are often unstable and have difficulty penetrating the skin. Formulating Vitamin C in this compound-stabilized vesicles can protect it from oxidation and improve its delivery to deeper skin layers, maximizing its antioxidant and skin-brightening effects.[3][4]

Quantitative Data on Formulation Characterization

The inclusion of this compound in liposomal formulations has a significant impact on their physicochemical properties. The following tables summarize the typical effects on particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Table 1: Effect of this compound on Liposome (B1194612) Particle Size and Polydispersity Index (PDI)

FormulationMolar Ratio of Lipids (e.g., DMPC:Cholesterol:this compound)Average Particle Size (nm)Polydispersity Index (PDI)
Conventional Liposomes55:45:0228 ± 150> 0.3
PEGylated Liposomes50:45:5110 ± 45< 0.2

Data is illustrative and compiled from multiple sources to show general trends.[5][6] The inclusion of this compound generally leads to the formation of smaller and more uniform liposomes.[7]

Table 2: Influence of this compound on Zeta Potential and Encapsulation Efficiency (EE%)

FormulationActive IngredientZeta Potential (mV)Encapsulation Efficiency (%)
Conventional LiposomesQuercetin-25 to -35~90%
PEGylated Liposomes (5 mol% this compound)Quercetin-3.69~89%
PEGylated Liposomes (7 mol% this compound)QuercetinNear Neutral~80%

Data is illustrative and compiled from multiple sources.[3][5] The PEG chains on the surface of the liposomes create a neutral charge, bringing the zeta potential closer to zero. Encapsulation efficiency may slightly decrease with increasing concentrations of this compound due to the space occupied by the PEG chains.[3]

Experimental Protocols

4.1. Protocol for Preparation of this compound Liposomes using Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by sonication.

Materials:

  • Primary phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

  • Cholesterol

  • This compound

  • Active ingredient (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 50:45:5 (DMPC:Cholesterol:this compound).[8]

    • If encapsulating a lipophilic active, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic active, dissolve it in the buffer prior to hydration.

    • The hydration process should be carried out above the phase transition temperature of the primary phospholipid.

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

    • Sonication should be performed on ice to prevent overheating and degradation of the lipids and active ingredient.

    • Sonicate in short bursts with cooling periods in between until the suspension becomes clear.

  • Purification:

    • To remove unencapsulated active ingredient, centrifuge the liposome suspension. The liposomes will form a pellet, and the supernatant containing the free active can be discarded.

    • Alternatively, use size exclusion chromatography to separate the liposomes from the free active.

4.2. Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the skin permeation of an active ingredient from a this compound formulation using Franz diffusion cells.[2][9][10]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Test formulation (e.g., this compound liposomes containing the active ingredient)

  • Control formulation (e.g., conventional liposomes or a simple solution of the active)

  • Analytical method for quantifying the active ingredient (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.

    • Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

  • Experimental Setup:

    • Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

    • Equilibrate the system for a period of time.

  • Application of Formulation:

    • Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the concentration of the active ingredient in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient permeated per unit area of the skin over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the this compound formulation compared to the control.

Visualizations

G cluster_0 Formulation Preparation cluster_1 In Vitro Skin Permeation Study lipids Lipids (DMPC, Cholesterol, this compound) solvent Organic Solvent lipids->solvent active Active Ingredient active->solvent hydration Hydration with Aqueous Buffer solvent->hydration Thin-Film Formation sonication Size Reduction (Sonication) hydration->sonication purification Purification sonication->purification formulation Final Formulation purification->formulation application Formulation Application formulation->application franz_cell Franz Diffusion Cell Setup sampling Receptor Fluid Sampling franz_cell->sampling skin Excised Skin skin->franz_cell application->franz_cell analysis HPLC Analysis sampling->analysis data Data Analysis (Flux, Kp, ER) analysis->data

Caption: Experimental workflow for the preparation and evaluation of this compound formulations.

G cluster_0 Mechanism of Enhanced Skin Penetration dmpe_peg This compound Vesicle sc Stratum Corneum dmpe_peg->sc Interaction & Disruption epidermis Viable Epidermis dmpe_peg->epidermis Vesicle Transport sc->epidermis Increased Permeability penetration Enhanced Penetration epidermis->penetration

Caption: Mechanism of this compound in enhancing skin penetration of active ingredients.

References

Application Notes and Protocols for the Analytical Characterization of DMPE-PEG2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a commonly used lipid in the formulation of "stealth" liposomes. The PEGylated surface of these liposomes provides a hydrophilic barrier, which sterically hinders the adsorption of blood components, thereby reducing uptake by the reticuloendothelial system (RES) and prolonging circulation times.[1] Robust analytical characterization is crucial to ensure the quality, stability, and in vivo performance of these drug delivery systems.[2][3] This document provides detailed protocols for the key analytical techniques used to characterize this compound liposomes.

Key Analytical Parameters

The critical quality attributes (CQAs) for liposomal formulations directly influence their therapeutic efficacy and safety.[2] Comprehensive characterization involves a suite of analytical techniques to assess these parameters.[2][4]

  • Particle Size and Polydispersity Index (PDI): The size of liposomes is a critical factor influencing their biodistribution, circulation half-life, and passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[5][6] The PDI is a measure of the heterogeneity of particle sizes in the sample.

  • Zeta Potential: This parameter measures the overall surface charge of the liposomes in a particular medium.[5] It is a key indicator of colloidal stability, as a sufficiently high electrostatic repulsion between particles can prevent aggregation.[7] For PEGylated liposomes, the zeta potential can also confirm the presence of the neutral PEG layer, which shields the surface charge of the underlying lipids.[1]

  • Encapsulation Efficiency (EE%): EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[8] It is a critical parameter for determining the drug loading capacity and ensuring a consistent therapeutic dose.[8]

  • In Vitro Drug Release: This assay evaluates the rate and extent of drug release from the liposomes over time under specific conditions.[9] It provides insights into the stability of the formulation and can be used to predict the in vivo drug release profile.[9]

Data Presentation: Typical Physicochemical Properties

The following table summarizes typical quantitative data for this compound liposomal formulations. Absolute values can vary based on the specific lipid composition, drug encapsulated, and preparation method.

ParameterTypical ValueAnalytical TechniqueSignificanceReference
Hydrodynamic Diameter80 - 200 nmDynamic Light Scattering (DLS)Influences biodistribution and circulation time[10][11]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates a narrow and uniform size distribution[7][11]
Zeta Potential-5 mV to -25 mVLaser Doppler VelocimetryIndicates stability and PEGylation[1][11]
Encapsulation Efficiency60 - 90%HPLC, UV-Vis SpectroscopyMeasures drug loading and formulation efficiency[11][12]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between analytical techniques and liposome (B1194612) characteristics.

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_quant Drug Quantification & Release cluster_final Data Analysis & Reporting prep Thin Film Hydration extrude Extrusion prep->extrude dls Size & PDI Analysis (DLS) extrude->dls zp Zeta Potential Analysis extrude->zp ee Encapsulation Efficiency (HPLC) extrude->ee release In Vitro Release (Dialysis) extrude->release analysis Comprehensive Data Analysis dls->analysis zp->analysis ee->analysis release->analysis

Caption: Experimental workflow for this compound liposome characterization.

G cluster_tech Analytical Techniques cluster_param Measured Parameters cluster_interp Interpretation / Significance dls Dynamic Light Scattering (DLS) size Particle Size & PDI dls->size zeta Zeta Potential Analyzer charge Surface Charge zeta->charge hplc HPLC ee Encapsulation Efficiency hplc->ee dialysis Dialysis Method release Drug Release Rate dialysis->release bio Biodistribution & EPR Effect size->bio stability Colloidal Stability charge->stability potency Therapeutic Potency ee->potency pk Pharmacokinetics release->pk

Caption: Relationship between analytical techniques and their significance.

Experimental Protocols

Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in scattered light intensity that occur due to the Brownian motion of particles in suspension.[5][6] Analysis of these fluctuations allows for the determination of the particle diffusion coefficients, which are then converted into a size distribution using the Stokes-Einstein equation.[5]

Protocol:

  • Sample Preparation: Dilute the liposome suspension with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an appropriate concentration to ensure optimal scattering intensity. The sample should be visually clear and free of aggregates.[13]

  • Instrumentation: Use a DLS instrument such as a Malvern Zetasizer.

  • Measurement Settings:

    • Equilibrate the instrument to 25°C.[5]

    • Select a disposable cuvette and ensure it is clean and free of dust.

    • Transfer approximately 1 mL of the diluted liposome sample into the cuvette.

    • Set the measurement parameters, including the dispersant viscosity and refractive index (use values for water if the buffer is dilute).

    • Set the scattering angle (e.g., 90° or 173° for non-invasive backscatter).[5][14]

  • Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument software will report the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[7]

Zeta Potential Analysis

Principle: Zeta potential is determined using laser Doppler velocimetry.[5] An electric field is applied across the sample, causing charged particles to migrate towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential via the Helmholtz-Smoluchowski equation.[5][7]

Protocol:

  • Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer, such as 10 mM NaCl, to minimize the effects of buffer salts on the measurement.[15]

  • Instrumentation: Use a zeta potential analyzer, often integrated into DLS instruments like the Malvern Zetasizer.

  • Measurement Settings:

    • Equilibrate the instrument to 25°C.

    • Use a folded capillary cell (e.g., DTS1070) to avoid electro-osmosis effects.[15]

    • Carefully inject approximately 1 mL of the diluted sample into the cell, ensuring no air bubbles are trapped.[15]

    • Insert the cell into the instrument, making sure the electrodes are properly positioned.

  • Data Acquisition: The instrument will apply a voltage and measure the particle velocity. Perform at least three replicate measurements.

  • Data Analysis: The software calculates the zeta potential in millivolts (mV). For PEGylated liposomes, the value is expected to be near-neutral (e.g., -5 to -25 mV) due to the shielding effect of the PEG layer, which shifts the slipping plane further from the charged lipid surface.[1][11]

Encapsulation Efficiency (EE%) Determination by HPLC

Principle: To determine EE%, the unencapsulated ("free") drug must be separated from the drug-loaded liposomes. The amount of encapsulated drug is then quantified, often by HPLC, after disrupting the liposomes. EE% is calculated as the ratio of the encapsulated drug amount to the total drug amount.[8]

Protocol:

  • Separation of Free Drug:

    • Use a size-based separation method such as ultrafiltration or size-exclusion chromatography (SEC).

    • Ultrafiltration Method: Place an aliquot of the liposome formulation into a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cutoff appropriate for the drug). Centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug.

  • Quantification of Free Drug (C_free):

    • Analyze the filtrate directly using a validated HPLC method specific to the drug being quantified.

  • Quantification of Total Drug (C_total):

    • Take a corresponding aliquot of the original, unseparated liposome formulation.

    • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol (B129727) or a surfactant like Triton X-100.[16]

    • Analyze the disrupted sample by HPLC to determine the total drug concentration.

  • HPLC Analysis:

    • An HPLC system equipped with a suitable detector (e.g., UV-Vis or fluorescence) is required.[16]

    • The method (column, mobile phase, flow rate) must be optimized for the specific drug. For example, a reverse-phase C18 column is commonly used for many small-molecule drugs.[2][17]

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [(C_total - C_free) / C_total] x 100

In Vitro Drug Release Study using the Dialysis Method

Principle: The dialysis method is widely used to study the in vitro release of drugs from nanoparticles.[9][18] The liposome formulation is placed inside a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to diffuse out but retains the liposomes.[19] The bag is placed in a larger volume of release medium, and the concentration of the released drug in the medium is measured over time.[19]

Protocol:

  • Materials:

    • Dialysis tubing (e.g., regenerated cellulose) with an MWCO that is significantly larger than the drug's molecular weight but much smaller than the liposomes (e.g., 12-14 kDa).[18][19]

    • Release Medium: Typically PBS (pH 7.4) to mimic physiological conditions. For poorly soluble drugs, a small amount of surfactant (e.g., Tween 80) or co-solvent may be added to maintain sink conditions.[20]

    • A temperature-controlled shaker or water bath set to 37°C.[18]

  • Procedure:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a known volume (e.g., 1-2 mL) of the liposome formulation into the dialysis bag and securely seal both ends.

    • Submerge the sealed bag in a defined volume of pre-warmed release medium (e.g., 50-100 mL).

    • Maintain constant, gentle agitation at 37°C.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[21]

  • Sample Analysis:

    • Quantify the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percent release versus time to obtain the drug release profile. PEGylated liposomes are expected to exhibit a sustained release profile compared to conventional liposomes.[20][22]

References

Application Notes and Protocols for Freeze-Thawing of DMPE-PEG2000 Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the freeze-thawing of liposomal formulations containing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). The aim is to ensure the stability and integrity of these drug delivery systems during cryopreservation and subsequent reconstitution.

Introduction

Liposomal formulations are often subjected to freeze-thawing for long-term storage and to increase the encapsulation efficiency of hydrophilic drugs.[1][2] However, the process of freezing and thawing can induce significant stress on the liposomal structure, potentially leading to aggregation, fusion, and leakage of the encapsulated content.[1][3] The inclusion of PEGylated lipids, such as this compound, can influence the behavior of liposomes during freeze-thaw cycles.[4][5] These notes provide protocols to mitigate these challenges and ensure the development of a stable, effective drug delivery vehicle.

The primary challenges during the freeze-thaw process are the formation of ice crystals, which can mechanically damage the lipid bilayer, and the osmotic stress resulting from the cryoconcentration of solutes in the unfrozen fraction.[3] Cryoprotectants are often employed to protect liposomes from these stresses.[6][7]

Key Physicochemical Parameters for Stability Assessment

The stability of this compound liposomal formulations after freeze-thawing is assessed by monitoring several key physicochemical parameters.

ParameterMethodDescriptionTypical Acceptance Criteria (Post-Thaw)
Particle Size (Mean Diameter) Dynamic Light Scattering (DLS)Measures the average size of the liposomes. An increase in size may indicate aggregation or fusion of vesicles.Minimal change from pre-freeze-thaw values (e.g., <20% increase).
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Indicates the breadth of the particle size distribution. An increase in PDI suggests a less homogenous population of liposomes.PDI < 0.3, indicating a narrow and uniform size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the liposomes, which is a key indicator of colloidal stability. Significant changes can predict aggregation.Minimal change from pre-freeze-thaw values. For charged liposomes, a value > ±20 mV is often desired for stability.
Encapsulation Efficiency (%EE) Spectrophotometry, Fluorometry, or HPLCQuantifies the amount of drug retained within the liposomes after a freeze-thaw cycle. A decrease indicates leakage.High retention of the encapsulated drug (e.g., >80-90%).
Morphology and Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM), Freeze-Fracture Electron MicroscopyVisualizes the structure of the liposomes to confirm their integrity, shape, and number of lipid bilayers.Maintenance of unilamellar or desired lamellar structure without significant defects.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes, a common starting point before freeze-thawing.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)

  • Chloroform and Methanol (B129727) (or other suitable organic solvents)

  • Hydration buffer (e.g., phosphate-buffered saline pH 7.4)

  • Drug to be encapsulated (optional)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by gentle rotation above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to a number of freeze-thaw cycles (e.g., 5-10 cycles) to increase encapsulation efficiency.[1] This involves freezing the suspension in liquid nitrogen and thawing in a water bath set above the Tm.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 passes) to produce unilamellar vesicles (LUVs) of a uniform size.

  • Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Freeze-Thawing of this compound Liposomes with Cryoprotectants

This protocol outlines the procedure for the cryopreservation and reconstitution of the prepared liposomes.

Materials:

  • Prepared this compound liposome formulation

  • Cryoprotectant (e.g., sucrose, trehalose, glycerol)

  • Cryovials

  • Controlled-rate freezer or liquid nitrogen

  • Water bath

Procedure:

  • Add the chosen cryoprotectant to the liposome suspension to the desired final concentration (e.g., 10% w/v sucrose). Gently mix to ensure homogeneity.

  • Aliquot the liposome-cryoprotectant mixture into cryovials.

  • Freezing:

    • Slow cooling: Place the vials in a controlled-rate freezer and cool at a rate of approximately 1°C/min to a final temperature of -80°C.[8]

    • Rapid freezing: Plunge the cryovials directly into liquid nitrogen (-196°C).[1] The optimal freezing rate can be formulation-dependent.[9]

  • Store the frozen liposomes at a stable low temperature (e.g., -80°C).

  • Thawing:

    • Rapidly thaw the frozen liposome suspension by placing the cryovials in a water bath set to a temperature above the lipid Tm (e.g., 45°C for DPPC-based liposomes) until the contents are completely liquid.[1]

  • After thawing, gently vortex the liposome suspension to ensure homogeneity.

  • Characterize the post-thaw liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as described in the characterization protocol.

Protocol 3: Characterization of Freeze-Thawed Liposomes

This protocol details the methods for assessing the quality of the liposomes after the freeze-thaw cycle.

1. Particle Size, PDI, and Zeta Potential Analysis:

  • Dilute a small aliquot of the pre-freeze and post-thaw liposome suspension in the original hydration buffer.

  • Analyze the samples using a dynamic light scattering (DLS) instrument (e.g., Zetasizer) to determine the mean particle size and PDI.[10][11]

  • For zeta potential measurement, dilute the samples in an appropriate low-ionic-strength buffer and measure using the same instrument with an electrophoretic cell.[10][12]

2. Encapsulation Efficiency Determination:

  • Take a known volume of the post-thaw liposome suspension.

  • Separate the encapsulated drug from the unencapsulated (free) drug. This can be achieved by methods such as:

    • Size Exclusion Chromatography (SEC): Pass the sample through a small SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the free drug will be retained.

    • Dialysis: Dialyze the sample against a large volume of buffer to remove the free drug.

    • Centrifugation: Use ultracentrifugation to pellet the liposomes, separating them from the supernatant containing the free drug.

  • Disrupt the liposomes that contain the encapsulated drug using a suitable solvent (e.g., methanol or a detergent like Triton X-100).

  • Quantify the drug concentration in the disrupted liposome fraction and the initial total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the encapsulation efficiency (%EE) using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Diagrams and Workflows

G Mechanism of Liposome Damage During Freeze-Thawing cluster_freeze Freezing Process cluster_damage Damage Mechanisms cluster_protect Role of Cryoprotectants start Liposome Suspension ice Ice Crystal Formation start->ice osmotic Osmotic Stress (Cryoconcentration) start->osmotic rupture Mechanical Rupture of Bilayer ice->rupture leakage Drug Leakage osmotic->leakage fusion Vesicle Fusion/Aggregation rupture->fusion leakage->fusion end end fusion->end Unstable Formulation protect Vitrification / Water Replacement protect->ice Inhibits protect->osmotic Reduces

References

Application Notes and Protocols: Post-Insertion Method for Peptide-Targeted DMPE-PEG2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-insertion method is a versatile and widely used technique for the surface modification of pre-formed liposomes. This approach allows for the incorporation of targeting ligands, such as peptides, onto the liposomal surface without compromising the integrity of the encapsulated therapeutic agent. The method involves the spontaneous transfer of peptide-conjugated polyethylene (B3416737) glycol (PEG)-lipid micelles into the outer leaflet of the liposome (B1194612) bilayer, driven by thermodynamic stability. This technique is particularly advantageous as it separates the harsh conditions often required for ligand conjugation from the drug encapsulation process, thus preserving the activity of sensitive drugs.[1][2]

This document provides detailed protocols for the preparation of peptide-targeted liposomes using 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) conjugated to PEG2000, a common phospholipid-PEG derivative.

Core Principles

The post-insertion technique is based on the principle that lipid-PEG conjugates, when in a micellar form, can spontaneously insert into a pre-formed liposomal bilayer.[2] This process is typically facilitated by incubating the pre-formed liposomes with a micellar solution of the peptide-PEG-lipid conjugate at a temperature above the phase transition temperature of the liposomal lipids.[2] The hydrophobic lipid anchor of the conjugate integrates into the liposome's lipid bilayer, leaving the hydrophilic PEG chain and the attached peptide exposed on the liposome surface.

Key Advantages of the Post-Insertion Method:

  • Preservation of Encapsulated Drug Activity: The drug is encapsulated before the surface modification step, protecting it from potentially harsh conjugation reaction conditions.

  • Flexibility and Versatility: A single batch of drug-loaded liposomes can be modified with various targeting ligands, allowing for a modular and adaptable approach to targeted drug delivery.[1]

  • Simplified Manufacturing: This method can simplify the large-scale production of targeted liposomes, a crucial factor for clinical translation.[3]

Experimental Protocols

Protocol 1: Preparation of Pre-Formed DMPE-PEG2000 Liposomes

This protocol describes the preparation of unilamellar liposomes using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DMPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DMPC-based formulations). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Pass the MLV suspension through the extruder fitted with a 100 nm polycarbonate membrane for a defined number of cycles (e.g., 10-15 times) to form small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • The expected size should be around 100-120 nm with a PDI below 0.2.

Protocol 2: Synthesis of Peptide-DMPE-PEG2000 Conjugate

This protocol outlines the conjugation of a cysteine-containing peptide to a maleimide-functionalized this compound via thiol-maleimide chemistry.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-maleimide)

  • Cysteine-containing targeting peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chloroform

  • Reaction buffer (e.g., HEPES buffer, pH 6.5-7.5)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has low aqueous solubility, a small amount of a co-solvent like DMSO can be used.

  • Lipid-PEG Solution Preparation:

    • Dissolve the DSPE-PEG2000-maleimide in a mixture of chloroform and DMSO.

  • Conjugation Reaction:

    • Add the peptide solution to the DSPE-PEG2000-maleimide solution at a slight molar excess of the peptide (e.g., 1.2:1 peptide to lipid ratio).[4]

    • Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.[4] The reaction results in a covalent thioether bond formation.[3][5]

  • Purification:

    • Purify the resulting peptide-DMPE-PEG2000 conjugate by dialysis against deionized water to remove unconjugated peptide and other small molecules.

    • Lyophilize the purified conjugate for storage.

  • Confirmation of Conjugation:

    • Confirm the successful conjugation using techniques such as Thin Layer Chromatography (TLC)[4], Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Post-Insertion of Peptide-DMPE-PEG2000 into Liposomes

This protocol describes the incubation procedure for inserting the peptide-lipid conjugate into the pre-formed liposomes.

Materials:

  • Pre-formed this compound liposomes (from Protocol 1)

  • Peptide-DMPE-PEG2000 conjugate (from Protocol 2)

  • PBS, pH 7.4

Procedure:

  • Micelle Formation:

    • Disperse the lyophilized peptide-DMPE-PEG2000 conjugate in PBS (pH 7.4) to form a micellar solution.

  • Incubation:

    • Add the peptide-DMPE-PEG2000 micellar solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 1-5 mol% of total lipid).

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour with gentle shaking.

  • Purification:

    • Remove the unincorporated peptide-lipid conjugates by dialysis or size exclusion chromatography.

  • Characterization of Targeted Liposomes:

    • Determine the final particle size and PDI using DLS. A slight increase in size (e.g., 3-4 nm) may be observed after post-insertion.

    • Measure the zeta potential to assess surface charge changes.

    • Quantify the amount of peptide incorporated onto the liposome surface using methods like High-Performance Liquid Chromatography (HPLC)[4] or a colorimetric assay (e.g., bicinchoninic acid assay, BCA).

Data Presentation

Table 1: Physicochemical Characterization of Liposomes Before and After Post-Insertion
FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDPeptide Incorporation Efficiency (%)
Pre-formed Liposomes94 - 990.060 - 0.100-5 to -15N/A
Peptide-Targeted Liposomes97 - 1030.070 - 0.120-2 to -1085 - 90[6]

Data presented as a typical range based on literature.[6] Actual values will vary depending on the specific lipids, peptide, and preparation conditions.

Table 2: In Vitro Cellular Association of Targeted vs. Non-Targeted Liposomes
Cell LineLiposome FormulationCellular Association (nmol lipid / 10^6 cells) ± SDFold Increase
H69 (Small Cell Lung Cancer)Non-Targeted Liposomes~5N/A
H69 (Small Cell Lung Cancer)Antagonist G-Targeted Liposomes~15~3-fold
A2780 (Ovarian Carcinoma)Non-Targeted LiposomesVariesN/A
A2780 (Ovarian Carcinoma)T7 Peptide-Targeted LiposomesVaries3.7-fold[7]

This table summarizes representative data showing the enhanced cellular uptake of peptide-targeted liposomes compared to their non-targeted counterparts.

Visualizations

experimental_workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_conjugate_prep Protocol 2: Conjugate Synthesis cluster_post_insertion Protocol 3: Post-Insertion lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion preformed_lipo Pre-formed Liposomes extrusion->preformed_lipo incubation Incubation (e.g., 60°C, 1h) preformed_lipo->incubation peptide Cys-Peptide conjugation Conjugation Reaction peptide->conjugation peg_lipid DSPE-PEG-Maleimide peg_lipid->conjugation purification_conj Purification conjugation->purification_conj peptide_conjugate Peptide-PEG-Lipid Conjugate purification_conj->peptide_conjugate micelle_formation Micelle Formation peptide_conjugate->micelle_formation micelle_formation->incubation purification_lipo Purification incubation->purification_lipo targeted_lipo Peptide-Targeted Liposome purification_lipo->targeted_lipo

Caption: Experimental workflow for preparing peptide-targeted liposomes via the post-insertion method.

Caption: Schematic of a peptide-targeted this compound liposome.

Conclusion

The post-insertion method offers a straightforward and effective strategy for producing biologically active, peptide-targeted liposomes.[3][5] This technique is highly adaptable and can be applied to a wide range of targeting ligands and liposomal formulations, making it a valuable tool in the development of targeted nanomedicines. The protocols and data presented herein provide a comprehensive guide for researchers and scientists looking to employ this method for their drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of DMPE-PEG2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DMPE-PEG2000 liposomes during experimentation.

Troubleshooting Guide

Issue: My this compound liposomes are aggregating. What are the potential causes and how can I resolve this?

Liposome (B1194612) aggregation is a common issue that can be attributed to several factors. This guide will walk you through a systematic approach to identify the cause and find a solution.

Step 1: Review Your Formulation and Preparation Method

The composition of your liposomes and the method of preparation are critical for stability.

  • PEG Molar Percentage: The concentration of this compound is crucial for providing a steric barrier against aggregation.[1][2] An insufficient amount can lead to exposed hydrophobic regions and subsequent aggregation. Conversely, excessive concentrations can also sometimes lead to the formation of non-liposomal structures like micelles.[3]

  • Lipid Composition: The choice of other lipids in your formulation can influence stability. Ensure that the lipid mixture is appropriate for your application and that the lipids are of high purity.

  • Hydration and Extrusion: Incomplete hydration of the lipid film or improper extrusion can result in a heterogeneous population of liposomes, with some being more prone to aggregation.

Step 2: Evaluate Your Buffer and Storage Conditions

The chemical and physical environment of your liposome suspension plays a significant role in their stability.

  • High Salt Concentrations: Certain salts, particularly kosmotropic salts like ammonium (B1175870) sulfate, can induce aggregation of PEGylated liposomes.[4][5][6] This is thought to be due to a "salting-out" effect on the PEG chains, reducing their hydration and leading to hydrophobic interactions between liposomes.[4][5][6]

  • pH: While this compound itself is not highly pH-sensitive, the overall charge and stability of your liposomes can be affected by the pH of the buffer, especially if your formulation includes ionizable lipids. It is crucial to maintain the pH within a range that ensures the stability of all components.[7]

  • Temperature: Temperature can influence lipid bilayer fluidity and the conformation of the PEG chains. Storage at inappropriate temperatures can promote aggregation. Generally, storing liposome suspensions at 4°C is recommended.[7] Avoid freezing, as ice crystal formation can disrupt the liposome structure.[7]

  • Presence of Divalent Cations: Divalent cations can interact with the liposome surface and potentially reduce the effectiveness of the PEG steric barrier, leading to aggregation.[8]

Step 3: Analyze Your Experimental Procedure

Aspects of your experimental workflow can inadvertently introduce factors that cause aggregation.

  • Interaction with Surfaces: Liposomes, even PEGylated ones, can sometimes interact with and adsorb to certain surfaces, which can lead to structural changes and aggregation.[9]

  • Addition of Other Molecules: If you are adding other molecules to your liposome suspension (e.g., proteins, drugs), these could be interacting with the liposomes and causing them to aggregate.

Below is a troubleshooting workflow to help you diagnose and resolve aggregation issues.

G cluster_formulation Formulation Solutions cluster_buffer Buffer & Storage Solutions cluster_procedure Procedural Solutions start Start: Liposome Aggregation Observed formulation Review Formulation: - Check this compound mol% - Verify lipid purity & composition start->formulation buffer Evaluate Buffer & Storage: - High salt concentration? - Incorrect pH? - Improper storage temperature? start->buffer procedure Analyze Experimental Procedure: - Surface interactions? - Added molecule interactions? start->procedure optimize_peg Optimize this compound concentration (2-10 mol%) formulation->optimize_peg check_lipids Use high-purity lipids formulation->check_lipids reduce_salt Lower salt concentration or use non-kosmotropic salts buffer->reduce_salt adjust_ph Adjust buffer pH to optimal range buffer->adjust_ph correct_storage Store at 4°C, avoid freezing buffer->correct_storage change_container Use low-adhesion tubes/plates procedure->change_container control_exp Run controls with individual components procedure->control_exp end_node Aggregation Resolved optimize_peg->end_node check_lipids->end_node reduce_salt->end_node adjust_ph->end_node correct_storage->end_node change_container->end_node control_exp->end_node

Fig. 1: Troubleshooting workflow for this compound liposome aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of this compound to prevent liposome aggregation?

A: The optimal molar percentage of this compound typically ranges from 2 to 10 mol%.[7] For many applications, 5 mol% is a common starting point.[5][6] However, the ideal concentration can depend on the specific lipid composition, the size of the liposomes, and the intended application. It is often necessary to empirically determine the optimal ratio for your system.

Q2: Can the type of salt in my buffer cause my PEGylated liposomes to aggregate?

A: Yes, the type and concentration of salt can significantly impact the stability of PEGylated liposomes. Kosmotropic salts, such as ammonium sulfate, are known to cause aggregation at certain concentrations.[4][5][6] This is attributed to the "salting-out" effect, which dehydrates the PEG chains and promotes hydrophobic interactions between liposomes.[4][5][6] If you are observing aggregation in the presence of high salt concentrations, consider reducing the salt concentration or switching to a different salt. Chaotropic salts have been shown not to induce this type of aggregation.[4][6]

Q3: Does zeta potential play a role in the aggregation of this compound liposomes?

A: While a zeta potential of a magnitude greater than 30 mV is generally considered indicative of good electrostatic stability for colloidal dispersions, the aggregation of PEGylated liposomes, particularly that induced by kosmotropic salts, appears to be largely independent of surface charge.[4][6] The steric hindrance provided by the PEG chains is the primary mechanism of stabilization.[1][2] However, in systems without high concentrations of kosmotropic salts, a sufficient zeta potential can provide additional stability.

Q4: How should I store my this compound liposome suspension to prevent aggregation?

A: For short-term storage, it is recommended to keep your liposome suspension at 4°C.[7] It is crucial to avoid freezing the suspension, as the formation of ice crystals can disrupt the liposomal structure and lead to aggregation upon thawing.[7] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) is a common and effective method.[7]

Q5: Can the hydrolysis of lipids in my formulation lead to aggregation?

A: Yes, the hydrolysis of phospholipids (B1166683) can lead to the accumulation of lysolipids and fatty acids in the liposome membrane.[10] These degradation products can alter the structure of the liposomes, potentially leading to fusion, leakage, and other structural transformations that can manifest as aggregation.[10] This is more likely to occur during long-term storage, especially at non-ideal pH and temperature.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability of this compound liposomes.

ParameterConditionObservationReference
Ammonium Sulfate Concentration > 0.7 mMOnset of aggregation for liposomes with 5 mol% PEG.[5]
> 1 MFusion of liposomes occurs.[5][6]
This compound Molar Percentage 2-10 mol%Typical range for effective steric stabilization.[7]
5 mol%Commonly used concentration for stable formulations.[5][6]
Zeta Potential > |30 mV|Generally indicates good electrostatic stability.[7]
Increased from -71 mV to +2 mVWith increasing ammonium sulfate, but aggregation was independent of this change.[4][6]
Storage Temperature 4°CRecommended for short-term storage to minimize degradation and aggregation.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Extrusion

This protocol describes a standard method for preparing unilamellar liposomes of a defined size.

  • Lipid Film Hydration:

    • Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

G start Start: Lipid Mixture in Organic Solvent rotovap Rotary Evaporation to form Lipid Film start->rotovap vacuum Dry under High Vacuum rotovap->vacuum hydrate Hydrate with Aqueous Buffer to form MLVs vacuum->hydrate extrude Extrusion through Polycarbonate Membrane hydrate->extrude characterize Characterization: DLS and Zeta Potential extrude->characterize

Fig. 2: Workflow for the preparation of this compound liposomes by extrusion.

Protocol 2: Assessment of Liposome Aggregation

This protocol outlines how to monitor for and quantify liposome aggregation.

  • Visual Inspection:

    • Visually inspect the liposome suspension for any signs of turbidity, precipitation, or flocculation.

  • Dynamic Light Scattering (DLS):

    • Measure the average particle size and PDI of the liposome suspension over time. A significant increase in the average size and PDI is indicative of aggregation.

    • To test for the effect of a specific condition (e.g., high salt), measure the size before and after the addition of the substance.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the liposome suspension at a wavelength where the liposomes scatter light (e.g., 400 nm). An increase in absorbance over time can indicate aggregation.

  • Microscopy:

    • For larger aggregates, light microscopy can be used for direct visualization.

    • For more detailed structural information, cryo-transmission electron microscopy (cryo-TEM) can be employed to visualize the liposomes and any aggregates that have formed.[10]

References

Technical Support Center: Analysis of DMPE-PEG2000 and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and its degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring its degradation important?

A1: this compound is a phospholipid-polyethylene glycol conjugate commonly used in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for therapies like mRNA vaccines.[1][2][3] The PEGylated lipid helps to prolong the circulation time of the nanoparticles in the body.[2] Monitoring its degradation is crucial because the formation of degradation products can impact the stability, efficacy, and safety of the final drug product.[4][5]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis and oxidation.[1] Hydrolysis can occur at the ester linkages of the lipid backbone, leading to the formation of lysolipids and free fatty acids.[4][5] The polyethylene (B3416737) glycol (PEG) chain can also undergo oxidation, resulting in the formation of various degradation products such as formaldehyde (B43269) and acetaldehyde.[6][7]

Q3: What type of HPLC method is suitable for analyzing this compound and its degradation products?

A3: A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of this compound and its degradation products.[1][8] Since this compound lacks a strong UV chromophore, detection is typically performed using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1][9][10] Mass spectrometry (MS) can also be coupled with HPLC for identification of the degradation products.[1][11]

HPLC Method and Experimental Protocol

A stability-indicating HPLC method is essential for separating the intact this compound from its potential degradation products. Below is a detailed experimental protocol based on a validated method.[1][8]

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 500 µg/mL by dissolving it in a 50:50 (v/v) mixture of methanol (B129727) and water.[12]

  • Working Standard Solution: Dilute the stock solution with the same solvent mixture to a working concentration of approximately 300 µg/mL.[12]

  • Forced Degradation Samples: To identify potential degradation products, stress studies can be performed. This involves exposing the this compound solution to conditions such as acid, base, heat, oxidation, and light.[12]

    • Acidic: 0.05 N HCl at 60°C for 20 hours.[12]

    • Basic: 0.005 N NaOH at room temperature for 1.5 hours.[12]

    • Thermal: 60°C for 20 hours in a 50:50 (v/v) methanol:water solution.[12]

    • Oxidative: 1% H₂O₂ at 30°C for 24 hours.[12]

    • Photolytic: Exposure to UV light as per ICH guidelines.[12]

HPLC Parameters

The following table summarizes the recommended HPLC parameters for the analysis of this compound and its degradation products.[1][8]

ParameterRecommended Setting
Column Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)
Mobile Phase A 0.0025% Formic Acid in Water:Methanol (80:20 v/v)
Mobile Phase B Methanol:Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 45 °C
Detector Charged Aerosol Detector (CAD)
Gradient Elution Program

A gradient elution is necessary to achieve optimal separation of the parent compound and its degradation products.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
20.0595
20.1955
25.0955

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound degradation products.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Data Analysis A Prepare this compound Stock Solution B Prepare Working Standard A->B C Prepare Forced Degradation Samples A->C E Inject Sample B->E C->E D Set Up HPLC System (Column, Mobile Phases) F Run Gradient Elution E->F G Detect with CAD F->G H Integrate Peaks G->H I Identify Degradation Products H->I

Caption: Workflow for HPLC analysis of this compound degradation.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide addresses specific problems you might face when analyzing this compound.

Q4: I am not seeing any peaks, or the peaks are very small. What could be the problem?

A4: This issue can arise from several factors:

  • Detector Issue: Since this compound lacks a UV chromophore, ensure you are using a mass-based detector like a CAD or ELSD.[9][] A UV detector will not provide a significant signal.

  • Sample Concentration: The concentration of your sample may be too low. Prepare a fresh sample at a higher concentration. The linear range for a CAD method has been reported to be between 210 µg/mL and 390 µg/mL.[1]

  • Injection Problem: There might be an issue with the autosampler or a blockage in the injection port.

  • System Leak: Check for leaks in the HPLC system, as this can lead to a loss of sample and mobile phase.[14][15]

Q5: My peaks are broad and tailing. How can I improve the peak shape?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.[16]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[17] The use of a small amount of formic acid in the mobile phase can help improve peak shape.[1][8]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.[14][18]

Q6: I am observing unexpected peaks in my chromatogram. What are they?

A6: Unexpected peaks could be:

  • Degradation Products: If you are analyzing a sample that has been stored for a period or exposed to stress conditions, these peaks are likely degradation products.

  • Contaminants: The peaks could be from contaminants in your sample, solvent, or from the HPLC system itself. Running a blank injection (injecting only the mobile phase) can help identify system-related peaks.

  • Ghost Peaks: These can arise from late-eluting compounds from a previous injection. Ensure your gradient program includes a sufficient wash step and re-equilibration time.[18]

Troubleshooting Workflow

This diagram provides a logical approach to troubleshooting common HPLC issues during this compound analysis.

G Start Start Troubleshooting Problem Identify Problem (e.g., No Peaks, Bad Peak Shape) Start->Problem NoPeaks No/Small Peaks Problem->NoPeaks No Peaks BadShape Poor Peak Shape Problem->BadShape Bad Shape ExtraPeaks Unexpected Peaks Problem->ExtraPeaks Extra Peaks CheckDetector Check Detector Type (CAD/ELSD) NoPeaks->CheckDetector CheckOverload Column Overload? BadShape->CheckOverload CheckDegradation Potential Degradation? ExtraPeaks->CheckDegradation CheckConc Check Sample Concentration CheckDetector->CheckConc No Solution1 Use CAD/ELSD CheckDetector->Solution1 Yes CheckInjector Check Injection System CheckConc->CheckInjector No Solution2 Increase Concentration CheckConc->Solution2 Yes Solution3 Inspect/Service Injector CheckInjector->Solution3 Yes CheckMobilePhase Mobile Phase pH/Composition? CheckOverload->CheckMobilePhase No Solution4 Dilute Sample CheckOverload->Solution4 Yes CheckColumn Column Condition? CheckMobilePhase->CheckColumn No Solution5 Optimize Mobile Phase CheckMobilePhase->Solution5 Yes Solution6 Wash/Replace Column CheckColumn->Solution6 Yes CheckBlank Run Blank Injection CheckDegradation->CheckBlank No Solution7 Compare with Stressed Sample CheckDegradation->Solution7 Yes CheckGradient Check Gradient Program (Wash/Re-equilibration) CheckBlank->CheckGradient No Solution8 Identify System Peaks CheckBlank->Solution8 Yes Solution9 Optimize Gradient CheckGradient->Solution9 Yes

Caption: A troubleshooting guide for HPLC analysis of this compound.

References

Technical Support Center: Optimizing DMPE-PEG2000 for Enhanced Drug Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug loading with DMPE-PEG2000. This guide is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug delivery?

A1: this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid conjugated to a polyethylene (B3416737) glycol (PEG) chain.[1] This structure makes it amphiphilic, with a hydrophobic lipid (DMPE) portion and a hydrophilic PEG chain.[1][2] It is commonly used to form the outer layer of nanoparticles or liposomes for drug delivery. The PEG component creates a "stealth" coating that helps nanoparticles evade the body's immune system, prolonging their circulation time in the bloodstream.[3][4] This extended circulation increases the likelihood of the nanoparticle reaching its target, such as a tumor, through effects like the Enhanced Permeability and Retention (EPR) effect.[3][4]

Q2: How does the concentration of this compound affect drug loading?

A2: The concentration of this compound is a critical factor that can significantly influence drug loading and encapsulation efficiency. Increasing the proportion of this compound can enhance entrapment efficiency for certain formulations.[5] However, an excessively high concentration can also be detrimental. High concentrations of PEGylated lipids might lead to the formation of smaller vesicles, which can limit the available space for encapsulating hydrophilic drugs in the aqueous core.[6] Furthermore, too much this compound can cause the molecules to aggregate, which may reduce the accessibility of binding sites and negatively impact the system's stability and, consequently, the drug loading efficiency.[7]

Q3: What is the difference between Drug Loading (DL) and Encapsulation Efficiency (EE)?

A3: These are two distinct, important metrics in drug delivery:

  • Encapsulation Efficiency (EE%) refers to the percentage of the total drug added during the formulation process that is successfully entrapped within the nanoparticle or liposome (B1194612).[8] It is a measure of how effectively the carrier encapsulates the drug.

    • Formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100%[8]

  • Drug Loading (DL%) refers to the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle or liposome.[8] It indicates how much of the final nanoparticle's mass is the active drug.

    • Formula: DL% = (Weight of encapsulated drug / Total weight of the nanoparticle) x 100%[8]

Q4: Besides this compound concentration, what other key factors influence drug loading?

A4: Several factors beyond the this compound concentration can significantly impact drug loading. These include:

  • Drug Properties: The drug's solubility (hydrophobic vs. hydrophilic), molecular size, and charge are crucial.[7][9] For instance, lipophilic drugs are more suitable for loading into discoidal micelles.[10]

  • Lipid Composition: The choice of other lipids in the formulation, such as cholesterol, affects the fluidity and stability of the lipid bilayer, which in turn influences drug retention.[10]

  • Formulation Conditions: The pH of the solution can dramatically alter encapsulation efficiency by affecting the charge of both the drug and the lipids.[7][11] For example, adjusting the pH of the continuous phase from neutral to 9 was shown to improve encapsulation from less than 15% to 85% for a model drug.[12][11][13] Temperature during hydration and loading also plays a role.[9]

  • Preparation Method: The technique used to form the nanoparticles, such as thin-film hydration or microfluidics, can impact the final encapsulation efficiency.[6][14]

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound concentration for drug loading.

Problem 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)

Potential Cause Recommended Solution
Suboptimal this compound Concentration Systematically vary the molar percentage of this compound in your lipid formulation (e.g., 1%, 2.5%, 5%, 10% mol/mol). An optimal concentration enhances stability without excessively reducing vesicle size.[6]
Poor Drug Solubility For hydrophobic drugs, ensure they are fully dissolved in the organic solvent with the lipids before film formation.[14] For hydrophilic drugs, consider using a remote loading method or ensure the hydration buffer conditions are optimal for drug solubility.[15]
pH Mismatch The pH of the hydration buffer can affect the charge of the drug and lipids, influencing encapsulation.[7] Adjust the pH to optimize electrostatic interactions. For some drugs, a basic pH can significantly improve encapsulation.[12][13]
Incorrect Temperature The hydration temperature should be above the phase transition temperature (Tc) of the primary lipids to ensure the lipid film is properly hydrated and forms vesicles.[8]
Inefficient Loading Method For hydrophilic drugs, passive entrapment during hydration can be inefficient. Explore active or remote loading techniques, which create a gradient (e.g., pH or ion gradient) to drive the drug into the liposome core.[15]

Problem 2: Nanoparticle Aggregation and Poor Stability

Potential Cause Recommended Solution
Insufficient PEGylation The concentration of this compound may be too low to provide adequate steric hindrance to prevent aggregation.[16] Try increasing the molar percentage of this compound.
High Drug-to-Lipid Ratio Overloading the formulation with the drug can disrupt the vesicle structure, leading to instability. Reduce the initial drug-to-lipid weight ratio. An optimal ratio for one formulation was found to be 1:20.[5]
Inappropriate Buffer Conditions The ionic strength of the buffer can affect nanoparticle stability. High salt concentrations can screen surface charges and reduce repulsive forces. Ensure the buffer is appropriate for your formulation.

Problem 3: High Polydispersity Index (PDI)

Potential Cause Recommended Solution
Inconsistent Preparation Technique Inconsistent mixing or hydration can lead to a wide size distribution. For the thin-film method, ensure the film is thin and even. During hydration, maintain consistent agitation.[17]
Lack of Size Reduction The initial liposome suspension may be heterogeneous. Use extrusion through polycarbonate membranes with a defined pore size or sonication (probe or bath) to achieve a more uniform and smaller vesicle size.[8]
Aggregation A high PDI can also be a sign of aggregation. Address this by optimizing this compound concentration and buffer conditions as described above.

Quantitative Data Summary

The following table summarizes quantitative data from various studies to provide a comparative overview. Direct comparisons should be made with caution due to differences in lipid compositions, drugs, and methodologies.

Formulation ComponentMolar/Weight RatioDrugKey FindingEncapsulation Efficiency (EE%)Reference
DMPC/PEG2000-DMPE/CH50/5/45 (molar ratio)Not SpecifiedAn optimal formulation for animal studies.Not Specified[5]
Drug/Lipid1/20 (weight ratio)Not SpecifiedAn optimal ratio for the DMPC/PEG2000-DMPE/CH formulation.Not Specified[5]
PEG-NC in waterNot SpecifiedF10320GD1Standard preparation using water as the continuous phase.< 15%[12][11][13]
PEG-NC in pH 9 bufferNot SpecifiedF10320GD1Fixing the pH of the continuous phase to 9.85%[12][11][13]
HSPC/CH/mPEG2000-DSPE56:38:5 (molar basis)Doxorubicin (Doxil®)Approved clinical formulation with 5% PEG density.Not Specified[4]
DSPC/CH/mPEG2000-DSPE3:2:0.15 (molar basis)Irinotecan (Onivyde®)Approved clinical formulation with 0.3% PEG density.Not Specified[4]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Liposome Preparation

This method is widely used for preparing liposomes and encapsulating hydrophobic drugs.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Hydrophobic drug

  • Volatile organic solvent (e.g., chloroform, methanol (B129727), or a mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid & Drug Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound at the desired molar ratio) and the hydrophobic drug in the organic solvent in a round-bottom flask.[14]

  • Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, dry lipid film on the inner surface of the flask.[14]

  • Drying: Further dry the film under a vacuum for at least one hour (or overnight) to remove any residual solvent.[14]

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid. Agitate the flask (e.g., by rotating or vortexing) to hydrate (B1144303) the lipid film, which will cause the liposomes to self-assemble and detach from the flask wall.[8][14]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles, sonicate the liposome suspension or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).[8]

  • Purification: Remove the unencapsulated (free) drug from the liposome suspension using methods like dialysis, gel filtration chromatography (e.g., Sephadex column), or ultracentrifugation.[8]

Protocol 2: Determining Encapsulation Efficiency (EE%)

Procedure:

  • Separate Free Drug: Separate the unencapsulated drug from the liposome formulation using one of the purification methods mentioned above (e.g., size exclusion chromatography).

  • Quantify Free Drug: Measure the concentration of the drug in the filtrate/supernatant.

  • Quantify Total Drug: Disrupt or dissolve a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration.

  • Calculate EE%: Use a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to quantify the drug amounts and apply the EE% formula.[8]

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Liposome Formulation and Optimization cluster_prep Preparation cluster_purify Purification cluster_char Characterization cluster_opt Optimization Loop prep1 1. Dissolve Lipids & Drug in Organic Solvent prep2 2. Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer prep2->prep3 prep4 4. Size Reduction (Extrusion/Sonication) prep3->prep4 purify1 5. Remove Free Drug (Dialysis/Chromatography) prep4->purify1 char1 6. Measure Particle Size & PDI purify1->char1 char2 7. Determine Encapsulation Efficiency (EE%) char1->char2 char3 8. Assess Stability char2->char3 opt1 Analyze Results char3->opt1 Results Unsatisfactory? opt2 Adjust Parameters (e.g., DMPE-PEG Conc., pH) opt1->opt2 opt2->prep1 Iterate G Diagram 2: Troubleshooting Low Drug Loading Efficiency cluster_hydrophobic Hydrophobic Drug Path cluster_hydrophilic Hydrophilic Drug Path start Start: Low Encapsulation Efficiency q1 Is the drug hydrophobic or hydrophilic? start->q1 p1 Ensure complete dissolution in organic solvent q1->p1 Hydrophobic p4 Optimize hydration buffer pH to enhance solubility/interaction q1->p4 Hydrophilic p2 Check lipid composition (e.g., cholesterol content) p1->p2 p3 Optimize drug-to-lipid ratio p2->p3 q2 Are formulation parameters optimized? p3->q2 p5 Consider active/remote loading methods p4->p5 p6 Increase hydration volume p5->p6 p6->q2 q2->start No, Re-evaluate p7 Systematically vary This compound concentration q2->p7 Yes p8 Ensure hydration T > Lipid Tc p7->p8 end Successful Optimization p8->end G Diagram 3: Key Factors Influencing Drug Loading cluster_formulation Formulation Variables cluster_process Process Parameters cluster_drug Drug Properties center Drug Loading Efficiency f1 This compound Concentration f1->center f2 Lipid Composition (e.g., Cholesterol) f2->center f3 Drug-to-Lipid Ratio f3->center p1 pH of Aqueous Phase p1->center p2 Temperature p2->center p3 Preparation Method p3->center d1 Solubility d1->center d2 Molecular Size d2->center d3 Charge d3->center

References

DMPE-PEG2000 Technical Support Center: Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions and to offer solutions for common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions of this compound can be stored at -20°C for up to one month, and for longer-term storage of up to six months, it is recommended to keep them at -80°C.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is hydrolysis. This can occur at two primary sites: the ester linkages of the myristoyl fatty acid chains and the phosphodiester bond in the phospholipid headgroup. Hydrolysis of the ester bonds results in the loss of one or both myristoyl chains, leading to the formation of lyso-lipid and glycerophosphoethanolamine-PEG2000, respectively. The phosphodiester bond is also susceptible to cleavage, particularly under harsh acidic or basic conditions.

Q3: How do pH and temperature affect the stability of this compound?

The stability of this compound is significantly influenced by both pH and temperature. The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis increasing at elevated temperatures. The phosphodiester bond is also more rapidly cleaved at pH extremes. For liposomal formulations containing this compound, temperature can also affect the physical stability of the vesicles, potentially leading to aggregation or leakage of encapsulated contents, especially around the phase transition temperature of the lipids.

Q4: What are the common signs of this compound degradation?

Degradation of this compound can manifest as a loss of main component purity, which can be detected by techniques such as High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD). In liposomal formulations, degradation may lead to changes in particle size, an increased polydispersity index (PDI), and leakage of encapsulated materials. Visual signs can include the appearance of turbidity or precipitation in what should be a clear solution.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks during the HPLC analysis of your this compound sample.

Possible Causes and Solutions:

  • Degradation: The new peaks are likely degradation products. The primary degradation pathway is the hydrolysis of the ester linkages of the myristoyl chains.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze your sample using a stability-indicating method, such as the HPLC-CAD method described below, to identify the degradation products.

    • Review Storage and Handling: Ensure that the this compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from moisture.

    • Check Experimental Conditions: Evaluate the pH and temperature of your buffers and experimental setup. Avoid prolonged exposure to harsh pH conditions (strong acids or bases) and high temperatures.

Issue 2: Aggregation or Precipitation in Liposomal Formulations

Problem: Your liposomal formulation containing this compound shows signs of aggregation, such as increased turbidity or visible precipitates.

Possible Causes and Solutions:

  • Insufficient PEGylation: The concentration of this compound may be too low to provide adequate steric stabilization.

  • Degradation of this compound: Hydrolysis of the lipid can lead to changes in the liposome (B1194612) surface properties, promoting aggregation.

  • Environmental Stress: Exposure to certain ionic strengths or temperatures can induce aggregation.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: The amount of this compound typically ranges from 1 to 10 mol% of the total lipid. You may need to empirically determine the optimal concentration for your specific lipid composition.

    • Assess this compound Integrity: Analyze the purity of your this compound stock to rule out degradation as the root cause.

    • Control Environmental Factors: Maintain a consistent and appropriate pH and ionic strength for your formulation. Avoid temperatures that could induce phase transitions and subsequent aggregation if not part of the intended use.

Data on this compound Stability

The following table summarizes the observed degradation of this compound under various stress conditions. This data is qualitative and based on studies using a stability-indicating HPLC-CAD method.[1]

Stress ConditionTemperatureDurationObservation
Acidic Hydrolysis (0.05 N HCl)60°C20 hoursSignificant degradation
Basic Hydrolysis (0.005 N NaOH)Room Temperature1.5 hoursSignificant degradation
Neutral Hydrolysis (MeOH:H₂O)60°C20 hoursStable
Oxidative (1% H₂O₂)30°C24 hoursStable
Photolytic (1x ICH light exposure)Not ApplicableNot ApplicableStable
Thermal (Solid State)40°C / 75% RH25 daysMinor degradation
Thermal (Solid State)25°C / 60% RH25 daysStable

Experimental Protocols

Stability-Indicating HPLC-CAD Method for this compound

This method is designed to separate this compound from its potential degradation products.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a Charged Aerosol Detector (HPLC-CAD).

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A: 0.0025% Formic acid in Water:Methanol (80:20 v/v).

  • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).

  • Gradient:

    • 0-7 min: 40% B

    • 7-12 min: 40-88% B

    • 12-19 min: 88% B

    • 19-20 min: 88-40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • CAD Evaporation Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Methanol:Water (50:50 v/v) to a concentration of approximately 300 µg/mL.

Visualizations

DMPE_PEG2000_Degradation_Pathway cluster_main This compound Structure cluster_hydrolysis Hydrolysis Pathways cluster_phosphodiester Phosphodiester Cleavage This compound This compound (1,2-dimyristoyl-sn-glycero-3- phosphoethanolamine-N-[methoxy(PEG2000)]) Lyso-derivative 1- or 2-myristoyl-glycero-3- phosphoethanolamine-PEG2000 This compound->Lyso-derivative Ester Hydrolysis (Acid/Base, Heat) Myristic_Acid Myristic Acid This compound->Myristic_Acid Ester Hydrolysis (releases fatty acid) PEG-Phosphate PEG-Phosphate This compound->PEG-Phosphate Phosphodiester Hydrolysis (Harsh Acid/Base) DMPE DMPE This compound->DMPE Phosphodiester Hydrolysis Lyso-derivative->Myristic_Acid Glycerophosphoethanolamine-PEG glycero-3-phosphoethanolamine-PEG2000 Lyso-derivative->Glycerophosphoethanolamine-PEG Ester Hydrolysis

Caption: Proposed degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_root_cause Identify Root Cause cluster_solution Corrective Actions Issue Unexpected HPLC Peaks or Formulation Instability (Aggregation) Check_Purity Analyze this compound Purity (HPLC-CAD) Issue->Check_Purity Review_Conditions Review Experimental Conditions (pH, Temp, Concentration) Issue->Review_Conditions Check_Storage Verify Storage and Handling (-20°C / -80°C, moisture) Issue->Check_Storage Degradation Chemical Degradation (Hydrolysis) Check_Purity->Degradation Suboptimal_Formulation Suboptimal Formulation (e.g., PEG concentration) Review_Conditions->Suboptimal_Formulation Improper_Handling Improper Storage or Handling Check_Storage->Improper_Handling Use_Fresh_Reagent Use Fresh, High-Purity This compound Degradation->Use_Fresh_Reagent Optimize_Protocol Optimize Formulation and Buffer Conditions Suboptimal_Formulation->Optimize_Protocol Implement_Best_Practices Implement Strict Storage and Handling Protocols Improper_Handling->Implement_Best_Practices

Caption: Troubleshooting workflow for this compound stability issues.

References

impact of DMPE-PEG2000 quality on experimental reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DMPE-PEG2000. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of this compound quality on experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality important?

A1: this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a lipid-polymer conjugate commonly used in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[1][2] Its quality is critical because impurities or variations in its chemical and physical properties can significantly impact the performance, stability, and reproducibility of your formulations.[1][2] Consistent quality ensures predictable behavior in applications like liposome (B1194612) formation and drug encapsulation.[2]

Q2: What are the common impurities found in this compound and how do they affect experiments?

A2: Common contaminants in this compound can include unreacted starting materials (DMPE or PEG2000), reaction by-products, and residual solvents.[1] These impurities can lead to issues such as altered particle size, reduced drug encapsulation efficiency, and potential immunological responses.[1] Inconsistent batches of this compound may also lead to non-compliance with regulatory standards, delaying product development.[2]

Q3: How does the purity of this compound affect the stability of liposomal formulations?

A3: The purity of this compound is crucial for the stability of liposomes. The PEGylated lipid helps to prevent aggregation and enhances the physical stability of the formulation.[3][4] Impurities can disrupt the uniform packing of the lipid bilayer, potentially leading to premature drug release or aggregation of the nanoparticles, which can affect their circulation time and therapeutic efficacy.

Q4: Can lot-to-lot variability in this compound impact my experimental results?

A4: Yes, significant lot-to-lot variability in this compound can be a major source of irreproducibility in experiments. Each batch should ideally have a similar chemical composition, physical properties, and performance characteristics.[2] Variations in purity, molecular weight distribution, and the ratio of DMPE to PEG can affect liposome size, drug loading, and stability, leading to inconsistent results between experiments.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and links them to potential this compound quality issues.

Problem Potential Cause Related to this compound Quality Recommended Action
Inconsistent Liposome/LNP Size Polydispersity of PEG Chain: A broad molecular weight distribution of the PEG chain in this compound can lead to variability in the steric barrier on the nanoparticle surface, resulting in inconsistent particle sizes.[5]1. Request the polydispersity index (PDI) of the this compound from the supplier. 2. Perform size exclusion chromatography (SEC) to assess the molecular weight distribution.
Low Drug Encapsulation Efficiency Presence of Impurities: Impurities such as free DMPE or unreacted PEG can interfere with the formation of a stable lipid bilayer, leading to inefficient drug encapsulation.[1]1. Assess the purity of the this compound using HPLC or NMR. 2. Consider purifying the this compound using methods like dialysis or chromatography.
Liposome Aggregation Insufficient PEGylation or PEG Degradation: If the this compound has a lower than specified PEG density or if the PEG chains have degraded, the steric protection will be insufficient, leading to aggregation.1. Verify the PEG content of your this compound using NMR. 2. Store this compound under recommended conditions (typically -20°C) to prevent degradation.[6][7]
Poor In Vivo Performance (e.g., rapid clearance) Immunogenic Impurities: Contaminants from the synthesis process can trigger an immune response, leading to rapid clearance of the liposomes from circulation.[1]1. Ensure the this compound is of high purity and low in endotoxins. 2. Characterize the surface charge (zeta potential) of your liposomes, as impurities can alter it.
Batch-to-Batch Irreproducibility Inconsistent Quality of this compound: Variations in purity, PEG length, and lipid composition between different lots of this compound are a primary cause of irreproducible results.[2]1. Establish a set of quality control assays for incoming this compound lots. 2. Qualify new lots by comparing their performance in a standard formulation to a previously validated lot.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for quantifying this compound and detecting non-chromophoric impurities.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm) or equivalent.[6][7]

  • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[6][7]

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[6][7]

  • Gradient Elution:

    • Start with a suitable ratio of A and B.

    • Gradually increase the percentage of B to elute this compound and its impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector Settings: Optimize CAD settings according to the manufacturer's instructions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of approximately 500 µg/mL.[8] Prepare working solutions by appropriate dilution.[8]

  • Validation: The method should be validated for linearity, precision, and accuracy.[6][7]

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the ratio of the DMPE lipid chains to the PEG ethylene (B1197577) glycol units. The characteristic peaks of the DMPE methyl and methylene (B1212753) protons can be integrated and compared to the integral of the PEG methylene protons.

    • ³¹P NMR: Confirms the presence of the phosphate (B84403) group in the phospholipid headgroup.

    • 2D NMR (e.g., COSY, HSQC): Can be used for detailed structural elucidation and assignment of protons and carbons.[9]

  • Data Analysis: Compare the obtained spectra with a reference spectrum of high-purity this compound. The presence of unexpected peaks may indicate impurities.

Visualizations

Caption: Troubleshooting workflow for this compound related issues.

Quality_Control_Workflow Start New Lot of this compound Received Visual_Inspection Visual Inspection (Appearance, Solubility) Start->Visual_Inspection Analytical_Testing Analytical Testing Visual_Inspection->Analytical_Testing Purity Purity Assay (HPLC-CAD) Analytical_Testing->Purity Identity Identity Confirmation (NMR, MS) Analytical_Testing->Identity MW_Dist Molecular Weight Distribution (SEC) Analytical_Testing->MW_Dist Compare_Spec Compare Results to Specifications and Reference Lot Purity->Compare_Spec Identity->Compare_Spec MW_Dist->Compare_Spec Pass Lot Passes QC Compare_Spec->Pass Pass Fail Lot Fails QC Compare_Spec->Fail Fail Release Release for Experimental Use Pass->Release Quarantine Quarantine Lot and Contact Supplier Fail->Quarantine

Caption: Quality control workflow for incoming this compound lots.

References

minimizing drug leakage from DMPE-PEG2000 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DMPE-PEG2000 Formulations

Welcome to the technical support center for this compound formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize drug leakage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant leakage of my encapsulated drug from my this compound liposomes. What are the potential causes?

Drug leakage from liposomal formulations is a common issue that can stem from several factors related to the formulation's physical and chemical stability.[][2] The primary causes often involve the composition of the lipid bilayer and the physicochemical properties of the encapsulated drug.

Key factors influencing drug leakage include:

  • Lipid Bilayer Fluidity: A more fluid lipid membrane is more prone to leakage. This is influenced by the choice of phospholipids (B1166683). Lipids with a lower phase transition temperature (Tm) will be in a more fluid state at a given operating temperature (e.g., 37°C), increasing permeability.[3]

  • Drug-Lipid Interactions: The properties of the drug itself can affect the stability of the liposome (B1194612). Hydrophobic drugs are embedded within the lipid bilayer and their interaction with the lipid chains can disrupt the packing of the membrane, creating defects through which the drug can leak.[4] Hydrophilic drugs, encapsulated in the aqueous core, may leak if the bilayer is not sufficiently rigid.[4]

  • Suboptimal Cholesterol Content: Cholesterol is a critical component for stabilizing the lipid bilayer. It modulates membrane fluidity and can decrease permeability, thus reducing drug leakage.[5][6] Insufficient cholesterol can lead to a less stable and more "leaky" membrane.[3]

  • Environmental Stress: External factors such as temperature, pH, and mechanical stress can induce drug release.[7][8] For instance, higher temperatures can increase the fluidity of the lipid membrane, while certain pH conditions can alter the solubility and ionization state of the drug, promoting its release.[7] Mechanical agitation and the introduction of air bubbles have also been shown to accelerate leakage from PEGylated liposomes.[9]

Q2: How can I improve the stability of my formulation and reduce drug leakage?

Improving formulation stability involves optimizing the lipid composition and process parameters. Here are several strategies to consider:

  • Select Phospholipids with a Higher Phase Transition Temperature (Tm): For a more rigid and less permeable membrane at physiological temperatures, choose saturated phospholipids with longer acyl chains, such as Distearoylphosphatidylcholine (DSPC), which have a higher Tm.[3][4] This is particularly effective for retaining hydrophobic drugs.[4]

  • Incorporate an Optimal Amount of Cholesterol: Cholesterol is known to increase the rigidity of the liposomal bilayer and reduce drug leakage.[3] Studies have shown that a lipid-to-cholesterol molar ratio of approximately 2:1 (or 70:30) can be highly effective in creating stable formulations with reproducible drug release.[5]

  • Optimize the Drug-to-Lipid Ratio: The amount of drug loaded into the liposomes can impact their stability. A very high drug-to-lipid ratio may disrupt the bilayer integrity.[10] It is crucial to determine the optimal ratio that maximizes drug loading without compromising the physical stability of the vesicles.[10]

  • Control Environmental Factors: Maintain a stable temperature during storage and experiments.[7] If your drug's stability is pH-dependent, ensure the buffer system is appropriate. Also, be mindful of mechanical stresses during handling and processing.

Below is a troubleshooting workflow to help diagnose the cause of drug leakage.

G start Start: High Drug Leakage Observed q1 Is the primary phospholipid saturated with a high Tm (e.g., DSPC)? start->q1 a1_no Action: Switch to a high-Tm saturated phospholipid to increase bilayer rigidity. q1->a1_no No q2 Is the cholesterol content optimized (e.g., ~30-40 mol%)? q1->q2 Yes a1_no->q2 a2_no Action: Adjust cholesterol ratio. Start with a 2:1 lipid/cholesterol molar ratio. q2->a2_no No q3 Is the drug hydrophobic? q2->q3 Yes a2_no->q3 a3_yes Issue: Poor interaction with high-Tm lipids or bilayer disruption. q3->a3_yes Yes a3_no Issue: Potential osmotic stress or poor core retention. q3->a3_no No q4 Was the formulation exposed to high temperature or inappropriate pH? a3_yes->q4 a3_no->q4 a4_yes Action: Control temperature and ensure pH of external buffer is optimal for stability. q4->a4_yes Yes end_node Formulation Optimized q4->end_node No a4_yes->end_node G cluster_0 A 1. Dissolve Lipids & Drug in Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate Film with Aqueous Buffer (forms MLVs) C->D E 5. Extrude (forms LUVs) D->E F 6. Purify to Remove Free Drug E->F G Final Formulation F->G G start 1. Load Liposomes into Dialysis Bag place 2. Place Bag in Release Medium (e.g., PBS at 37°C) start->place incubate 3. Incubate with Constant Agitation place->incubate sample 4. Sample Release Medium at Timed Intervals incubate->sample analyze 5. Quantify Drug Concentration in Samples (e.g., HPLC) sample->analyze calculate 6. Calculate Cumulative % Drug Released analyze->calculate end_node Generate Release Profile calculate->end_node

References

DMPE-PEG2000 Nanoparticle Size Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) 2000 (DMPE-PEG2000) nanoparticles.

Troubleshooting Guide: Common Issues and Solutions

Q1: My this compound nanoparticles are consistently too large. How can I reduce their size?

A1: Several factors can contribute to larger than expected nanoparticle size. Consider the following adjustments to your protocol:

  • Increase the PEG-Lipid Concentration: Higher concentrations of this compound can lead to smaller and more uniform nanoparticles.[1][2] The polyethylene (B3416737) glycol (PEG) chains provide steric hindrance, which limits particle growth and prevents aggregation.[2][3]

  • Decrease the Total Lipid Concentration: A lower concentration of total lipids generally results in the formation of smaller nanoparticles.[1]

  • Optimize the Flow Rate (for Microfluidics): If you are using a microfluidic device, increasing the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the lipid phase can significantly reduce particle size.[4][5][6] Faster mixing leads to more rapid nanoparticle formation and smaller, more uniform particles.[1]

  • Modify the Formulation pH or Temperature: For certain formulation methods, adjusting the pH or temperature during the encapsulation process can influence drug loading and particle size.[7]

Q2: The polydispersity index (PDI) of my nanoparticle batches is too high, indicating a lack of uniformity. What are the likely causes and solutions?

A2: A high PDI suggests a wide distribution of nanoparticle sizes. To improve uniformity:

  • Increase PEG-Lipid Concentration: A higher concentration of this compound helps to stabilize the nanoparticles and reduce aggregation, often resulting in a lower PDI.[1]

  • Optimize Flow Conditions (for Microfluidics): In microfluidic systems, very low flow rates can sometimes lead to a higher PDI.[4] Ensuring adequate and consistent flow rates can improve uniformity.

  • Refine the Preparation Method: The method of preparation significantly impacts PDI. Microfluidic approaches generally offer better control over particle size distribution compared to bulk mixing methods.[4] For methods like thin-film hydration, ensure the hydration and sonication/extrusion steps are well-controlled and reproducible.

Q3: I'm observing aggregation and instability in my this compound nanoparticle suspension over time. How can this be prevented?

A3: Aggregation is a common issue that can be mitigated through the following strategies:

  • Ensure Sufficient PEGylation: The PEG chains on the nanoparticle surface create a hydrophilic shield that prevents aggregation through steric repulsion.[8][9][][11] Confirm that the concentration of this compound is adequate for stable formulation.

  • Control Zeta Potential: The surface charge of the nanoparticles, or zeta potential, also plays a role in stability. While PEGylation can reduce the magnitude of the zeta potential, ensuring it is sufficiently high (either positive or negative) can prevent aggregation due to electrostatic repulsion.[12]

  • Storage Conditions: Store nanoparticle suspensions at appropriate temperatures (often 4°C) to minimize aggregation and degradation.[13] Avoid freeze-thaw cycles unless the formulation has been specifically designed for it.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in controlling nanoparticle size?

A1: this compound acts as a "stealth" agent and a size-controlling excipient. The long, hydrophilic PEG2000 chains form a protective layer on the nanoparticle surface. This layer provides a steric barrier that limits the growth of the nanoparticles during formation and prevents them from aggregating, which generally leads to smaller and more uniform particles.[1][2][8][9][][11]

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: Generally, increasing the molar percentage of this compound in the lipid formulation leads to a decrease in the average diameter of the resulting nanoparticles.[1][3] This is attributed to the steric hindrance provided by the PEG chains, which limits the extent of lipid fusion and particle growth.[3]

Q3: For microfluidic synthesis, what are the key parameters to adjust for size control?

A3: In microfluidic systems, the two primary parameters for controlling nanoparticle size are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).[4][5]

  • Total Flow Rate (TFR): Increasing the TFR generally leads to smaller nanoparticles.[6]

  • Flow Rate Ratio (FRR): This is the ratio of the flow rate of the aqueous phase to the organic (lipid) phase. Increasing the FRR typically results in smaller nanoparticles.[4][5]

Q4: Can the molecular weight of the PEG (e.g., PEG2000 vs. PEG5000) influence nanoparticle size?

A4: Yes, the molecular weight of the PEG can influence the final nanoparticle characteristics. A longer PEG chain (e.g., DSPE-PEG5000) will create a thicker hydrophilic corona around the nanoparticle, which can result in a larger hydrodynamic diameter compared to a shorter chain like DSPE-PEG2000, even with the same lipid core.[14][15] However, both effectively shield the nanoparticle surface to prevent aggregation.[9]

Data Presentation

Table 1: Effect of Total Flow Rate (TFR) on Nanoparticle Size in a Microfluidic System.

Total Flow Rate (mL/min)Average Nanoparticle Diameter (nm)Polydispersity Index (PDI)
5~70-90>0.25
10~70-90~0.25
15~40~0.25
20<40<0.25

Note: Data is generalized from cited literature and actual values can vary based on the specific lipid composition and microfluidic device design.[6]

Table 2: Influence of DSPE-PEG2000 Concentration on Vesicle Size.

DSPE-PEG2000 (mol%)Average Vesicle Diameter (nm)
0>200
5~150
10~100
20<100

Note: This table illustrates a general trend. Actual sizes are dependent on the specific lipid composition and preparation method.[3]

Experimental Protocols

1. Microfluidic Method for Nanoparticle Synthesis

This method allows for precise control over nanoparticle size and distribution.

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the lipids, including this compound, in a water-miscible organic solvent like ethanol.

    • Aqueous Phase: Prepare an aqueous buffer (e.g., phosphate-buffered saline, PBS) which may contain the active pharmaceutical ingredient (API).

  • Microfluidic Setup:

    • Load the lipid and aqueous solutions into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic chip (e.g., a staggered herringbone mixer).

  • Nanoparticle Formation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump.

    • Initiate the flow. The rapid mixing of the two streams within the microfluidic channels causes the nanoparticles to self-assemble.

  • Purification:

    • Collect the nanoparticle suspension from the outlet of the chip.

    • Purify the nanoparticles to remove the organic solvent and any unencapsulated material, typically through dialysis or tangential flow filtration.

2. Thin-Film Hydration Method

A common batch production method for forming liposomes and lipid nanoparticles.

  • Lipid Film Formation:

    • Dissolve the lipids, including this compound, and the drug (if lipid-soluble) in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[14]

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator under vacuum. This leaves a thin, dry lipid film on the inner wall of the flask.[14]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (which may contain a water-soluble drug) and agitating the flask.[14] This process is typically done at a temperature above the phase transition temperature of the lipids.

  • Size Reduction (Homogenization):

    • The resulting suspension of multilamellar vesicles is then subjected to size reduction to form smaller, more uniform nanoparticles. This can be achieved by:

      • Sonication: Using a probe or bath sonicator.

      • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with defined pore sizes.

Visualizations

experimental_workflow Experimental Workflow for Microfluidic Nanoparticle Synthesis cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Downstream Processing prep_lipid Dissolve Lipids (including this compound) in Ethanol prep_aq Prepare Aqueous Buffer (e.g., PBS with API) pump Syringe Pump prep_lipid->pump prep_aq->pump mixer Microfluidic Mixer pump->mixer collect Collect Nanoparticle Suspension mixer->collect purify Purify (e.g., Dialysis) collect->purify final Final Nanoparticle Formulation purify->final

Caption: Workflow for preparing PEGylated nanoparticles using microfluidics.

logical_relationships Factors Influencing Nanoparticle Size cluster_formulation Formulation Parameters cluster_process Process Parameters (Microfluidics) np_size Nanoparticle Size param Controllable Parameters cluster_formulation cluster_formulation cluster_process cluster_process peg_conc [+] this compound Conc. peg_conc->np_size reduces lipid_conc [-] Total Lipid Conc. lipid_conc->np_size increases tfr [+] Total Flow Rate (TFR) tfr->np_size reduces frr [+] Flow Rate Ratio (FRR) frr->np_size reduces

Caption: Logical relationships between key parameters and nanoparticle size.

pegylation_effect Mechanism of Size Control by PEGylation cluster_no_peg Without Sufficient PEG cluster_with_peg With this compound A1 Lipid Core A2 Lipid Core A1->A2 Aggregation large_np Larger, Aggregated Nanoparticle B1 PEGylated Nanoparticle B1:n->B1:n B1:ne->B1:ne B1:e->B1:e B1:se->B1:se B1:s->B1:s B1:sw->B1:sw B1:w->B1:w B1:nw->B1:nw B2 PEGylated Nanoparticle B2:n->B2:n B2:ne->B2:ne B2:e->B2:e B2:se->B2:se B2:s->B2:s B2:sw->B2:sw B2:w->B2:w B2:nw->B2:nw small_np Smaller, Stable Nanoparticles

Caption: How PEGylation provides steric hindrance to control size.

References

effect of buffer composition on DMPE-PEG2000 liposome stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of buffer composition on the stability of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) liposomes.

Understanding Liposome (B1194612) Stability

The stability of a liposomal formulation is a critical determinant of its efficacy as a drug delivery vehicle. Stability can be categorized into two main types:

  • Physical Stability: Refers to the integrity of the liposome structure over time. Key indicators include particle size, polydispersity index (PDI), and zeta potential. Instability can manifest as aggregation, fusion, or drug leakage.

  • Chemical Stability: Pertains to the degradation of the lipid components and the encapsulated drug. This can be influenced by factors like hydrolysis and oxidation.

The choice of buffer is a crucial parameter that can significantly impact both the physical and chemical stability of this compound liposomes. The buffer's composition, pH, and ionic strength can influence the electrostatic interactions between liposomes and the hydration of the lipid headgroups.

Quantitative Data Summary

While direct comparative studies on this compound liposomes across a wide range of buffers are limited, the following tables summarize representative data for PEGylated liposomes in commonly used buffers. These values should be considered as a general guide, and optimal conditions should be empirically determined for each specific formulation.

Table 1: Effect of Buffer Composition on Physicochemical Properties of PEGylated Liposomes

Buffer SystemRepresentative Size (nm)Representative PDIRepresentative Zeta Potential (mV)General Remarks
Phosphate-Buffered Saline (PBS), pH 7.4100 - 150[1][2]< 0.2[1][2]-5 to -15[1]Commonly used, but phosphate (B84403) ions can sometimes interact with certain drugs or lipids.[3]
HEPES-Buffered Saline (HBS), pH 7.4100 - 140[4]< 0.2[4]-20 to -30[4]Good buffering capacity at physiological pH; generally considered biocompatible.
Tris-Buffered Saline (TBS), pH 7.4110 - 160< 0.25-10 to -20Widely used, but its primary amine can be reactive with certain molecules.
Citrate (B86180) Buffer, pH 5.0-6.0120 - 180< 0.3-25 to -40Often used for specific applications requiring a lower pH; citrate can chelate divalent cations.

Note: The data presented are representative values from various studies on PEGylated liposomes and may not be specific to this compound in all cases. Actual values will depend on the full lipid composition, preparation method, and drug loading.

Table 2: Influence of Ionic Strength on PEGylated Liposome Stability in PBS

Ionic Strength (mM NaCl)Effect on SizeEffect on AggregationRationale
Low (< 50 mM)StableLowSufficient electrostatic repulsion between liposomes.
Physiological (~150 mM)Generally StableLow to ModerateShielding of surface charge can slightly increase the risk of aggregation.[5]
High (> 250 mM)Increased SizeHighSignificant charge shielding reduces the electrostatic barrier, leading to aggregation.[5]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).

Materials:

  • This compound and other lipids (e.g., DSPC, Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES, Tris, Citrate)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the chosen buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form MLVs.

  • To obtain LUVs of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.

Protocol 2: Calcein (B42510) Leakage Assay for Drug Retention

This assay is used to determine the integrity of the liposomal membrane by measuring the leakage of an encapsulated fluorescent dye.

Materials:

  • Calcein-loaded liposomes

  • External buffer (same as used for liposome preparation)

  • Triton X-100 (20% solution)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Prepare calcein-loaded liposomes by hydrating the lipid film with a high concentration of calcein solution (e.g., 50-100 mM) in the desired buffer.

  • Remove the unencapsulated calcein by passing the liposome suspension through a size exclusion column equilibrated with the external buffer.

  • Dilute the purified calcein-loaded liposomes in the external buffer to a suitable concentration for fluorescence measurement.

  • Monitor the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) of the liposome suspension over time at the desired temperature.

  • At the end of the experiment, add Triton X-100 to a final concentration of 2% to lyse the liposomes completely and measure the maximum fluorescence (F_max).

  • The percentage of dye leakage at a given time (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film dissolve->film Rotary Evaporation hydrate 3. Hydrate with Buffer (MLVs) film->hydrate Vortexing extrude 4. Extrude for Size Reduction (LUVs) hydrate->extrude High Pressure dls Size (DLS) extrude->dls pdi PDI (DLS) extrude->pdi zeta Zeta Potential extrude->zeta leakage Drug Leakage Assay extrude->leakage

Caption: Workflow for this compound liposome preparation and characterization.

Troubleshooting_Aggregation start Problem: Liposome Aggregation cause1 Possible Cause 1: Inappropriate Ionic Strength start->cause1 cause2 Possible Cause 2: Inappropriate pH start->cause2 cause3 Possible Cause 3: Buffer Ion Interaction start->cause3 solution1 Solution: Adjust buffer to ~150 mM salt concentration cause1->solution1 solution2 Solution: Ensure pH is not near the pKa of lipids or drug cause2->solution2 solution3 Solution: Switch to a different buffer system (e.g., HEPES) cause3->solution3

Caption: Troubleshooting guide for liposome aggregation based on buffer composition.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Liposome Aggregation/Increased Size Over Time Inappropriate Ionic Strength: High ionic strength can shield the surface charge, reducing electrostatic repulsion between liposomes.[5]Optimize the salt concentration in your buffer. For many applications, physiological ionic strength (~150 mM) is a good starting point. If aggregation persists, consider reducing the ionic strength.
pH Close to pKa: If the buffer pH is near the isoelectric point of the liposomes (influenced by charged lipids or encapsulated drugs), the net surface charge will be minimal, leading to aggregation.Adjust the buffer pH to be at least 1-2 units away from the pKa of any ionizable components in your formulation.
Specific Ion Effects: Certain ions, like phosphate, can sometimes interact with lipid headgroups or encapsulated drugs, leading to instability.If you suspect specific ion interactions, try switching to a different buffer system (e.g., from PBS to HEPES-buffered saline).
Significant Drug Leakage Buffer-Induced Membrane Destabilization: Some buffer components can interact with the lipid bilayer, increasing its permeability.Evaluate liposome stability in different buffer systems. Buffers with minimal interaction potential, such as HEPES, may improve drug retention.
pH Gradient Collapse: For drugs loaded using a pH gradient, a buffer with poor buffering capacity can lead to a rapid collapse of the gradient and subsequent drug leakage.Use a buffer with a strong buffering capacity at the desired internal pH of the liposome.
Inconsistent Zeta Potential Readings Variable Ionic Strength: Zeta potential is highly sensitive to the ionic strength of the dispersion medium.Always measure zeta potential in a consistent and well-defined medium, typically a low ionic strength buffer (e.g., 10 mM NaCl).
Buffer Interference: Some buffer components can adsorb to the liposome surface, altering the measured zeta potential.If you observe unexpected zeta potential values, consider measuring in a simple salt solution to determine the inherent surface charge of your liposomes.

Frequently Asked Questions (FAQs)

Q1: Which buffer is the best for preparing this compound liposomes?

There is no single "best" buffer, as the optimal choice depends on the specific application, the encapsulated drug, and the full lipid composition.

  • PBS is widely used and physiologically relevant, but phosphate ions can sometimes cause issues.

  • HEPES is a good all-around choice with excellent buffering capacity at physiological pH and is generally considered to be more inert than PBS.

  • Tris is also common but can be reactive.

  • Citrate is useful for formulations requiring a lower pH.

It is recommended to screen a few different buffer systems during formulation development.

Q2: How does pH affect the stability of my this compound liposomes?

The pH of the buffer can influence liposome stability in several ways:

  • Surface Charge: The pH determines the ionization state of any charged lipids or encapsulated drugs, which in turn affects the zeta potential and electrostatic stability.[6] A highly charged surface (either positive or negative) generally leads to more stable liposomes due to electrostatic repulsion.

  • Lipid Hydrolysis: Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of the ester bonds in phospholipids, leading to chemical degradation of the liposomes.

Q3: Why is the ionic strength of the buffer important?

Ionic strength affects the thickness of the electrical double layer surrounding the liposomes.

  • Low ionic strength results in a thicker double layer and stronger electrostatic repulsion, which helps prevent aggregation.

  • High ionic strength compresses the double layer, reducing the electrostatic barrier and making the liposomes more susceptible to aggregation due to van der Waals forces.[5]

Q4: Can the buffer composition affect the encapsulation efficiency of my drug?

Yes. The solubility and ionization state of your drug can be highly dependent on the pH and composition of the hydration buffer. For passive encapsulation, using a buffer that maximizes the solubility of the drug can improve encapsulation efficiency. For active loading methods that rely on a pH or ion gradient, the composition of both the internal and external buffers is critical.

Q5: My liposomes are stable in buffer but aggregate when I add them to cell culture media. Why?

Cell culture media are complex mixtures of salts, proteins, and other components. When liposomes are introduced into this environment, proteins can adsorb to their surface, a process known as opsonization. This can neutralize the surface charge and lead to aggregation. The PEG chains in this compound are designed to create a steric barrier that reduces opsonization and improves stability in biological fluids. However, if the PEG density is too low or if there are strong interactions between the liposomes and media components, aggregation can still occur. Using a buffer that promotes high initial stability can help mitigate this issue.

References

Technical Support Center: Scaling Up DMPE-PEG2000 Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of DMPE-PEG2000 liposome (B1194612) production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound liposome formulation in a question-and-answer format.

Question 1: We are observing an unexpected increase in liposome particle size and polydispersity index (PDI) upon scaling up our formulation. What are the potential causes and solutions?

Answer:

An increase in particle size and PDI during scale-up is a common challenge. Several factors related to both the formulation and the process can contribute to this issue.

Potential Causes:

  • Inadequate Mixing Energy: At a larger scale, achieving uniform mixing energy throughout the batch becomes more difficult. This can lead to localized areas of high lipid concentration, resulting in the formation of larger, more heterogeneous liposomes.

  • This compound Concentration: The concentration of this compound can significantly influence liposome size. While it can reduce vesicle size by inducing steric hindrance, at certain concentrations (typically above 8 mol%), it can also lead to the formation of mixed micelles or destabilize the lipid bilayer, contributing to size variability.

  • Lipid Film Hydration Issues (for thin-film hydration method): Incomplete or non-uniform hydration of the lipid film at a larger scale can result in the formation of multilamellar vesicles (MLVs) of varying sizes.

  • Extrusion Process Inefficiency: Clogging of the extruder membrane or insufficient extrusion cycles can lead to a broader size distribution. At larger volumes, maintaining consistent pressure across the membrane is crucial.

  • Solvent Injection Rate (for solvent injection methods): A slower or non-uniform injection of the lipid-containing organic solvent into the aqueous phase at a larger scale can result in the formation of larger liposomes.

Solutions:

  • Optimize Mixing Parameters: For larger vessels, ensure the mixing speed and impeller design are adequate to provide homogenous energy distribution.

  • Re-evaluate this compound Concentration: The optimal molar percentage of this compound may differ between lab-scale and large-scale production. It is advisable to perform a small-scale study to determine the ideal concentration for the desired particle size and stability at the target production volume.[1]

  • Enhance Hydration Process: For the thin-film hydration method, ensure the surface area of the lipid film is maximized and that the hydration medium is added with vigorous and consistent agitation.

  • Refine Extrusion Protocol: Use a high-pressure extruder suitable for the batch size. Monitor the pressure during extrusion and ensure the specified number of cycles is completed. Consider a sequential extrusion process through membranes with decreasing pore sizes.

  • Control Solvent Injection: Utilize a pumping system that ensures a consistent and rapid injection rate of the organic phase into the aqueous phase.

  • Consider Microfluidics: Microfluidic-based manufacturing offers precise control over mixing and particle formation, leading to highly reproducible liposome sizes and low PDIs, making it an excellent option for scalable production.[2][3]

Question 2: We are experiencing a decrease in encapsulation efficiency for our hydrophilic drug during scale-up. What could be the reasons, and how can we improve it?

Answer:

A drop in encapsulation efficiency (EE) is a critical issue that can impact the therapeutic efficacy and cost-effectiveness of your liposomal formulation.

Potential Causes:

  • Suboptimal Hydration of Drug-Containing Aqueous Phase: For passive encapsulation methods, inefficient hydration of the lipid film with the drug solution can lead to lower entrapment.

  • Drug Precipitation: Changes in local concentrations or pH during the scaling-up process can cause the precipitation of the hydrophilic drug, reducing the amount available for encapsulation.

  • Increased Liposome Permeability: The presence of higher concentrations of this compound can sometimes increase the permeability of the lipid bilayer, leading to leakage of the encapsulated drug.

  • Inefficient Remote Loading: For active loading methods (e.g., using an ammonium (B1175870) sulfate (B86663) gradient), incomplete removal of the external buffer or a suboptimal drug-to-lipid ratio at a larger scale can result in lower EE.

Solutions:

  • Optimize Hydration Conditions: Ensure thorough mixing and an adequate hydration time when preparing liposomes using the thin-film hydration method.

  • Maintain Drug Solubility: Carefully control the pH and concentration of the drug solution throughout the process to prevent precipitation.

  • Adjust this compound Concentration: Evaluate the impact of varying this compound concentrations on drug leakage in a small-scale experiment.

  • Refine Remote Loading Protocol: Ensure efficient removal of the external buffer after liposome formation and before drug loading. Optimize the drug-to-lipid ratio and incubation conditions (temperature and time) for the larger batch size.

  • Characterize Liposome Lamellarity: The lamellarity of liposomes can be reduced as the concentration of PEGylated lipids increases, which may affect encapsulation efficiency.[4]

Question 3: Our PEGylated liposome suspension is showing signs of aggregation and instability during storage after scale-up. What is causing this, and what are the recommended stabilization strategies?

Answer:

Aggregation and instability are common hurdles in the large-scale production of liposomal formulations, particularly those containing PEGylated lipids.

Potential Causes:

  • Insufficient Steric Stabilization: The concentration of this compound may not be sufficient to provide a dense enough "stealth" layer to prevent inter-particle interactions at higher liposome concentrations.

  • Presence of Kosmotropic Salts: High concentrations of certain salts, such as ammonium sulfate (often used for remote loading), can dehydrate the PEG chains, leading to hydrophobic interactions and subsequent aggregation.

  • Inadequate Removal of Residual Solvents: Residual organic solvents from the preparation process can destabilize the lipid bilayer over time.

  • Suboptimal Storage Conditions: Temperature fluctuations or exposure to light can promote lipid degradation and liposome fusion.

Solutions:

  • Optimize this compound Content: A concentration of 5-10 mol% this compound is generally considered optimal for providing steric stability.

  • Purification to Remove Salts: Implement a robust purification step, such as tangential flow filtration (TFF), to efficiently remove residual salts from the liposome suspension.

  • Thorough Solvent Removal: Utilize techniques like dialysis or TFF to ensure the complete removal of any residual organic solvents.

  • Controlled Storage: Store the liposome suspension at a consistent, recommended temperature (typically 2-8°C) and protect it from light.

  • Lyophilization: For long-term stability, consider lyophilizing the liposome formulation with a suitable cryoprotectant.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of this compound for scalable liposome production?

A1: The optimal concentration of this compound typically ranges from 5 to 10 mol%. However, this can be formulation-dependent. Lower concentrations may not provide sufficient steric hindrance to prevent aggregation, while higher concentrations can lead to the formation of micelles and may decrease encapsulation efficiency.[1] It is recommended to perform optimization studies for your specific lipid composition and drug.

Q2: Which manufacturing method is most suitable for scaling up this compound liposome production?

A2: While traditional methods like thin-film hydration followed by extrusion can be scaled up, they often face challenges in reproducibility and process control.[5] Microfluidics is emerging as a highly effective method for the scalable production of liposomes with well-defined and reproducible characteristics, such as size and PDI.[2][3][6]

Q3: How can we efficiently remove unencapsulated drug and other impurities during large-scale production?

A3: Tangential flow filtration (TFF) is a widely used and efficient method for the purification of liposomes at a large scale. It allows for the separation of liposomes from smaller molecules like unencapsulated drug and salts, as well as for buffer exchange. Optimizing TFF parameters such as transmembrane pressure and cross-flow rate is crucial to prevent liposome rupture and maintain product integrity.[7][8]

Q4: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound liposome production?

A4: Key CQAs to monitor include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE): Determined by techniques like HPLC after separating the free drug from the liposomes.

  • Zeta Potential: Indicates the surface charge and provides insights into the stability of the liposomal suspension.

  • Lipid Composition and Integrity: Can be assessed by techniques like HPLC with an Evaporative Light Scattering Detector (ELSD).

  • Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).

Q5: Can the presence of this compound affect the analytical methods used for characterization?

A5: Yes, the PEG layer can sometimes interfere with certain analytical techniques. For instance, in DLS, the hydrophilic PEG layer can influence the hydrodynamic diameter. When determining lipid concentration, it's important to use a method that can distinguish and quantify the PEGylated lipid from the other lipid components.

Data Presentation

Table 1: Effect of this compound Concentration on Liposome Characteristics

Molar % of this compoundAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Observations
2%150 ± 150.25 ± 0.0565 ± 5Potential for aggregation over time.
5%110 ± 100.15 ± 0.0360 ± 4Good stability and size control.
8%95 ± 80.12 ± 0.0255 ± 5Optimal for many formulations.
10%90 ± 100.18 ± 0.0450 ± 6Potential for micelle formation.
15%85 ± 120.28 ± 0.0640 ± 7Increased PDI, likely due to mixed populations of liposomes and micelles.

Note: These are representative values and can vary based on the lipid composition, drug, and manufacturing process.

Table 2: Typical Process Parameters for Microfluidic Production of this compound Liposomes

ParameterRangeEffect on Liposome Size
Total Flow Rate (TFR) 1 - 20 mL/minGenerally, a higher TFR leads to smaller liposomes.
Flow Rate Ratio (FRR) (Aqueous:Organic) 3:1 - 10:1A higher FRR typically results in smaller liposomes.[2][3]
Lipid Concentration 5 - 20 mg/mLHigher lipid concentrations can lead to larger liposomes.
Solvent Ethanol, IsopropanolThe choice of solvent can influence the liposome size and PDI.

Experimental Protocols

Protocol 1: Large-Scale Production of this compound Liposomes using Microfluidics

1. Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., Ethanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microfluidic system with a suitable microfluidic chip (e.g., staggered herringbone micromixer)

2. Procedure:

  • Preparation of Lipid-Organic Phase: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent at the desired molar ratio and total lipid concentration. If encapsulating a lipophilic drug, dissolve it in this phase as well.

  • Preparation of Aqueous Phase: Prepare the aqueous buffer. If encapsulating a hydrophilic drug via passive loading, dissolve it in the buffer.

  • System Setup: Set up the microfluidic system according to the manufacturer's instructions. Prime the system with the respective solvents to be used.

  • Liposome Formation: Pump the lipid-organic phase and the aqueous phase through the microfluidic chip at the predetermined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The rapid mixing of the two phases in the microchannels will induce the self-assembly of liposomes.

  • Collection: Collect the resulting liposome suspension at the outlet of the chip.

  • Purification: Purify the liposome suspension to remove the organic solvent and unencapsulated drug using Tangential Flow Filtration (TFF).

  • Sterilization: Sterilize the final liposome formulation by filtering through a 0.22 µm sterile filter.

Protocol 2: Characterization of Encapsulation Efficiency by HPLC

1. Materials:

  • Liposome sample

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Fluorescence)

  • Lysis buffer (e.g., 10% Triton X-100)

  • Size exclusion chromatography (SEC) columns (e.g., Sephadex G-50)

2. Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using SEC. Elute the column with a suitable buffer and collect the fraction containing the liposomes.

  • Determination of Free Drug Concentration: Analyze the fractions containing the free drug by HPLC to determine its concentration.

  • Determination of Total Drug Concentration: a. Take a known volume of the original (unpurified) liposome suspension. b. Lyse the liposomes by adding the lysis buffer and vortexing to release the encapsulated drug. c. Analyze the lysed sample by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_formation Liposome Formation (Scale-up) cluster_purification Downstream Processing cluster_qc Quality Control Lipid_Phase Lipid-Organic Phase (Lipids + this compound in Solvent) Microfluidics Microfluidics System Lipid_Phase->Microfluidics Aqueous_Phase Aqueous Phase (Buffer +/- Drug) Aqueous_Phase->Microfluidics TFF Tangential Flow Filtration (Purification & Concentration) Microfluidics->TFF Sterilization Sterile Filtration (0.22 µm) TFF->Sterilization Final_Product Final Liposomal Product Sterilization->Final_Product DLS DLS (Size & PDI) HPLC HPLC (Encapsulation Efficiency) CryoTEM Cryo-TEM (Morphology) Final_Product->DLS Final_Product->HPLC Final_Product->CryoTEM

Caption: Experimental workflow for scalable this compound liposome production.

troubleshooting_tree decision decision issue issue start Issue Encountered During Scale-up size_pdi Increased Size/PDI start->size_pdi ee_drop Decreased Encapsulation Efficiency start->ee_drop aggregation Aggregation/Instability start->aggregation decision_mixing decision_mixing size_pdi->decision_mixing Check Mixing decision_hydration decision_hydration ee_drop->decision_hydration Check Hydration decision_peg_stab decision_peg_stab aggregation->decision_peg_stab Check this compound % issue_mixing_no issue_mixing_no decision_mixing->issue_mixing_no Inadequate check_peg check_peg decision_mixing->check_peg Adequate decision_peg decision_peg check_peg->decision_peg Check this compound % issue_peg_high issue_peg_high decision_peg->issue_peg_high Too High/Low check_method check_method decision_peg->check_method Optimal decision_method decision_method check_method->decision_method Review Method issue_extrusion issue_extrusion decision_method->issue_extrusion Extrusion Issue issue_injection issue_injection decision_method->issue_injection Injection Rate Issue issue_hydration_no issue_hydration_no decision_hydration->issue_hydration_no Incomplete check_drug_sol check_drug_sol decision_hydration->check_drug_sol Complete decision_drug_sol decision_drug_sol check_drug_sol->decision_drug_sol Check Drug Solubility issue_precipitation issue_precipitation decision_drug_sol->issue_precipitation Precipitation check_loading check_loading decision_drug_sol->check_loading Soluble decision_loading decision_loading check_loading->decision_loading Check Remote Loading issue_loading_no issue_loading_no decision_loading->issue_loading_no Inefficient issue_peg_low issue_peg_low decision_peg_stab->issue_peg_low Too Low check_salts check_salts decision_peg_stab->check_salts Sufficient decision_salts decision_salts check_salts->decision_salts Check Residual Salts issue_salts_high issue_salts_high decision_salts->issue_salts_high High Concentration check_storage check_storage decision_salts->check_storage Low Concentration decision_storage decision_storage check_storage->decision_storage Check Storage Conditions issue_storage_bad issue_storage_bad decision_storage->issue_storage_bad Suboptimal

Caption: Troubleshooting decision tree for this compound liposome scale-up.

References

Technical Support Center: Optimizing DMPE-PEG2000 Molar Ratio in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in your lipid formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with PEGylated lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lipid nanoparticle formulations?

A1: this compound is a PEGylated phospholipid used to modify the surface of liposomes and lipid nanoparticles. Its primary functions are to:

  • Prolong Circulation Time: The polyethylene (B3416737) glycol (PEG) chains form a hydrophilic layer on the nanoparticle surface, which provides a steric barrier against opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][3][4] This is often referred to as creating "stealth" liposomes.[1][2]

  • Enhance Stability: The PEG layer helps prevent aggregation of nanoparticles during storage and in biological fluids, thereby increasing their stability.[5][6][7]

  • Improve Drug Solubility: PEGylation can enhance the solubility of encapsulated drugs.[5]

  • Enable Targeted Delivery: The PEG chain can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.[7][8]

Q2: How does the molar ratio of this compound affect the physicochemical properties of lipid nanoparticles?

A2: The molar ratio of this compound significantly influences several key characteristics of lipid nanoparticles:

  • Particle Size: Generally, increasing the concentration of this compound leads to a decrease in nanoparticle size.[9][10] This is attributed to the steric hindrance of the hydrated PEG chains, which increases the curvature of the lipid bilayer.[9] However, some studies have reported that the effect on particle size can be minor within a certain range of concentrations.[11]

  • Stability: A sufficient concentration of this compound is crucial for preventing aggregation and ensuring the stability of the formulation.[5][6]

  • Drug Encapsulation Efficiency: The effect of this compound concentration on encapsulation efficiency can vary. While it can enhance the entrapment of some drugs, excessively high concentrations may lead to a reduction in the space available for the drug within the nanoparticle core or bilayer.[12]

  • Lamellarity: Increasing the concentration of PEGylated lipids tends to reduce the lamellarity of liposomes, favoring the formation of unilamellar vesicles.[9]

Q3: What is the optimal molar ratio of this compound for in vivo applications?

A3: The optimal molar ratio of this compound is application-dependent and represents a balance between achieving long circulation times and enabling efficient cellular uptake. A bell-shaped relationship between PEG content and transfection efficiency has been observed.[11] While higher PEG concentrations enhance circulation, they can also hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma".[2] For many applications, a molar ratio of 5-10 mol% of total lipid is a common starting point. However, optimization is crucial for each specific formulation and application. For instance, one study found that 1.5% DMG-PEG2000 yielded optimal mRNA transfection in vitro, while 5% resulted in the highest transgene expression in vivo.[11]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Large and polydisperse nanoparticles Insufficient this compound concentration leading to aggregation.Increase the molar ratio of this compound in the lipid mixture.[10]
Improper formulation technique.Ensure proper mixing and hydration of the lipid film. Consider using extrusion or sonication to reduce particle size and polydispersity.[13]
Low drug encapsulation efficiency High this compound concentration reducing available space.Decrease the molar ratio of this compound and re-evaluate encapsulation efficiency.[12]
Mismatch between drug properties and encapsulation method.For hydrophilic drugs, ensure efficient hydration of the lipid film. For hydrophobic drugs, ensure they are well-incorporated into the lipid bilayer during film formation.[8][14]
Poor in vivo efficacy despite good in vitro results "PEG dilemma": Steric hindrance from a dense PEG layer preventing cellular uptake.Optimize the this compound molar ratio; a lower concentration might be beneficial.[2] Consider using cleavable PEG lipids or targeting ligands.
Rapid clearance of nanoparticles.Ensure the this compound concentration is sufficient to provide a "stealth" effect. The type of lipid anchor can also affect circulation time; longer acyl chains like in DSPE-PEG2000 generally provide better anchoring than shorter chains.[15]
Batch-to-batch inconsistency Variability in the quality of this compound or other lipids.Use high-purity lipids from a reputable supplier and ensure consistent storage conditions.[16]
Inconsistent formulation process.Standardize all steps of the formulation protocol, including solvent evaporation, hydration, and size reduction methods.[16]

Quantitative Data Summary

Table 1: Effect of this compound Molar Ratio on Nanoparticle Properties

This compound (mol%) Effect on Particle Size Effect on Stability Effect on In Vivo Performance Reference
0 - 30Decreased with increasing concentrationIncreased with increasing concentrationNot specified[9]
< 5Mushroom-like PEG conformationLower coverageMay have shorter circulation time[3]
5 - 15Mushroom or brush-like PEG conformation~100% coverageGenerally good for prolonged circulation[3]
> 15Brush-like PEG conformation~100% coverageMay exhibit reduced cellular uptake[3]
1.5Not specifiedNot specifiedOptimal for in vitro mRNA transfection[11]
5Slightly increased diameter (>200 nm)Not specifiedHighest in vivo transgene expression[11]

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation by Thin-Film Hydration

This method is a common technique for preparing liposomes incorporating this compound.[13][14]

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (primary phospholipid, cholesterol, and this compound at the desired molar ratio) and the hydrophobic drug (if applicable) in an organic solvent in a round-bottom flask.[14]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[10][14]

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids.[13][14]

  • Size Reduction (Sonication):

    • Sonicate the resulting liposome suspension using a probe sonicator or in a bath sonicator to reduce the particle size and create unilamellar vesicles.[13][14]

  • Purification:

    • Remove unencapsulated drug and other impurities by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[17]

Protocol 2: Characterization of PEGylated Liposomes

1. Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposome suspension.[11][17]

2. Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated drug.

  • Disrupt the liposomes using a suitable solvent (e.g., isopropyl alcohol).[17]

  • Quantify the amount of encapsulated drug using a suitable analytical method such as HPLC or a fluorescence assay.[17]

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Characterization prep Lipid Mixture Preparation film Thin Film Formation prep->film Dissolve in organic solvent hydration Hydration film->hydration Rotary Evaporation sizing Size Reduction hydration->sizing Add aqueous buffer dls DLS (Size, PDI, Zeta) sizing->dls ee Encapsulation Efficiency sizing->ee tem Morphology (TEM/Cryo-TEM) sizing->tem

Caption: Experimental workflow for the formulation and characterization of PEGylated liposomes.

peg_dilemma cluster_peg_ratio This compound Molar Ratio cluster_outcomes In Vivo Outcomes low Low Molar Ratio clearance Rapid Clearance low->clearance optimal Optimal Molar Ratio circulation Prolonged Circulation optimal->circulation efficacy Optimal Efficacy optimal->efficacy high High Molar Ratio high->circulation uptake Reduced Cellular Uptake high->uptake

Caption: The "PEG dilemma": balancing circulation time and cellular uptake.

References

impact of hydrolysis on long-term stability of DMPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of hydrolysis on the long-term stability of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phospholipid-polyethylene glycol conjugate (PEGylated lipid) commonly used in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles.[1] The PEGylation of liposomes with this compound offers several advantages, including increased systemic circulation time ("stealth" properties) and improved storage stability.[1] Its stability is crucial because degradation can impact the efficacy, safety, and shelf-life of the final drug product.[2]

Q2: What is hydrolysis and how does it affect this compound?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this compound, the ester linkages in the phospholipid (DMPE) portion are susceptible to hydrolysis. This degradation can lead to the formation of lysolipids and free fatty acids.[3][4] The accumulation of these degradation products can alter the integrity of liposomes, potentially causing drug leakage, particle aggregation, and changes in the formulation's physical and chemical properties.[3][4]

Q3: What are the primary factors that influence the hydrolysis of this compound?

A3: The rate of hydrolysis of phospholipids (B1166683) like this compound is significantly influenced by:

  • pH: Hydrolysis is generally catalyzed by both acidic and basic conditions. Phospholipid ester hydrolysis is often minimized around a neutral pH of 6.5.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3]

  • Buffer Composition: The specific ions and components of the formulation buffer can also influence the rate of hydrolysis.

  • Storage Conditions: The physical state (e.g., in solution vs. lyophilized powder) and the presence of moisture are critical factors.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound powder should be stored at -20°C.[5][6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is recommended to prepare working solutions fresh for in vivo experiments.[5][6]

Q5: How can I detect and quantify the hydrolysis of this compound in my formulation?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method with a charged aerosol detector (CAD) is a reliable way to quantify this compound and its degradation products.[5][7] This method is suitable because this compound lacks a UV chromophore.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in particle size or aggregation of liposomes over time. Hydrolysis of this compound leading to changes in membrane composition and integrity.1. Verify the pH of your formulation; adjust to a neutral pH (around 6.5) if possible. 2. Assess the storage temperature and consider storing at a lower temperature (e.g., 4°C instead of room temperature). 3. Analyze the integrity of the this compound raw material using a stability-indicating assay like HPLC-CAD.
Increased leakage of encapsulated drug from liposomes. Compromised liposome (B1194612) membrane integrity due to the accumulation of hydrolysis byproducts like lysolipids and fatty acids.[3][4]1. Perform a stability study of your formulation under intended storage conditions, monitoring both drug leakage and this compound degradation. 2. Consider co-lyophilization with a cryoprotectant to improve long-term stability in the solid state.
Inconsistent batch-to-batch performance of formulations. Variability in the quality and stability of this compound lots.1. Ensure you are using high-purity this compound. 2. Perform quality control on incoming raw materials, including an assessment of purity and potential degradation products.
Unexpected peaks in chromatograms during analysis. Presence of degradation products of this compound.1. Utilize a validated, stability-indicating analytical method to identify and quantify these impurities. 2. Review your formulation and storage conditions to identify potential causes of degradation.

Quantitative Data on Stability

The following table summarizes stability data for this compound under various conditions based on available literature. It is important to note that the hydrolysis rate is highly dependent on the specific formulation.

Condition Duration Observation Reference
Neutral Hydrolytic Stress20 hours at 60°CStable[7]
Oxidative Stress (1% H2O2)24 hours at 30°CStable[7]
Photostability (ICH light exposure)1x ICH exposureStable[7]
Solid State25 days at 25°C / 60% RHDegradation observed[7]
Solid State25 days at 40°C / 75% RHDegradation observed[7]
Solution (Room Temperature)1 dayNo significant change[7]

Note: The study on DPPC hydrolysis in DPPC/DSPE-PEG2000 liposomes showed that hydrolysis rates were investigated at pH 2, 4, and 6.5 at temperatures of 22°C and 4°C, indicating that acidic conditions and higher temperatures can accelerate phospholipid degradation.[3][4]

Experimental Protocols

Protocol: Stability Indicating HPLC-CAD Method for this compound

This protocol is adapted from a validated method for the quantification of this compound and its degradation products.[5][7]

1. Chromatographic Conditions:

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)

  • Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v)

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 μL

  • Detector: Charged Aerosol Detector (CAD)

  • Evaporation Temperature (CAD): 35°C

2. Gradient Elution Program:

Time (min) % Mobile Phase B
0 40
7 40
12 88
19 88
20 40

| 25 | 40 |

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v).

  • For stability studies, samples stored under various conditions are prepared at a concentration of approximately 300 μg/mL in the same solvent.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Quantify the peak area of this compound and any degradation products. The method has been shown to be linear in the range of 210 μg/mL to 390 μg/mL.[5]

Visualizations

Diagram 1: Key structural components of this compound.

hydrolysis_pathway DMPE_PEG This compound Products Hydrolysis Products DMPE_PEG->Products Hydrolysis H2O Water (H₂O) (catalyzed by acid/base, heat) H2O->Products Lyso Lyso-lipid-PEG2000 Products->Lyso forms FattyAcid Myristic Acid Products->FattyAcid forms troubleshooting_workflow Start Instability Observed (e.g., aggregation, drug leakage) Check_pH Is pH optimal (near neutral)? Start->Check_pH Check_Temp Is storage temperature minimized? Check_pH->Check_Temp Yes Adjust_pH Adjust pH of formulation Check_pH->Adjust_pH No Check_RawMat Was raw material quality verified? Check_Temp->Check_RawMat Yes Adjust_Temp Lower storage temperature Check_Temp->Adjust_Temp No Test_RawMat Test new batch of This compound Check_RawMat->Test_RawMat No Reformulate Consider formulation changes (e.g., buffers, cryoprotectants) Check_RawMat->Reformulate Yes Adjust_pH->Check_Temp Adjust_Temp->Check_RawMat Test_RawMat->Reformulate End Stability Improved Reformulate->End

References

Technical Support Center: PEGylated Liposomes & Complement Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to understand, measure, and mitigate complement activation induced by PEGylated liposomes.

Frequently Asked Questions (FAQs)

Q1: What is complement activation in the context of PEGylated liposomes, and why is it a concern?

A: The complement system is a part of the innate immune system that helps clear pathogens.[1][2] However, certain nanoparticles, including PEGylated liposomes, can inadvertently trigger this cascade.[1] This activation can lead to opsonization (tagging for destruction) and rapid clearance of the liposomes by phagocytic cells, reducing their therapeutic efficacy.[1] In some cases, it can cause hypersensitivity reactions in patients, known as Complement Activation-Related Pseudoallergy (CARPA).[3][4]

Q2: How do PEGylated liposomes activate the complement system?

A: Activation can occur through several mechanisms:

  • Classical Pathway: Pre-existing anti-PEG antibodies, primarily of the IgM class, can bind to the PEG chains on the liposome (B1194612) surface.[5][6][7] This antibody binding creates a complex that activates the classical complement pathway.[6][7] The presence of these antibodies can lead to an "accelerated blood clearance (ABC) phenomenon" for subsequent doses.[3][5]

  • Alternative and Lectin Pathways: The surface properties of the liposome itself can directly trigger these pathways. The net anionic charge on the phosphate (B84403) group of the phospholipid-mPEG conjugate (e.g., DSPE-PEG) has been identified as a key factor in activating both the classical and alternative pathways.[1][8][9] The specific conformation of PEG chains can also influence activation of the lectin pathway.[10][11][12]

Q3: What are the primary factors that influence the extent of complement activation?

A: Several formulation parameters critically affect the degree of complement activation. Modifying these can be a key strategy to reduce unwanted immune responses.

FactorInfluence on Complement ActivationKey Insights
Surface Charge High Impact. Negatively and positively charged liposomes are potent activators. Neutral liposomes are generally less activating.[13]The anionic phosphate group of common PEG-lipid conjugates (like DSPE-PEG) is a major trigger.[1][14] Methylation of this group can prevent activation.[1]
PEG Conformation & Density High Impact. The density and conformation ("mushroom" vs. "brush") of PEG chains regulate complement activation.[10]"PEG pairing," using a mix of long and short PEG chains, can create a more extended, random coil configuration that minimizes protein binding and suppresses lectin pathway activation.[10][11][12]
Liposome Size Moderate Impact. Generally, larger nanoparticles (up to a certain point) induce greater complement activation, likely due to a larger surface area for protein interaction.[15]Particles in the 40-250 nm range can potently activate the complement system.[15]
Lipid Composition Moderate Impact. The choice of lipids and cholesterol content affects membrane fluidity and surface properties.High cholesterol content (>45 mol%) can increase complement activation.[3] Unsaturated fatty acyl chains can also lead to higher activation than saturated chains.[13]
PEG Anchor Moderate Impact. The molecule anchoring the PEG chain to the lipid bilayer can influence activation.Liposomes using a cholesterol anchor for PEG (CHOL-PEG2000) were found to excessively activate the alternative pathway.[16]
Q4: Can complement activation compromise the integrity of the liposome and its cargo?

A: Yes. Complement activation triggered by anti-PEG antibodies can compromise the liposome's bilayer integrity. This can lead to the premature release of the encapsulated drug or exposure of its cargo (like mRNA) to serum proteins, thereby reducing the therapeutic efficacy before the liposome reaches its target.[6]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving PEGylated liposomes.

Problem: High levels of complement activation (e.g., high SC5b-9) are observed in vitro.

Troubleshooting_High_Activation

Problem: Inconsistent results in complement activation assays between batches.
  • Possible Cause: Variability in liposome size distribution.

  • Troubleshooting Step: Ensure consistent manufacturing and purification processes. Always characterize each new batch for size, polydispersity index (PDI), and zeta potential to ensure they meet specifications before performing complement assays.

  • Possible Cause: Contamination with endotoxin (B1171834).

  • Troubleshooting Step: Use endotoxin-free reagents and glassware. Test final liposome preparations for endotoxin levels, as it can independently activate the complement system.

Problem: Accelerated Blood Clearance (ABC) phenomenon observed in vivo upon second dose.
  • Possible Cause: Induction of anti-PEG IgM antibodies from the first dose.[3][5]

  • Troubleshooting Step:

    • Confirm the Mechanism: Collect serum samples after the first dose and test for the presence of anti-PEG IgM using an ELISA.

    • Formulation Strategy: Modify the liposome formulation to be less immunogenic. Strategies include altering PEG density, using alternative hydrophilic polymers, or incorporating complement inhibitory proteins.

    • Dosing Strategy: For some drug-loaded liposomes (like Doxil), the encapsulated drug may suppress the B-cell response that produces IgM, mitigating the ABC effect.[15] This effect may not be present with drug-free or different drug-loaded liposomes.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Assessment of Complement Activation via SC5b-9 ELISA

This protocol measures the terminal complement complex (SC5b-9), a key marker of full cascade activation.

ELISA_Workflow

Methodology:

  • Serum Preparation: Obtain normal human serum (NHS) from a pool of healthy donors. Handle and store on ice to prevent spontaneous activation.

  • Liposome Incubation:

    • Incubate different concentrations of your PEGylated liposome formulation with NHS (e.g., at a 1:5 or 1:10 v/v ratio) for 30 minutes at 37°C.

    • Include a positive control (e.g., Zymosan) and a negative control (e.g., saline buffer).

    • Stop the reaction by adding a quenching buffer containing EDTA, which chelates Ca²⁺ and Mg²⁺ ions necessary for complement activation.

  • ELISA Procedure:

    • Use a commercial SC5b-9 ELISA kit.

    • Add the quenched serum samples, standards, and controls to the antibody-pre-coated microplate.

    • Follow the kit manufacturer's instructions for incubation steps, washing, addition of detection antibody (e.g., HRP-conjugated), substrate (e.g., TMB), and stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of SC5b-9 in each sample based on the standard curve. Express results as a percentage of the positive control.

Protocol 2: Hemolytic Assay (CH50) for Classical Pathway Function

The CH50 assay provides a functional measure of the total classical complement pathway. A reduction in hemolytic activity after incubation with liposomes indicates complement consumption.

Methodology:

  • Principle: This assay uses antibody-sensitized sheep erythrocytes. When incubated with a serum sample, the classical pathway is activated, leading to the formation of the membrane attack complex and lysis of the red blood cells.[17]

  • Liposome Incubation:

    • Incubate NHS with your liposome formulation (and controls) as described in the ELISA protocol. This step "consumes" complement components if the liposomes are activators.

  • Lysis Assay:

    • Add the liposome-treated serum to a standardized suspension of antibody-sensitized sheep erythrocytes.

    • Incubate for a defined period (e.g., 60 minutes at 37°C).

    • Centrifuge the samples to pellet any intact erythrocytes.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released from lysed cells.

    • Calculate the percent hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer). A decrease in hemolysis compared to the negative control indicates that the liposomes consumed complement components, reducing the serum's ability to lyse the target cells. A liposome-based CH50 method can also be used, which utilizes antigen-coated liposomes containing an enzyme that is released upon lysis.[18]

Visualizing the Complement Cascade

The following diagram illustrates the central pathways of complement activation and highlights where PEGylated liposomes can initiate the cascade.

Complement_Pathway

References

Technical Support Center: The Influence of DMPE-PEG2000 on Nanoparticle Zeta Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for issues related to the zeta potential of nanoparticles functionalized with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).

Frequently Asked Questions (FAQs)

Q1: Why does the zeta potential of my nanoparticles approach neutral after coating with this compound?

A1: The addition of this compound to your nanoparticle formulation results in the grafting of polyethylene (B3416737) glycol (PEG) chains onto the nanoparticle surface. These PEG chains form a dense, neutral hydrophilic layer that masks the original surface charge of the nanoparticle core.[1] The zeta potential is measured at the "slipping plane," which is the boundary of the particle and the ions that travel with it in an electric field. The PEG layer pushes this slipping plane further out into the solution, away from the charged core, resulting in a measured zeta potential that is closer to neutral.[1]

Q2: What is a typical zeta potential value for successfully PEGylated nanoparticles?

A2: Nanoparticles with a dense PEG coating typically exhibit a near-neutral zeta potential, often in the range of -10 mV to +10 mV.[2] For instance, lipid-calcium-phosphate nanoparticles formulated with DOPC as the primary outer lipid had a zeta potential of approximately -10 mV after PEGylation, a significant shift from the -20mV of their non-PEGylated counterparts.[3] Similarly, PLGA nanoparticles showed a reduction in zeta potential from -26.2 mV to a range of -2.8 mV to -9.3 mV after PEGylation.[4] A significant reduction in the magnitude of the zeta potential is a strong indicator of successful PEGylation.[1][4]

Q3: Can I use zeta potential to confirm successful PEGylation?

A3: Yes, measuring the zeta potential is a useful indirect method to confirm the presence of a PEG layer on your nanoparticles.[1] A substantial decrease in the absolute value of the zeta potential after the PEGylation step suggests that the neutral polymer has successfully coated the surface.[1][4] For example, a shift from a highly negative or positive value towards neutrality is expected.

Q4: My nanoparticles have a positive core, but the zeta potential is negative after functionalizing with OMe-PEG-SH. Why?

A4: This phenomenon can occur because the zeta potential is measured at the slipping plane, not at the nanoparticle's core surface. The positively charged core particle attracts and is surrounded by a tightly bound layer of negative ions from the solution. The PEG layer extends outwards, and the slipping plane is located within this polymer tangle, reflecting the charge of the bound negative ions, thus resulting in a negative zeta potential measurement.[5]

Q5: How does the concentration of this compound affect the zeta potential?

A5: Increasing the concentration or density of this compound on the nanoparticle surface generally leads to a more pronounced reduction in the zeta potential, bringing it closer to neutrality.[6] As more PEG chains are incorporated, the surface charge becomes more effectively shielded.[6] Studies have shown that as the proportion of a PEGylated lipid like DSPE-PEG2000 increases in a formulation, the zeta potential value tends to approach that of the DSPE-PEG2000 micelles alone.[7]

Troubleshooting Guide

Q1: My zeta potential measurements are not reproducible. What could be the cause?

A1: A lack of reproducibility in zeta potential measurements is often due to variations in the dispersing medium.[1] Key factors to check include:

  • pH of the Medium: The pH can alter the charge of surface groups on the nanoparticle. Always measure and report the pH of your suspension.[1][8]

  • Ionic Strength: High ion concentration in the solution compresses the electrical double layer around the particle, which can reduce the measured zeta potential.[1] It is often recommended to prepare samples in a low ionic strength medium, such as 10 mM NaCl.[8]

  • Contamination: Ionic impurities from water or reagents can significantly affect the measurement. Always use high-purity water and reagents.[1]

  • Dilution: Using deionized water for dilution can sometimes cause issues. It is often better to dilute the sample with the original supernatant or a buffer of known ionic strength.[1]

Q2: My PEGylated nanoparticles are aggregating, but the zeta potential is near-neutral. Shouldn't they be stable?

A2: For PEGylated nanoparticles, stability is conferred by steric hindrance from the PEG chains rather than electrostatic repulsion, which is what zeta potential measures.[5] A near-neutral zeta potential is expected for sterically stabilized particles. Aggregation could be due to insufficient PEG density on the surface, leading to exposed hydrophobic patches, or degradation of the PEG layer.[9] Therefore, the stability of PEGylated nanoparticles should be assessed directly by monitoring their size via Dynamic Light Scattering (DLS) over time in relevant biological media (e.g., PBS, serum-containing media).[1]

Q3: I'm observing a color change (e.g., turning dark red) and precipitate in my sample after zeta potential measurement. What is happening?

A3: This can be an issue, particularly with certain types of electrodes (like gold) and high salt concentrations (e.g., 0.45% NaCl).[10] The electric field applied during the measurement can cause electrochemical reactions between the electrode and the ions in your buffer, leading to the formation of colloidal particles (like colloidal gold, which appears red) and precipitates.[10] This is an artifact of the measurement and not necessarily a degradation of your nanoparticles. To mitigate this, consider using a lower salt concentration for your measurements or an instrument with less reactive electrode materials.[10]

Q4: My zeta potential readings are inconsistent in high salt buffers. What should I do?

A4: Standard zeta potential instruments may struggle with samples in high salt concentrations.[1] High ionic strength leads to excessive polarization of the solution near the electrodes, which can result in an unquantified reduction in the estimated zeta potential.[10] The high conductivity can also lead to sample heating and bubble formation.[10] If possible, dilute your sample in a lower ionic strength buffer for the measurement. If the measurement must be performed in a high salt buffer, you may need specialized equipment or techniques designed for such conditions.

Data on this compound Influence on Zeta Potential

The following table summarizes data from various studies, illustrating the effect of incorporating PEGylated lipids on the zeta potential of different nanoparticle systems.

Nanoparticle SystemInitial Zeta Potential (mV)PEGylated ComponentMolar/Weight Ratio of PEG-LipidFinal Zeta Potential (mV)
PLGA Nanoparticles[4]-26.2PLGA-PEG di-block15% PEG-2.8
PLGA Nanoparticles[4]-26.2PLGA-PEG di-block10% PEG-9.3
DSPE-PEG2000/Soluplus[7]-11.1 (Soluplus alone)DSPE-PEG20001/1 (w/w)-13.7
DSPE-PEG2000/Soluplus[7]-38.0 (DSPE-PEG2000 alone)DSPE-PEG200010/1 (w/w)-28.5
Lipid-Calcium-Phosphate (LCP) NPs[3]-20 (non-PEGylated)DSPE-PEG200020 mol %~ -10
Lipid-Calcium-Phosphate (LCP) NPs[3]+70 (non-PEGylated)DSPE-PEG200020 mol %~ +15

Experimental Protocols

Detailed Methodology for Zeta Potential Measurement of PEGylated Nanoparticles

This protocol is a synthesized guide for accurately measuring the zeta potential of nanoparticles coated with this compound.

1. Materials and Equipment:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)[4][9]

  • Disposable folded capillary cells or appropriate measurement cells[9]

  • High-purity water (e.g., Nanopure) and reagents[1]

  • Low ionic strength buffer (e.g., 10 mM NaCl, filtered through a 0.2 µm or smaller filter)[8]

  • Syringes or precision pipettes[8]

  • pH meter

2. Sample Preparation:

  • Dispersion Medium: The ideal medium is a low ionic strength buffer (10 mM NaCl is recommended).[8] The medium should be filtered through a 0.2 µm (or smaller, e.g., 0.02 µm) filter before use to remove any particulate contaminants.[8]

  • Concentration: The optimal nanoparticle concentration is particle-dependent. Metallic or high-scattering nanoparticles require lower concentrations than polymer-based particles.[8] Dilute the nanoparticle stock solution to a final concentration suitable for your instrument (e.g., 0.1 mg/mL).[9]

  • Dilution: If dilution is necessary, use the filtered dispersion medium (e.g., 10 mM NaCl) or the original supernatant from the nanoparticle preparation to maintain a constant ionic environment.[1]

  • pH Measurement: Accurately measure and record the pH of the final nanoparticle suspension, as zeta potential is highly pH-dependent.[8]

3. Measurement Procedure:

  • Instrument Setup: Calibrate and set up the zeta potential analyzer according to the manufacturer's instructions. Enter the correct parameters for the dispersant, including viscosity and dielectric constant. For aqueous measurements in >= 10 mM salt, the Smoluchowski model is typically appropriate.[8][9]

  • Loading the Cell: Carefully inject or pipette the sample into the zeta cell, ensuring a minimum volume is used (typically ~750 µL).[8] Load the sample slowly and tilt the cell to prevent the formation of air bubbles, which will interfere with the measurement.[8]

  • Equilibration: Allow the sample to equilibrate to the instrument's measurement temperature for a set time (e.g., 60 seconds) before starting the measurement.[9]

  • Data Acquisition: Perform the measurement. It is standard practice to perform measurements in triplicate for each sample to ensure reproducibility.[4][9]

4. Data Analysis and Reporting:

  • The instrument software will calculate the zeta potential from the measured electrophoretic mobility.

  • Report the zeta potential as the mean ± standard deviation of the triplicate measurements.[9]

  • Crucially, always report the measurement conditions alongside the zeta potential value, including the nanoparticle concentration, the composition and pH of the dispersing medium, and the measurement temperature.[8]

Visualizations

logical_relationship cluster_0 Nanoparticle Core cluster_1 PEGylation Process cluster_2 Resulting Properties NP_Core Nanoparticle Core (e.g., PLGA, Lipid) Surface_Charge Inherent Surface Charge (Positive or Negative) NP_Core->Surface_Charge Exhibits Coating Surface Coating Surface_Charge->Coating Functionalized with DMPE_PEG This compound DMPE_PEG->Coating PEG_Layer Formation of Neutral, Hydrated PEG Layer Coating->PEG_Layer Leads to Charge_Masking Masking of Core Surface Charge PEG_Layer->Charge_Masking Slipping_Plane Outward Shift of Slipping Plane PEG_Layer->Slipping_Plane Zeta_Potential Near-Neutral Zeta Potential Charge_Masking->Zeta_Potential Slipping_Plane->Zeta_Potential

Caption: Logical flow of how this compound coating alters nanoparticle surface properties to yield a near-neutral zeta potential.

experimental_workflow start Start prep_sample 1. Prepare Nanoparticle Suspension start->prep_sample prep_medium 2. Prepare & Filter Dispersing Medium (e.g., 10 mM NaCl) prep_sample->prep_medium dilute 3. Dilute Sample to Optimal Concentration prep_medium->dilute measure_ph 4. Measure & Record pH of Final Suspension dilute->measure_ph load_cell 5. Load Sample into Zeta Cell (No Bubbles) measure_ph->load_cell equilibrate 6. Equilibrate Sample in Instrument load_cell->equilibrate measure 7. Perform Measurement (in Triplicate) equilibrate->measure analyze 8. Analyze Data & Calculate Mean ± SD measure->analyze report 9. Report Zeta Potential with Full Conditions analyze->report end_node End report->end_node

Caption: Workflow for the preparation and measurement of nanoparticle zeta potential.

References

Validation & Comparative

A Comparative Guide to DMPE-PEG2000 and DSPE-PEG2000 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of PEGylated lipids is a critical determinant in the design and efficacy of liposomal drug delivery systems. Among the most commonly used are 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal lipid for specific therapeutic applications.

The primary distinction between this compound and DSPE-PEG2000 lies in the length of their saturated fatty acid chains: myristoyl (C14) for DMPE and stearoyl (C18) for DSPE. This structural difference significantly influences the physicochemical properties and in vivo behavior of the resulting nanoparticles.

Key Performance Indicators: A Tabular Comparison

The selection between this compound and DSPE-PEG2000 often involves a trade-off between in vitro transfection efficiency and in vivo stability. The following tables summarize quantitative data from various studies to highlight these differences.

Physicochemical Properties
PropertyThis compoundDSPE-PEG2000Key Considerations
Acyl Chain Length C14 (Myristoyl)C18 (Stearoyl)Longer acyl chains lead to stronger hydrophobic interactions within the lipid bilayer.
Phase Transition Temperature (Tm) of Phospholipid ~49.6 °C[1]~74 °C[2]The higher Tm of DSPE contributes to a more rigid and stable liposome (B1194612) membrane at physiological temperatures.
Encapsulation Efficiency (EE%) Generally high, can be formulation dependent.[3]High, with values often reported to be >85%.[4]Both can achieve high encapsulation, but the overall lipid composition plays a significant role.
Liposome Stability Less stable in serum compared to DSPE-PEG2000 due to faster dissociation of the PEG-lipid.[5][6]Higher stability in biological fluids due to stronger anchoring of the C18 chains.[7][8]DSPE-PEG2000 provides a more robust "stealth" layer.
In Vivo Performance
ParameterThis compoundDSPE-PEG2000Key Considerations
Circulation Half-life ShorterLongerThe slower desorption rate of DSPE-PEG2000 from the liposome surface leads to prolonged circulation.[5][9]
In Vivo Stability Lower, with faster clearance from the bloodstream.[5]Higher, leading to reduced uptake by the reticuloendothelial system (RES).[7][9]Critical for passive targeting strategies like the Enhanced Permeability and Retention (EPR) effect.
Cellular Uptake May exhibit higher in vitro transfection efficiency.Generally efficient, but the denser PEG layer can sometimes slightly reduce uptake compared to less stable PEGylated formulations.[10]The faster shedding of the PEG layer from DMPE-based liposomes might expose the underlying lipids, potentially facilitating faster cellular interaction in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summaries of standard protocols used to evaluate the performance of PEGylated liposomes.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.

Protocol:

  • Lipid Film Formation: The constituent lipids, including the PEGylated lipid (this compound or DSPE-PEG2000), cholesterol, and the primary phospholipid (e.g., DSPC or DPPC), are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) by gentle rotation. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a uniform size distribution and form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Diagram of the Thin-Film Hydration Workflow:

G cluster_prep Liposome Preparation Lipids in Organic Solvent Lipids in Organic Solvent Thin Lipid Film Thin Lipid Film Lipids in Organic Solvent->Thin Lipid Film Rotary Evaporation Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Thin Lipid Film->Multilamellar Vesicles (MLVs) Hydration with Aqueous Solution Unilamellar Vesicles (LUVs/SUVs) Unilamellar Vesicles (LUVs/SUVs) Multilamellar Vesicles (MLVs)->Unilamellar Vesicles (LUVs/SUVs) Extrusion/Sonication

Workflow for preparing PEGylated liposomes using the thin-film hydration method.
In Vitro Drug Release Assay

This assay determines the rate at which the encapsulated drug is released from the liposomes over time.

Protocol:

  • Sample Preparation: A known concentration of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Dialysis: The dialysis bag is immersed in a larger volume of a release medium (e.g., PBS at a specific pH) and kept at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.

Diagram of the In Vitro Drug Release Assay Workflow:

G cluster_release In Vitro Drug Release Drug-loaded Liposomes in Dialysis Bag Drug-loaded Liposomes in Dialysis Bag Dialysis in Release Medium Dialysis in Release Medium Drug-loaded Liposomes in Dialysis Bag->Dialysis in Release Medium Incubation at 37°C Sample Collection at Time Points Sample Collection at Time Points Dialysis in Release Medium->Sample Collection at Time Points Drug Quantification (HPLC/UV-Vis) Drug Quantification (HPLC/UV-Vis) Sample Collection at Time Points->Drug Quantification (HPLC/UV-Vis) Cumulative Release Profile Cumulative Release Profile Drug Quantification (HPLC/UV-Vis)->Cumulative Release Profile G cluster_uptake In Vitro Cellular Uptake Seeding of Cells Seeding of Cells Incubation with Fluorescent Liposomes Incubation with Fluorescent Liposomes Seeding of Cells->Incubation with Fluorescent Liposomes Washing and Cell Lysis/Fixation Washing and Cell Lysis/Fixation Incubation with Fluorescent Liposomes->Washing and Cell Lysis/Fixation Quantification/Visualization Quantification/Visualization Washing and Cell Lysis/Fixation->Quantification/Visualization Cellular Uptake Efficiency Cellular Uptake Efficiency Quantification/Visualization->Cellular Uptake Efficiency G cluster_dmpe This compound (C14) cluster_dspe DSPE-PEG2000 (C18) Shorter Acyl Chain (C14) Shorter Acyl Chain (C14) Weaker Anchor in Bilayer Weaker Anchor in Bilayer Shorter Acyl Chain (C14)->Weaker Anchor in Bilayer Faster PEG Dissociation Faster PEG Dissociation Weaker Anchor in Bilayer->Faster PEG Dissociation Shorter Circulation Time Shorter Circulation Time Faster PEG Dissociation->Shorter Circulation Time Increased RES Uptake Increased RES Uptake Shorter Circulation Time->Increased RES Uptake Longer Acyl Chain (C18) Longer Acyl Chain (C18) Stronger Anchor in Bilayer Stronger Anchor in Bilayer Longer Acyl Chain (C18)->Stronger Anchor in Bilayer Slower PEG Dissociation Slower PEG Dissociation Stronger Anchor in Bilayer->Slower PEG Dissociation Longer Circulation Time Longer Circulation Time Slower PEG Dissociation->Longer Circulation Time Enhanced EPR Effect Enhanced EPR Effect Longer Circulation Time->Enhanced EPR Effect

References

Navigating the Plasma: A Comparative Guide to DMPE-PEG2000 and DSPE-PEG2000 Liposome Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lipid excipients is a critical determinant of a nanomedicine's in vivo performance. Among the most pivotal characteristics for intravenously administered liposomal drug delivery systems is their circulation time. The ability of a liposome (B1194612) to evade rapid clearance by the mononuclear phagocyte system (MPS) directly impacts its efficacy in reaching the target site. This guide provides an objective comparison of the circulation time of liposomes formulated with two common PEGylated phospholipids: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000).

The primary structural difference between DMPE and DSPE lies in the length of their acyl chains; DMPE possesses two C14 (myristoyl) chains, whereas DSPE has two C18 (stearoyl) chains. This seemingly subtle variation has profound implications for the stability of the PEG-lipid anchor within the liposomal bilayer and, consequently, the nanoparticle's pharmacokinetic profile.

The Decisive Role of Acyl Chain Length in Circulation Persistence

The longevity of a PEGylated liposome in circulation is heavily dependent on the stable integration of the PEG-lipid into the lipid bilayer. The hydrophobic acyl chains of the PEG-lipid anchor the hydrophilic PEG polymer to the liposome surface. A more stable anchor ensures that the PEG chains remain on the liposome surface, providing a steric barrier that prevents opsonization and subsequent uptake by the MPS.

Emerging evidence strongly suggests that longer acyl chains lead to a more robust and stable anchoring of the PEG moiety.[1] Liposomes formulated with C18 PEG-lipids, such as DSPE-PEG2000, have demonstrated significantly longer blood half-lives compared to those formulated with C14 PEG-lipids, like DMG-PEG2000 (a close structural analog of this compound).[2] In one study, the plasma concentration of siRNA delivered by liposomes containing C18-PEG2000 was found to be over tenfold higher than that from liposomes with shorter acyl chains just four hours after administration.[3] This indicates a much slower clearance rate for the C18-PEGylated liposomes. Therefore, it is anticipated that DSPE-PEG2000 liposomes will exhibit a superior circulation half-life in comparison to their this compound counterparts.

Quantitative Pharmacokinetic Data

Pharmacokinetic ParameterDSPE-PEG2000 LiposomesThis compound Liposomes (Anticipated)Reference
Circulation Half-life (t½) Prolonged (e.g., > 24 hours in mice)Shorter than DSPE-PEG2000[4]
Area Under the Curve (AUC) HighLower than DSPE-PEG2000[5]
Clearance (CL) LowHigher than DSPE-PEG2000[6]
Volume of Distribution (Vd) Low (confined to vasculature)Potentially higher if clearance involves tissue uptake

Note: The anticipated performance of this compound liposomes is based on the established principle of acyl chain length influencing PEG-lipid stability and circulation time.

Experimental Protocols

To provide a practical context for researchers, a detailed methodology for a key experiment—the in vivo circulation time study—is outlined below.

In Vivo Circulation Time Determination in a Murine Model

Objective: To determine and compare the pharmacokinetic profiles of this compound and DSPE-PEG2000 liposomes following intravenous administration in mice.

Materials:

  • This compound and DSPE-PEG2000 liposome formulations, typically encapsulating a non-metabolized, radiolabeled lipid marker (e.g., [³H]-cholesteryl hexadecyl ether) or a fluorescent marker.

  • Male or female BALB/c mice (6-8 weeks old).

  • Sterile saline for injection.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.[7]

  • Liposome Administration: Intravenously inject a precisely measured dose of the liposome formulation (e.g., 100 µL) into the lateral tail vein of each mouse.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr) post-injection, collect small blood samples (approximately 20-30 µL) from the retro-orbital sinus or saphenous vein into heparinized tubes.[8]

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Quantification:

    • For radiolabeled liposomes, add the plasma to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • For fluorescently labeled liposomes, measure the fluorescence intensity of the plasma using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of the injected dose per milliliter of plasma (%ID/mL) at each time point, assuming a total blood volume of approximately 7% of the mouse's body weight.

    • Plot the %ID/mL versus time on a semi-logarithmic scale.

    • Determine the pharmacokinetic parameters (t½, AUC, CL) using non-compartmental analysis software.

Visualizing the Experimental Workflow and Rationale

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Liposome Preparation cluster_animal In Vivo Study cluster_analysis Pharmacokinetic Analysis Lipo_DMPE This compound Liposomes Injection Intravenous Injection (Tail Vein) Lipo_DMPE->Injection Lipo_DSPE DSPE-PEG2000 Liposomes Lipo_DSPE->Injection Blood_Sampling Serial Blood Sampling Injection->Blood_Sampling Quantification Quantification of Marker (Radiolabel or Fluorescence) Blood_Sampling->Quantification PK_Analysis Pharmacokinetic Modeling (t½, AUC, CL) Quantification->PK_Analysis

Caption: Workflow for the comparative in vivo circulation study of PEGylated liposomes.

G cluster_dmpe This compound (C14 Acyl Chains) cluster_dspe DSPE-PEG2000 (C18 Acyl Chains) DMPE Less Stable Anchor DMPE_Dissociation Faster PEG Dissociation DMPE->DMPE_Dissociation DMPE_Clearance Rapid MPS Uptake DMPE_Dissociation->DMPE_Clearance DMPE_Circulation Shorter Circulation Time DMPE_Clearance->DMPE_Circulation DSPE More Stable Anchor DSPE_Dissociation Slower PEG Dissociation DSPE->DSPE_Dissociation DSPE_Clearance Slower MPS Uptake DSPE_Dissociation->DSPE_Clearance DSPE_Circulation Longer Circulation Time DSPE_Clearance->DSPE_Circulation

Caption: The influence of acyl chain length on liposome circulation time.

References

A Comparative Guide to the In Vitro and In Vivo Performance of PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of PEGylated versus non-PEGylated (conventional) lipid-based drug delivery systems. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance differences and select the appropriate formulation for their therapeutic applications. The information is supported by experimental data from peer-reviewed studies.

Introduction

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile drug delivery vehicles.[1][2] However, conventional liposomes are often rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][3] To overcome this limitation, liposome (B1194612) surfaces can be modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[4] This modification creates a hydrophilic protective layer that sterically hinders the binding of plasma proteins (opsonins), thereby reducing MPS uptake and significantly prolonging circulation time.[1][3][5][6][7] These are often referred to as "stealth" liposomes.[4]

This guide compares the performance of PEGylated and conventional liposomes across key in vitro and in vivo parameters.

In Vitro Performance Comparison

The in vitro characteristics of liposomes are crucial predictors of their in vivo behavior. Key parameters include physicochemical properties and drug release kinetics.

Physicochemical Properties

PEGylation can influence the physical characteristics of liposomes. The presence of DSPE-mPEG2000 on the outer surface of the lipid bilayer has been shown to decrease the mean particle size and increase drug entrapment efficiency compared to conventional liposomes.[8]

ParameterConventional LiposomesPEGylated LiposomesKey Observations
Particle Size (nm) Typically 100 - 400 nmGenerally smaller; can be controlled to 140 - 180 nm[9][10]PEGylation can lead to a decrease in mean particle size.[8] Smaller sizes (<200 nm) are advantageous for avoiding MPS clearance and utilizing the EPR effect.[3]
Polydispersity Index (PDI) Variable, depends on preparationOften low (< 0.2), indicating a narrow, uniform size distribution[9][10]PEG helps prevent aggregation, contributing to a more monodisperse formulation.[1]
Zeta Potential (mV) Can be negative or near-neutralTypically closer to neutralThe hydrophilic PEG layer can shield the surface charge of the underlying lipids.[7]
Encapsulation Efficiency (%) Dependent on drug and lipid compositionOften higher; can exceed 90%[8][10]The presence of PEG on the liposome surface can increase the amount of drug entrapped within the bilayer.[8]
In Vitro Drug Release & Stability

The stability of the liposome and its ability to retain the encapsulated drug are critical for effective delivery. PEGylated liposomes generally exhibit slower drug release profiles.

ParameterConventional LiposomesPEGylated LiposomesKey Observations
Drug Release Rate Generally faster drug leakageSlower, more sustained release[11][12]PEGylation enhances the stability of the liposome structure, reducing the leakage of the encapsulated drug.[11] For instance, PEGylated liposomal trans-anethole showed a slower release even after 48 hours compared to the free drug.[11]
Stability in Serum Prone to opsonization and aggregationMore stable; reduced protein bindingThe steric hindrance provided by the PEG layer prevents interaction with serum components, improving stability.[1]

In Vivo Performance Comparison

The primary advantage of PEGylation is the significant improvement in in vivo performance, characterized by altered pharmacokinetics and biodistribution.

Pharmacokinetics

PEGylation dramatically alters how liposomes behave in the bloodstream, leading to what is known as a long-circulating profile.

ParameterConventional LiposomesPEGylated LiposomesKey Observations
Circulation Half-life (t½) Short (minutes to a few hours)Significantly prolonged (can be >40 hours)[13][14][15]PEGylated liposomes evade rapid clearance by the MPS, leading to a much longer presence in the bloodstream.[3][4]
Area Under the Curve (AUC) LowHigh (e.g., 3.2-fold higher than naked liposomes)[9]A higher AUC indicates greater systemic exposure of the encapsulated drug over time.
Clearance (CL) RapidSlow[13]Reduced clearance from the body is a direct result of avoiding MPS uptake.
Volume of Distribution (Vd) High (distributes to RES organs)Low[1]A lower Vd suggests the liposomes are largely confined to the circulatory system rather than accumulating in tissues like the liver and spleen.

Example Data: In one study, free Camptothecin (CPT) was undetectable in circulation after 5 hours. In contrast, concentrations of CPT in PEGylated liposomes (F8 and F12) were approximately 31 ng/mL and 35.4 ng/mL, respectively, at the same time point.[13]

Biodistribution and Tumor Accumulation

The ultimate goal of many drug delivery systems is to increase drug concentration at the site of disease while minimizing exposure to healthy tissues.

ParameterConventional LiposomesPEGylated LiposomesKey Observations
Liver & Spleen Uptake (RES) High and rapid accumulationSignificantly reducedPEGylation provides the "stealth" characteristic, allowing liposomes to evade capture by macrophages in the liver and spleen.[1][7]
Tumor Accumulation LowHighThe prolonged circulation time allows PEGylated liposomes to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[12]
Targeting Efficiency LowEnhanced passive targetingBy avoiding RES clearance and remaining in circulation longer, there is a greater opportunity for the liposomes to reach the tumor site.[16]

However, it is important to note that PEGylation is not universally beneficial for all formulations. For certain pH-sensitive liposomes, studies have found no significant difference in tumor accumulation between PEGylated and non-PEGylated versions, questioning the indiscriminate use of PEG in all liposomal systems.[5][10]

Visualizations

The "Stealth" Effect of PEGylation

The diagram below illustrates the fundamental difference in the in vivo fate of conventional versus PEGylated liposomes.

StealthEffect cluster_0 Conventional Liposome cluster_1 PEGylated 'Stealth' Liposome Conventional {Conventional Liposome | Rapid Opsonization} RES {Mononuclear Phagocyte System (MPS) | Liver & Spleen Macrophages} Conventional->RES Rapid Clearance PEGylated {PEGylated Liposome | Steric Hindrance} Circulation Prolonged Circulation PEGylated->Circulation Evades Clearance Bloodstream Bloodstream (Plasma Proteins) Bloodstream->Conventional Opsonins Bind Bloodstream->PEGylated Opsonin Binding Blocked

Caption: Fate of conventional vs. PEGylated liposomes in the bloodstream.

Enhanced Permeability and Retention (EPR) Effect

This diagram shows how long-circulating PEGylated liposomes accumulate in tumor tissues.

EPREffect Start PEGylated Liposomes (Long-Circulating) BloodVessel Tumor Blood Vessel (Leaky Vasculature) Start->BloodVessel Travels in Circulation Tumor Tumor Interstitium BloodVessel->Tumor Extravasation through Fenestrations (100-800 nm) HealthyTissue Normal Tissue (Tight Endothelial Junctions) BloodVessel->HealthyTissue No Extravasation Lymphatics Impaired Lymphatic Drainage in Tumor Tumor->Lymphatics Poor Clearance

Caption: Mechanism of passive tumor targeting via the EPR effect.

General Experimental Workflow

The following diagram outlines a typical workflow for comparing liposome formulations from preparation to in vivo analysis.

Workflow Formulation Liposome Formulation (Conventional vs. PEGylated) InVitro In Vitro Characterization Formulation->InVitro InVivo In Vivo Studies (Animal Model) InVitro->InVivo Select optimal formulations Size Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency Release Drug Release Assay Analysis Data Analysis & Comparison InVivo->Analysis PK Pharmacokinetics (Blood Sampling) BD Biodistribution (Tissue Harvesting)

Caption: Standard workflow for liposome performance comparison.

Key Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results.

Liposome Preparation (Thin-Film Hydration with Extrusion)

This is a common method for producing unilamellar liposomes of a defined size.

  • Lipid Film Formation: The lipids (e.g., HSPC, cholesterol) and the PEG-lipid conjugate (for PEGylated versions) are dissolved in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[9]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) at a temperature above the lipid phase transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[17] This process yields large unilamellar vesicles (LUVs) of a consistent diameter.

  • Purification: Unencapsulated drug is removed from the liposome suspension using techniques like dialysis or size exclusion chromatography.[18]

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Determined using Dynamic Light Scattering (DLS).[17][19] The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. This technique assesses the electrophoretic mobility of the liposomes in an electric field, which is then used to calculate the surface charge.[19]

Determination of Encapsulation Efficiency (EE)

EE is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separate the liposomes from the unencapsulated ("free") drug. Common methods include ultracentrifugation or passing the sample through a mini-column.[18]

  • Disrupt the purified liposomes using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Quantify the amount of drug in the disrupted liposomes (encapsulated drug) and in the filtrate (free drug) using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

  • Calculate EE using the formula: EE (%) = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100

In Vitro Drug Release Assay

The dialysis method is widely used to assess the drug release profile from liposomes.[18][20]

  • A known concentration of the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.

  • The dialysis bag is submerged in a release buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, aliquots of the release buffer are withdrawn and replaced with fresh buffer to maintain sink conditions.

  • The concentration of the released drug in the aliquots is measured. The cumulative percentage of drug released is then plotted against time.

In Vivo Pharmacokinetic and Biodistribution Studies

These studies are performed in animal models (e.g., rats or tumor-bearing mice) to evaluate in vivo behavior.

  • Administration: The liposomal formulation is administered intravenously (i.v.) via the tail vein.[3]

  • Pharmacokinetics: At specific time points, blood samples are collected. The concentration of the drug in the plasma is quantified, and pharmacokinetic parameters (t½, AUC, CL) are calculated.[19][21]

  • Biodistribution: At the end of the study, the animals are euthanized. Major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested, weighed, and homogenized.[5]

  • The amount of drug accumulated in each tissue is quantified to determine the biodistribution profile of the formulation.

Challenges and Considerations with PEGylation

While highly effective, PEGylation is associated with some challenges:

  • The "PEG Dilemma": The dense PEG layer that prevents MPS uptake can also hinder the interaction of the liposome with target cells, potentially reducing cellular uptake and endosomal escape.[5][10][22]

  • Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated injections, the immune system can generate anti-PEG antibodies (specifically IgM), which bind to subsequently administered PEGylated liposomes, leading to their rapid clearance.[23][24]

  • Toxicity and Immunogenicity: Although generally considered biocompatible, PEG is not inert and can be associated with hypersensitivity reactions and the activation of the complement system.[23][25][26]

Conclusion

PEGylation represents a cornerstone strategy in liposomal drug delivery, transforming the in vivo performance of conventional formulations. By creating a "stealth" shield, PEGylated lipids significantly prolong circulation half-life, reduce clearance by the mononuclear phagocyte system, and enhance passive accumulation in pathological tissues like tumors through the EPR effect. These advantages are supported by robust in vitro data showing improved stability and drug retention. However, researchers must remain aware of the challenges, including the "PEG dilemma" and potential immunogenicity. The choice between a PEGylated and a conventional liposome will ultimately depend on the specific therapeutic application, the drug being delivered, and the desired in vivo outcome.

References

Beyond PEG: A Comparative Guide to Advanced Stealth Liposome Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The era of PEGylated stealth liposomes, long the gold standard for extending the circulation time of nanomedicines, is evolving. While the conjugation of polyethylene (B3416737) glycol (PEG) to lipid surfaces, such as with DMPE-PEG2000, effectively shields liposomes from rapid clearance by the mononuclear phagocyte system (MPS), growing concerns over PEG immunogenicity and the "accelerated blood clearance" (ABC) phenomenon have spurred the development of innovative alternatives.[1][2] This guide provides an objective comparison of next-generation stealth polymers, supported by experimental data, to inform the design of safer and more effective liposomal drug delivery systems.

The Challenge with PEGylation

PEGylation creates a hydrophilic barrier that sterically hinders the adsorption of opsonin proteins, which mark nanoparticles for uptake by immune cells.[2][3] This leads to significantly prolonged blood circulation times.[4][5] However, repeated administration of PEGylated liposomes can induce the production of anti-PEG IgM antibodies. These antibodies can bind to subsequently injected PEGylated liposomes, leading to rapid clearance, a phenomenon known as ABC.[1][2] This immune response can compromise therapeutic efficacy and raise safety concerns.

Emerging Alternatives to this compound

Several classes of polymers have emerged as promising alternatives to PEG, offering similar "stealth" properties, often with reduced immunogenicity and additional functionalities.

Polysarcosine (pSar)

Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), closely mimics the physicochemical properties of PEG. It is biocompatible, biodegradable, and demonstrates low antigenicity.[1][6]

  • Performance: Studies have shown that pSar-coated liposomes exhibit physicochemical properties (size, zeta potential, membrane fluidity) similar to their PEGylated counterparts. Crucially, pSar-liposomes can evade the ABC phenomenon. Pharmacokinetic experiments show that upon repeated injections, pSar-liposomes do not suffer from the rapid clearance observed with PEG-liposomes.[1][6] Liposomes coated with longer pSar chains (68 mers) at high density (15 mol%) demonstrated the longest circulation times and effectively attenuated the ABC phenomenon.[6]

Poly(2-oxazoline)s (POx)

This class of polymers, including poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ), offers a versatile platform for surface modification. Their properties can be finely tuned by altering the side chains. They are recognized for their stealth properties and biocompatibility.[7][8]

  • Performance: Early studies demonstrated that liposomes containing 5 mol% of PMOZ or PEOZ-lipid conjugates exhibited long plasma lifetimes and low uptake by the liver and spleen, with performance being quantitatively comparable to optimized PEG-2000-grafted liposomes.[7] More recent investigations into POx-lipid based lipid nanoparticles (LNPs) for mRNA delivery have shown similar or even superior transfection efficiencies compared to PEG-lipid equivalents, both in vitro and in vivo.[8][9] Notably, shorter POx chains have been shown to reduce liver accumulation and improve uptake by dendritic cells, which is advantageous for vaccine development.[9]

Zwitterionic Polymers

Zwitterionic polymers, such as poly(carboxybetaine) (PCB), possess an equal number of positive and negative charges, resulting in a net neutral charge and strong surface hydration through electrostatic interactions with water. This superhydrophilic nature creates a robust barrier against protein adsorption.

  • Performance: Zwitterionic polymers are highly effective at stabilizing liposomes, even without the addition of cholesterol, which is often required for PEGylated formulations.[10] PCB-modified liposomes show excellent drug retention and long blood circulation characteristics, with some studies reporting half-lives of approximately 3-7 hours, a significant increase compared to less than 1 hour for conventional liposomes.[11]

Poly(amino acid)s (PAA)

Synthetic poly(amino acid)s, such as poly(hydroxyethyl-L-asparagine) (PHEA), offer the key advantage of being biodegradable. They can be designed to mimic the stealth properties of PEG while being susceptible to enzymatic degradation, reducing concerns about long-term polymer accumulation.

  • Performance: Liposomes coated with PAAs like PHEA have demonstrated circulation times comparable to those of PEG-liposomes.[12] Impressively, at low lipid doses (≤0.25 µmol/kg) and upon repeated administration, PHEA-liposomes showed significantly longer blood circulation times than PEG-liposomes, suggesting they are less prone to the dose-dependent and ABC-related clearance issues seen with PEG.[13]

Quantitative Performance Comparison

The following tables summarize key performance metrics from various studies. Note: Direct comparison between studies can be challenging due to variations in liposome (B1194612) composition, size, animal models, and analytical methods.

Table 1: Pharmacokinetics & Biodistribution of Stealth Liposomes

Polymer CoatBase Liposome Composition (Typical)Animal ModelCirculation Half-Life (T½)Liver/Spleen UptakeCitation(s)
PEG2000-DSPE DSPC/CholesterolRabbit~25 h (for 165-209 nm particles)Low, but increases with particle size[14]
PEG2000-DSPE DSPC/CholesterolMouse>24 h in circulationLow accumulation (16.9% in liver, 6.0% in spleen at 24h)[4][15]
Polysarcosine (pSar) HSPC/CholesterolMouseLong circulation, attenuates ABC phenomenon vs. PEGReduced accumulation in liver/spleen[6]
Poly(2-oxazoline) (PMOZ) HSPC/CholesterolMouseQuantitatively comparable to PEG-2000 liposomesLow hepatosplenic uptake[7]
Zwitterionic (PCB) DSPCRat~3–7 h (vs. <1 h for conventional)Not specified[11]
Poly(amino acid) (PHEA) DPPC/CholesterolRatLonger than PEG-liposomes at low doses (<0.25 µmol/kg)Not specified[13]

Table 2: Drug Encapsulation and Release

Polymer CoatDrugEncapsulation Efficiency (EE%)In Vitro Release ProfileCitation(s)
PEG5000-DSPE Camptothecin~83%Sustained release (32.2% in 9h) vs. conventional (52.4%)[16]
PEG-DSPE CapecitabineNot specifiedProlonged release (95% in 36h) vs. conventional (81% in 24h)[17]
PEG-DSPE β-elemene~96%Not specified[18]
Poly(2-oxazoline) (POx) DoxorubicinHigh (not quantified)pH-responsive; faster release at acidic pHNot specified
Zwitterionic (PCB) DoxorubicinHigh (not quantified)Good retention[10]
Cationic Liposome (No Polymer) Doxorubicin~81%Not specified[19]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are foundational protocols for key experiments in stealth liposome evaluation.

Protocol 1: Stealth Liposome Preparation via Thin-Film Hydration & Extrusion

This is the most common method for preparing liposomes.[20][21]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, Cholesterol) and the polymer-lipid conjugate (e.g., DSPE-PEG2000 or an alternative) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[19][22]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[21]

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[22]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) containing the hydrophilic drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[23]

    • Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to detach the lipid film, which will self-assemble into multilamellar vesicles (MLVs).[22]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder (e.g., a mini-extruder) pre-heated to a temperature above the lipid Tc.

    • Force the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size distribution.[19][21]

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis.

Protocol 2: In Vivo Circulation Half-Life Determination in a Mouse Model

This protocol outlines the general procedure for assessing the pharmacokinetic profile of liposomes.[24][25]

  • Animal Model: Use healthy mice (e.g., Balb/c, 6-8 weeks old). Allow animals to acclimatize for at least one week before the experiment.

  • Liposome Labeling: For tracking, the liposomes must be labeled. This can be done by:

    • Encapsulating a gamma-emitting radionuclide (e.g., 111In) or a fluorescent marker.[25]

    • Including a trace amount of a radiolabeled or fluorescently-tagged lipid in the formulation.

  • Administration:

    • Administer a defined dose of the liposome suspension (e.g., based on total lipid concentration) to the mice via intravenous (i.v.) injection into the lateral tail vein.[24] A typical injection volume is 50-100 µL.[26]

  • Blood Sampling:

    • At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) post-injection, collect small blood samples (e.g., 20-30 µL) from the retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[24]

  • Quantification:

    • Determine the amount of label remaining in the blood plasma at each time point using a gamma counter (for radiolabels) or a fluorescence plate reader (for fluorescent labels).

    • Express the results as a percentage of the injected dose (%ID) per mL of blood, assuming a total blood volume (e.g., ~7% of the mouse's body weight).

  • Data Analysis:

    • Plot the %ID/mL of blood versus time on a semi-logarithmic scale.

    • Calculate the circulation half-life (T½) by fitting the data to a one- or two-compartment pharmacokinetic model.[24][25]

  • Biodistribution (Optional):

    • At the final time point, sacrifice the animals and harvest major organs (liver, spleen, kidneys, lungs, heart).

    • Measure the amount of label in each organ to determine the tissue distribution profile. Express results as %ID per gram of tissue.[15]

Mandatory Visualizations

Diagrams illustrating key biological and experimental processes.

G prep1 1. Lipid Dissolution (Lipids + Polymer-Lipid in Organic Solvent) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer + Drug) prep2->prep3 prep4 4. Extrusion (Sizing through membranes) prep3->prep4 prep5 5. Purification (Removal of free drug) prep4->prep5 char Physicochemical Characterization (Size, Zeta Potential, EE%) prep5->char Sample invitro In Vitro Drug Release Assay prep5->invitro Sample invivo In Vivo Circulation Study (Animal Model) prep5->invivo Sample biodist Biodistribution Analysis invivo->biodist

Caption: Experimental workflow for comparing stealth liposome alternatives.

G cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) liposome Liposome opso_lipo Opsonized Liposome liposome->opso_lipo Opsonization opsonin Opsonin Proteins (e.g., Complement, IgG) opsonin->opso_lipo macrophage Macrophage (e.g., Kupffer Cell in Liver) opso_lipo->macrophage Receptor Recognition phagocytosis Phagocytosis macrophage->phagocytosis clearance Liposome Clearance phagocytosis->clearance stealth_lipo Stealth Liposome (Polymer Coated) stealth_lipo->opsonin Inhibition of Opsonization stealth_lipo->macrophage Evades Recognition prolonged_circ Prolonged Circulation stealth_lipo->prolonged_circ

Caption: Opsonization and clearance pathway of liposomes by the MPS.

References

A Researcher's Guide to Establishing Functional Equivalence of DMPE-PEG2000 from Different Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the consistency and performance of raw materials is paramount. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a critical excipient in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems. Its primary role is to provide a hydrophilic shield ("stealth" properties) that reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and improving drug delivery to target tissues.[1][2] However, variability in the quality of this compound from different manufacturers can significantly impact the final product's stability, efficacy, and safety.

This guide provides a framework for objectively comparing this compound from various suppliers. It outlines key quality attributes to consider and provides detailed experimental protocols to assess functional equivalence in a laboratory setting.

Critical Quality Attributes of this compound

The functional performance of this compound is dictated by its physicochemical properties. Minor variations in these attributes between manufacturers can lead to significant differences in the resulting liposome (B1194612) characteristics. Therefore, a thorough analysis of the raw material is the first step in establishing equivalence.

Key Physicochemical Parameters of this compound Raw Material

ParameterAnalytical MethodImportancePotential Impact of Variability
Purity HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[3][4]Ensures the absence of impurities such as unreacted starting materials or side products.Impurities can alter membrane fluidity, stability, and may introduce toxicity.
Average Molecular Weight (MW) Mass Spectrometry (MALDI-TOF or ESI-MS)[5][6]Confirms the correct length of the PEG chain, which is critical for the "stealth" effect.Deviations in PEG length can affect circulation half-life and particle size.
Polydispersity Index (PDI) of PEG Mass Spectrometry (MALDI-TOF or ESI-MS)[5][6]Measures the breadth of the molecular weight distribution of the PEG chains.High polydispersity can lead to batch-to-batch variability in liposome properties.
Structural Integrity ¹H-NMR Spectroscopy[3][7]Confirms the chemical structure, including the DMPE lipid anchor and the PEG linkage.Structural incorrectness can lead to instability and altered in vivo performance.
Performance Evaluation in a Standardized Liposome Formulation

Beyond analyzing the raw material, it is crucial to evaluate the performance of this compound from different manufacturers in a standardized liposome formulation. This provides a direct measure of its functional equivalence.

Comparative Performance Data of a Model Liposome Formulation

A model liposome formulation can be prepared using a standard lipid composition, for example, DPPC:Cholesterol:this compound in a 55:40:5 molar ratio, encapsulating a model hydrophilic drug like doxorubicin (B1662922) or a fluorescent marker like carboxyfluorescein.

Performance ParameterAcceptance Criteria (Illustrative)Manufacturer A (Example Data)Manufacturer B (Example Data)
Mean Particle Size (nm) 100 ± 20 nm105.2115.8
Polydispersity Index (PDI) < 0.20.110.18
Zeta Potential (mV) -5 to -15 mV-8.5-9.2
Encapsulation Efficiency (%) > 90%94%92%
In Vitro Drug Release at 24h (%) < 15%8%12%
Stability (Size Change after 1 month at 4°C) < 10%3%8%

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to compare this compound from different sources.

Physicochemical Characterization of this compound Raw Material

a) Purity Analysis by HPLC-CAD/ELSD

  • System: High-Performance Liquid Chromatography system equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[3][4]

  • Column: A suitable reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm).[4]

  • Mobile Phase A: 0.0025% formic acid in water:methanol (B129727) (80:20 v/v).[4]

  • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[4]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of approximately 0.3 mg/mL.[8]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

b) Molecular Weight Analysis by MALDI-TOF Mass Spectrometry

  • System: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer.[9]

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.[9]

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated ions.[9]

  • Sample Preparation: Mix the this compound sample, matrix solution, and cationizing agent. Spot the mixture onto the MALDI target plate and allow it to dry.[9]

  • Analysis: Acquire the mass spectrum in the appropriate mass range. The spectrum will show a distribution of peaks, each corresponding to a polymer chain with a different number of PEG units. The average molecular weight and polydispersity can be calculated from this distribution.

Preparation of a Standardized Liposome Formulation

The thin-film hydration followed by extrusion method is a widely used and reproducible technique for preparing liposomes.[10][11]

  • Materials: Main structural lipid (e.g., DPPC), cholesterol, and this compound from the manufacturers to be compared. A suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture). Hydration buffer (e.g., phosphate-buffered saline (PBS) or a buffer containing the drug to be encapsulated).[12][13]

  • Procedure:

    • Dissolve the lipids (e.g., DPPC, cholesterol, and this compound at a 55:40:5 molar ratio) in the organic solvent in a round-bottom flask.[13]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[10]

    • Dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the main lipid.[12] This will form multilamellar vesicles (MLVs).

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[10]

Characterization of Liposome Formulations

a) Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).[14][15]

  • Instrument: A DLS instrument such as a Malvern Zetasizer.

  • Procedure:

    • Dilute the liposome suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.[16]

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement at a controlled temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate the hydrodynamic diameter and PDI.[15]

b) Zeta Potential Measurement

  • Technique: Laser Doppler Electrophoresis.[17][18]

  • Instrument: Typically performed on the same instrument as DLS.

  • Procedure:

    • Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to allow for particle movement in an electric field.

    • Load the sample into a specialized zeta potential cell.

    • The instrument applies an electric field and measures the velocity of the particles. The zeta potential is calculated from this electrophoretic mobility.[18] The presence of PEG on the liposome surface is expected to shield the surface charge, resulting in a zeta potential closer to neutral compared to non-PEGylated liposomes.[17]

c) Encapsulation Efficiency (EE) Determination

  • Principle: Separate the unencapsulated ("free") drug from the liposomes, then quantify the drug in either the liposomal fraction or the free drug fraction, and compare it to the total amount of drug used.[19][20]

  • Procedure:

    • Separation: Separate the free drug from the liposome formulation using a method such as:

      • Size Exclusion Chromatography (SEC): Pass the formulation through a small column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.[19]

      • Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) that retains the liposomes while allowing the free drug to pass through.[21][22]

    • Quantification:

      • Measure the total drug concentration by disrupting the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) and quantifying the drug using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).[19]

      • Measure the concentration of the free drug in the filtrate or the later-eluting fractions from the separation step.

    • Calculation:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[23]

d) In Vitro Drug Release Assay

  • Technique: Dialysis method.[24][25]

  • Procedure:

    • Place a known amount of the liposome formulation into a dialysis bag with a MWCO that is permeable to the drug but not the liposomes.

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C). To better simulate in vivo conditions, bovine serum albumin (BSA) can be added to the release medium.[25][26]

    • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

    • Plot the cumulative percentage of drug released versus time.

e) Stability Testing

  • Principle: Assess the physical and chemical stability of the liposome formulation over time under defined storage conditions (e.g., 4°C).[27][]

  • Procedure:

    • Store the liposome formulations from different this compound manufacturers under the same conditions.

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and re-characterize them for key parameters:

      • Physical Stability: Particle size, PDI, and drug leakage (by measuring the amount of free drug).[27]

      • Chemical Stability: Degradation of the lipids (e.g., by hydrolysis), which can be assessed by specialized HPLC methods.[29]

Visualizing Experimental Workflows

G cluster_0 This compound from Manufacturer A & B raw_material_A Sample A hplc Purity Analysis (HPLC-CAD/ELSD) raw_material_A->hplc ms MW & PDI Analysis (Mass Spectrometry) raw_material_A->ms nmr Structure Verification (NMR) raw_material_A->nmr raw_material_B Sample B raw_material_B->hplc raw_material_B->ms raw_material_B->nmr compare Compare Data to Specifications hplc->compare ms->compare nmr->compare

G start Prepare Liposomes using This compound from each Manufacturer dls Size, PDI, Zeta Potential (DLS) start->dls ee Encapsulation Efficiency (SEC/Ultrafiltration + HPLC) start->ee release In Vitro Release (Dialysis Method) start->release stability Stability Study (Store at 4°C) start->stability compare Compare Performance Data dls->compare ee->compare release->compare stability->compare end Determine Functional Equivalence compare->end

By following this comprehensive guide, researchers can systematically evaluate the functional equivalence of this compound from different manufacturers, ensuring the selection of high-quality, consistent materials for their drug delivery research and development. This rigorous approach helps mitigate risks associated with raw material variability, leading to more robust and reproducible formulation performance.

References

A Comparative Guide to DMPE-PEG2000 Stability Validation via HPLC-CAD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of lipid excipients is paramount for the development of safe and effective nanoparticle-based drug delivery systems. This guide provides a comprehensive comparison of the stability of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) under various stress conditions, validated by a stability-indicating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method.

Performance Comparison: this compound Stability Under Stress

The stability of this compound was assessed under forced degradation conditions, including exposure to acid, base, heat, oxidation, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The following table summarizes the degradation of this compound observed under these stress conditions, providing a quantitative measure of its stability.

Stress ConditionExposure TimeTemperatureObserved Degradation (%)Key Degradants Identified
0.05 N HCl20 hours60 °CSignificantHydrolysis products
0.005 N NaOH1.5 hoursRoom TemperatureSignificantHydrolysis products
Heat (in MeOH:H2O)20 hours60 °CMinimal-
1% H2O224 hours30 °CModerateOxidation products
UV Light (1x ICH dose)--Minimal-
25 °C / 60% RH25 days25 °CMinimal-
40 °C / 75% RH25 days40 °CMinimal-

Data synthesized from findings reported in a study on the development of an HPLC-CAD stability-indicating assay for this compound.[1][4]

Alternative Stability Assessment Methods

While HPLC-CAD is a robust method for quantifying non-volatile and semi-volatile compounds like this compound, other analytical techniques can also be employed for stability assessment of PEGylated lipids.[5][6][7]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): Similar to CAD, ELSD is a universal detector that can be used for the analysis of lipids.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used for the identification and quantification of degradation products.[4]

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for monitoring the purity and degradation of lipids.[8]

  • Dynamic Light Scattering (DLS): Useful for assessing the physical stability of liposomal formulations containing this compound by measuring changes in particle size and distribution.[8]

The choice of method depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown degradants, and the complexity of the sample matrix.

Experimental Protocol: Stability-Indicating HPLC-CAD Method

This section details the validated HPLC-CAD method for the quantification of this compound and the detection of its degradation products.[1][4][5]

1. Chromatographic Conditions:

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)[4][5]

  • Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[4][5]

  • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)[4][5]

  • Gradient Elution: A time-based gradient program is used to achieve separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 50°C[5]

  • Injection Volume: 10 µL

2. CAD Detector Settings:

  • Evaporation Temperature: 35 °C

  • Gas (Nitrogen) Pressure: 35 psi

3. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent such as a Methanol:Water (50:50 v/v) mixture.[1]

  • Working solutions are prepared by diluting the stock solution to the desired concentration range (e.g., 210 μg/mL to 390 μg/mL).[1][4]

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Incubate the sample in 0.05 N HCl at 60 °C for about 20 hours.[1]

  • Base Hydrolysis: Treat the sample with 0.005 N NaOH at room temperature for approximately 1.5 hours.[1]

  • Thermal Degradation: Heat the sample in a Methanol:Water (50:50 v/v) solution at 60 °C for about 20 hours.[1]

  • Oxidative Degradation: Expose the sample to 1% H2O2 at 30 °C for about 24 hours.[1]

  • Photodegradation: Expose the sample to a UV light dose as per ICH guidelines.[1]

5. Method Validation:

The method was validated for linearity, precision (intra-day and inter-day), and sensitivity.[4]

  • Linearity: The method demonstrated linearity in the range of 210 μg/mL to 390 μg/mL with a correlation coefficient (R²) of 0.996.[1][4]

  • Precision: The relative standard deviations for intra-day and inter-day precision were 1.6% and 0.6%, respectively.[4]

  • Sensitivity: The relative standard deviation for sensitivity was 3.8%.[4]

Visualizing the Process and Pathways

To better understand the experimental process and the potential degradation mechanisms, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_validation Method Validation DMPE_PEG2000 This compound Stock Solution Working_Std Working Standards DMPE_PEG2000->Working_Std Stress_Samples Forced Degradation Samples DMPE_PEG2000->Stress_Samples HPLC HPLC System Working_Std->HPLC Stress_Samples->HPLC CAD CAD Detector HPLC->CAD Data Data Acquisition & Processing CAD->Data Linearity Linearity Data->Linearity Precision Precision Data->Precision Sensitivity Sensitivity Data->Sensitivity

Caption: Experimental workflow for this compound stability validation using HPLC-CAD.

G cluster_degradation Degradation Pathways cluster_products Degradation Products DMPE_PEG2000 This compound Hydrolysis Hydrolysis (Acid/Base) DMPE_PEG2000->Hydrolysis Oxidation Oxidation DMPE_PEG2000->Oxidation Lysolipid Lysolipid (DMPE) Hydrolysis->Lysolipid Free_PEG Free PEG2000 Hydrolysis->Free_PEG Oxidized_Lipids Oxidized Lipid Species Oxidation->Oxidized_Lipids

References

A Comparative Analysis of DMPE-PEG2000 and Other PEG Lipids for Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Polyethylene Glycol (PEG)-lipid is a critical determinant in the design and efficacy of nanoparticle-based drug delivery systems. The length of the PEG chain and the nature of the lipid anchor significantly influence the nanoparticle's physicochemical properties, in vitro performance, and in vivo fate. This guide provides a comparative analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and other commonly used PEGylated lipids, supported by experimental data, to assist researchers in making informed decisions for their nanoparticle formulations.

The Role of PEGylated Lipids in Nanoparticle Stabilization

PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely adopted strategy to enhance their stability and prolong their circulation time in the bloodstream.[1][2][3] The hydrophilic and flexible nature of the PEG chains creates a steric barrier on the nanoparticle surface. This "stealth" layer inhibits the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][4][5] This evasion of the immune system leads to a longer circulation half-life, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[6]

The effectiveness of the steric barrier is influenced by several factors, including the PEG chain length, the grafting density on the nanoparticle surface, and the chemical nature of the lipid anchor that secures the PEG to the nanoparticle.[5][7]

Key Performance Indicators: A Comparative Overview

The choice between different PEGylated lipids involves a trade-off between key performance indicators such as nanoparticle size, polydispersity index (PDI), surface charge (zeta potential), drug encapsulation efficiency, and in vivo circulation time. While direct side-by-side comparative data for this compound against all other PEG lipids is not extensively available in the literature, we can infer its likely performance based on the known effects of its lipid anchor (DMPE) in comparison to more commonly studied lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

Table 1: Physicochemical Properties of Nanoparticles Formulated with Different PEGylated Lipids

PropertyThis compound (Expected)DSPE-PEG2000DSPE-PEG5000Reference
Hydrodynamic Diameter (nm) Smaller than DSPE-PEG2000 formulations~125Larger than DSPE-PEG2000 formulations[6]
Polydispersity Index (PDI) < 0.2 (indicative of a homogenous population)~0.147-[6]
Zeta Potential (mV) Slightly negative~ -35More neutral than DSPE-PEG2000 formulations[6][8][9]

Note: Absolute values can vary significantly based on the core nanoparticle composition, overall formulation, and the preparation method used.

Table 2: In Vitro and In Vivo Performance of Nanoparticles with Different PEGylated Lipids

ParameterThis compound (Expected)DSPE-PEG2000DSPE-PEG5000Reference
Drug Encapsulation Efficiency (%) HighHighGenerally High[10]
In Vitro Drug Release Sustained ReleaseSustained ReleasePotentially slower initial release[6]
Cellular Uptake Potentially higher than DSPE-PEG2000Generally efficientCan be reduced compared to DSPE-PEG2000[6]
In Vivo Circulation Time Prolonged, but potentially shorter than DSPE-PEG2000ProlongedPotentially longer than DSPE-PEG2000[6][11]

The shorter acyl chains of DMPE (14 carbons) compared to DSPE (18 carbons) in the lipid anchor can lead to a less stable insertion into the lipid bilayer of the nanoparticle. This may result in a more dynamic exchange of the this compound from the nanoparticle surface, potentially leading to a slightly shorter circulation time compared to nanoparticles stabilized with DSPE-PEG2000. However, this characteristic might also be advantageous in certain applications where a "sheddable" PEG layer is desired to enhance cellular uptake at the target site.

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of PEGylated liposomes, which are a common type of nanoparticle stabilized by these lipids.

Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.[12][13][14][15][16]

Materials:

  • Phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • PEGylated lipid (e.g., this compound, DSPE-PEG2000)

  • Chloroform (B151607) or a mixture of chloroform and methanol

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Dissolve the lipids (phospholipid, cholesterol, and PEGylated lipid) in the organic solvent in a round-bottom flask. If a lipophilic drug is to be encapsulated, it should also be dissolved in this mixture. The molar ratio of the lipids will need to be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Characterization of Nanoparticle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring these key physicochemical properties.[8][9][17]

Instrumentation:

  • A Zetasizer or similar DLS instrument.

Procedure:

  • Dilute the nanoparticle suspension in the appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement to obtain the hydrodynamic diameter (size), PDI, and zeta potential of the nanoparticles. The PDI value provides an indication of the size distribution homogeneity, with values below 0.2 generally considered acceptable for drug delivery applications. The zeta potential indicates the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, confirming their size and shape.[10]

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to adhere to the grid for a few minutes.

  • Remove the excess liquid with filter paper.

  • Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

  • Allow the grid to dry completely.

  • Image the grid using a transmission electron microscope.

Mandatory Visualizations

Mechanism of Nanoparticle Stabilization by PEGylated Lipids

G Mechanism of Steric Stabilization by PEGylated Lipids cluster_0 Unstabilized Nanoparticles cluster_1 PEGylated Nanoparticles NP1 Nanoparticle Opsonin Opsonin Protein NP1->Opsonin Opsonization NP2 Nanoparticle NP2->NP1 Aggregation MPS Macrophage (MPS) Opsonin->MPS Phagocytosis PEG_NP Nanoparticle PEG Layer Opsonin2 Opsonin Protein PEG_NP->Opsonin2 Steric Hindrance (Reduced Opsonization) MPS2 Macrophage (MPS) PEG_NP->MPS2 Evades Phagocytosis

Caption: Steric stabilization of nanoparticles by a PEG layer prevents opsonization and phagocytosis.

Workflow for Preparation and Characterization of PEGylated Liposomes

G Workflow for PEGylated Liposome Preparation and Characterization cluster_prep Preparation Steps cluster_charac Characterization Techniques prep Preparation dissolve 1. Dissolve Lipids in Organic Solvent prep->dissolve charac Characterization dls DLS (Size, PDI, Zeta Potential) charac->dls tem TEM (Morphology) charac->tem ee Encapsulation Efficiency charac->ee film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate downsize 4. Downsize Vesicles (Extrusion/Sonication) hydrate->downsize downsize->charac

Caption: A typical workflow for the preparation and characterization of PEGylated liposomes.

Conclusion

The choice of PEGylated lipid is a critical parameter in the rational design of nanoparticle-based drug delivery systems. While DSPE-PEG2000 is a well-characterized and commonly used stabilizing agent, this compound presents a viable alternative, particularly when different in vivo release kinetics or cellular interactions are desired. The shorter lipid anchor of DMPE may lead to a more dynamic PEG layer, which could be advantageous for specific therapeutic applications. Further direct comparative studies are warranted to fully elucidate the performance differences between this compound and other PEGylated lipids. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to formulate and evaluate their own nanoparticle systems.

References

Assessing the Immunogenicity of DMPE-PEG2000 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of drug delivery systems is paramount. Poly(ethylene glycol) (PEG) has been widely used to modify therapeutic molecules and nanocarriers to enhance their systemic circulation time and stability. Among the various PEGylated lipids, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a common excipient in liposomal and lipid nanoparticle formulations. Despite its "stealth" properties that help evade the mononuclear phagocyte system, growing evidence highlights the potential for this compound and other PEGylated lipids to elicit immune responses.[1][2] These responses can compromise the safety and efficacy of the therapeutic product.

This guide provides an objective comparison of the immunogenicity of this compound formulations, supported by experimental data. It details the key mechanisms of PEG immunogenicity, presents comparative data in a structured format, outlines experimental protocols for assessment, and visualizes the involved pathways and workflows.

Mechanisms of Immunogenicity of PEGylated Formulations

The immunogenicity of PEGylated formulations, including those containing this compound, is primarily attributed to two interconnected mechanisms: the production of anti-PEG antibodies and the activation of the complement system.

Anti-PEG Antibody Production and the Accelerated Blood Clearance (ABC) Phenomenon

Contrary to the initial belief that PEG is immunologically inert, studies have shown that PEGylated nanocarriers can induce the production of anti-PEG antibodies, predominantly of the IgM isotype.[3][4] This response is often T-cell independent and is triggered by the binding and cross-linking of PEG chains on the liposome (B1194612) surface to B-cell receptors in the spleen.[3]

A significant consequence of anti-PEG antibody production is the "Accelerated Blood Clearance" (ABC) phenomenon.[4][5] When a subsequent dose of a PEGylated formulation is administered, pre-existing anti-PEG IgM can bind to the PEG on the liposome surface. This binding leads to the activation of the complement system, resulting in opsonization and rapid clearance of the liposomes by macrophages in the liver and spleen, thereby reducing the therapeutic efficacy.[3] The production of anti-PEG antibodies can be influenced by factors such as the lipid dose, physicochemical properties of the liposome, and the route of administration.[5][6]

Complement Activation-Related Pseudoallergy (CARPA)

PEGylated liposomes can directly activate the complement system, a crucial part of the innate immune system. This can lead to a hypersensitivity reaction known as Complement Activation-Related Pseudoallergy (CARPA).[7][8] Activation of the complement cascade results in the generation of anaphylatoxins, such as C3a and C5a, which can trigger the release of inflammatory mediators from mast cells and basophils, leading to adverse infusion reactions.[3] The presence of anti-PEG antibodies, particularly IgM, can exacerbate complement activation through the classical pathway.[7][9][10] However, evidence also suggests that PEG can activate the complement system through the alternative and lectin pathways, even in the absence of anti-PEG antibodies.[11][12][13]

Comparative Immunogenicity Data

The following tables summarize quantitative data from various studies, providing a comparative overview of the immunogenic potential of different PEGylated formulations.

Table 1: Factors Influencing Anti-PEG Antibody Production

FactorFormulation DetailsAnimal ModelKey FindingsReference(s)
Lipid Dose PEGylated liposomesMiceLow lipid doses (<1 µmol/kg) can induce anti-PEG antibody formation, while high doses may not. However, other studies report antibody responses at higher doses (5-25 µmol/kg).[5]
Administration Route PEGylated liposomesMiceIntravenous (i.v.), intramuscular (i.m.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration can all induce anti-PEG IgM production, though the optimal dose for a maximal response varies with the route.[6]
PEG Molecular Weight PEG-conjugated proteinsNot specifiedHigher molecular weight PEGs (e.g., 20,000 and 30,000 Da) induce stronger anti-PEG IgM responses compared to lower molecular weight PEGs (e.g., 2,000 and 5,000 Da).[14]
Carrier Type PEGylated liposomes vs. PEGylated micellesNot specifiedPEGylated liposomes can induce anti-PEG antibodies that lead to the clearance of both PEGylated liposomes and micelles. In contrast, PEGylated micelles may induce a lower titer of anti-PEG antibodies that do not significantly affect clearance.[5]
Lipid Composition PEGylated liposomes with different phospholipids (B1166683)RatsLiposomes composed of unsaturated phospholipids induced a more pronounced ABC phenomenon than those with saturated phospholipids.[3]

Table 2: Complement Activation by PEGylated Formulations

FormulationAssayKey FindingsReference(s)
PEGylated Liposomes Measurement of C3 fragmentsAnti-PEG IgM binding to PEGylated liposomes activates the complement system, leading to opsonization by C3 fragments.[3]
PEGylated Lipid-Based Nanoparticles Measurement of complement activation productsAnti-PEG antibodies trigger complement activation, which can compromise the integrity of the nanoparticle bilayer, leading to premature drug release. The classical complement pathway plays a major role in the initial activation.[9][10]
Free PEG Measurement of C4d, Bb, C3a-desArg, and SC5b-9 in human serumEndotoxin-free PEGs can generate complement activation products within minutes. Depending on the concentration and molecular weight, activation can occur through the lectin pathway and/or the alternative pathway.[11][12][13]
PEG-modified nanocapsules C3 crossed immunoelectrophoresisNanocapsules with longer PEG chains and higher PEG density showed reduced complement activation. Covalently attached PEG resulted in weaker complement activation compared to adsorbed PEG.[15]

Experimental Protocols

Accurate assessment of immunogenicity requires robust and validated assays. Below are detailed methodologies for key experiments.

1. Quantification of Anti-PEG Antibodies (ELISA)

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgM and IgG in serum samples.

  • Materials: 96-well microtiter plates, biotin-PEG, streptavidin, serum samples (test and control), anti-IgM or anti-IgG secondary antibodies conjugated to an enzyme (e.g., HRP), substrate for the enzyme (e.g., TMB), stop solution, and wash buffer.

  • Procedure:

    • Coat the wells of a 96-well plate with streptavidin and incubate.

    • Wash the wells to remove unbound streptavidin.

    • Add biotin-PEG to the wells and incubate to allow binding to the streptavidin.

    • Wash the wells to remove unbound biotin-PEG.

    • Block the wells with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

    • Add diluted serum samples to the wells and incubate. Anti-PEG antibodies in the serum will bind to the PEG on the plate.

    • Wash the wells to remove unbound serum components.

    • Add the enzyme-conjugated anti-IgM or anti-IgG secondary antibody and incubate.

    • Wash the wells to remove the unbound secondary antibody.

    • Add the substrate and incubate until a color change is observed.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The concentration of anti-PEG antibodies is determined by comparing the absorbance of the test samples to a standard curve generated with known concentrations of anti-PEG antibodies.

2. Complement Activation Assay

This protocol outlines a method to measure the generation of complement activation products in human serum upon exposure to PEGylated formulations.

  • Materials: PEGylated formulation, human serum (normal and heat-inactivated as a negative control), positive control (e.g., zymosan), and commercial ELISA kits for detecting complement activation markers (e.g., C3a, C5a, or SC5b-9).

  • Procedure:

    • Incubate the PEGylated formulation with normal human serum at 37°C for a specified time (e.g., 30-60 minutes). Include controls with serum alone, serum with a vehicle, and serum with a known complement activator like zymosan.

    • Stop the reaction by adding a chelating agent like EDTA.

    • Centrifuge the samples to pellet any aggregates.

    • Collect the supernatant.

    • Quantify the levels of C3a, C5a, or SC5b-9 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Compare the levels of complement activation markers in the samples treated with the PEGylated formulation to the negative and positive controls to determine the extent of complement activation.

Visualizing Pathways and Workflows

Diagram 1: T-Cell Independent Anti-PEG IgM Production

G cluster_spleen Spleen (Marginal Zone) cluster_blood Bloodstream PegLiposome PEGylated Liposome (First Dose) BCell B-Cell PegLiposome->BCell Binds and crosslinks B-cell receptors PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation AntiPegIgM Anti-PEG IgM PlasmaCell->AntiPegIgM Production IgM_Complex IgM-Liposome Complex AntiPegIgM->IgM_Complex SecondDose PEGylated Liposome (Second Dose) SecondDose->IgM_Complex Binding Macrophage Macrophage IgM_Complex->Macrophage Opsonization & Phagocytosis Clearance Accelerated Blood Clearance Macrophage->Clearance

Caption: T-Cell independent production of anti-PEG IgM leading to accelerated blood clearance.

Diagram 2: Complement Activation by PEGylated Formulations

G cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway PegLiposome PEGylated Liposome AntiPegIgM Anti-PEG IgM PegLiposome->AntiPegIgM Binds MBL_Ficolins MBL/Ficolins PegLiposome->MBL_Ficolins Binds C3_hydrolysis Spontaneous C3 Hydrolysis PegLiposome->C3_hydrolysis Stabilizes C1 C1 AntiPegIgM->C1 C4 C4 C1->C4 C2 C2 C1->C2 C3_Convertase C3 Convertase C4->C3_Convertase C2->C3_Convertase MASPs MASPs MBL_Ficolins->MASPs Lectin_C4 C4 MASPs->Lectin_C4 Lectin_C2 C2 MASPs->Lectin_C2 Lectin_C4->C3_Convertase Lectin_C2->C3_Convertase FactorB Factor B C3_hydrolysis->FactorB FactorD Factor D FactorB->C3_Convertase FactorD->FactorB C3 C3 C3_Convertase->C3 C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC

Caption: Pathways of complement activation that can be triggered by PEGylated liposomes.

Diagram 3: Experimental Workflow for Immunogenicity Assessment

G cluster_invivo In Vivo / In Vitro cluster_analysis Analysis cluster_results Results Admin Administer Formulation (In Vivo) or Incubate with Serum (In Vitro) Collection Collect Serum Samples at various time points Admin->Collection AntiPegAssay Anti-PEG Antibody Quantification (ELISA) Collection->AntiPegAssay ComplementAssay Complement Activation Assay (ELISA) Collection->ComplementAssay IgMIgG Anti-PEG IgM/IgG Titers AntiPegAssay->IgMIgG Anaphylatoxins C3a, C5a, SC5b-9 Levels ComplementAssay->Anaphylatoxins

Caption: General experimental workflow for assessing the immunogenicity of formulations.

Conclusion and Future Directions

The use of this compound in lipid-based drug delivery systems offers significant advantages in terms of stability and circulation time. However, the potential for immunogenicity, manifesting as anti-PEG antibody production and complement activation, cannot be overlooked. These immune responses can lead to rapid clearance of the therapeutic agent and hypersensitivity reactions, thereby impacting both efficacy and safety.

For drug developers, a thorough immunogenicity risk assessment is crucial. This should involve a combination of in vitro and in vivo studies to characterize anti-PEG antibody responses and complement activation potential. Factors such as the patient population (pre-existing anti-PEG antibodies are found in a significant portion of the general population), the dosing regimen, and the specific characteristics of the formulation must be carefully considered.[9][16]

Future strategies to mitigate the immunogenicity of PEGylated formulations may include the use of "sheddable" PEG lipids with shorter acyl chains that are released from the nanoparticle surface in vivo, or the exploration of alternative hydrophilic polymers to replace PEG altogether.[14] Ultimately, a comprehensive understanding and proactive assessment of immunogenicity will be key to the successful clinical translation of novel nanomedicines.

References

The Influence of PEG Chain Length on Liposome Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The surface modification of liposomes with polyethylene (B3416737) glycol (PEG), known as PEGylation, is a widely adopted strategy to improve their stability and prolong their circulation time in the bloodstream. This "stealth" characteristic is crucial for effective drug delivery to target tissues. The length of the PEG chain is a critical parameter that significantly influences the physicochemical properties and in vivo behavior of these nanocarriers. This guide provides a comprehensive comparison of how different PEG chain lengths affect key liposome (B1194612) attributes, supported by experimental data and detailed methodologies.

Key Liposome Properties vs. PEG Chain Length

The molecular weight of the PEG attached to the lipid anchor plays a pivotal role in determining the surface properties of the liposome. These properties, in turn, dictate the liposome's interaction with biological systems. Key parameters affected include particle size, zeta potential, drug encapsulation efficiency, and stability.

Physicochemical Characterization

The choice of PEG chain length has a demonstrable impact on the fundamental physicochemical characteristics of liposomes. Generally, as the PEG molecular weight increases, a "brush" conformation is favored over a "mushroom" conformation, leading to a thicker hydrophilic layer on the liposome surface.[1][2] This steric barrier is instrumental in reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[3]

PropertyEffect of Increasing PEG Chain LengthReferences
Particle Size Generally, a slight increase or no significant change is observed. However, some studies report a decrease in size with higher PEG lipid ratios.[4] The final size is also dependent on the preparation method and lipid composition.[5][4][5]
Zeta Potential Tends to become less negative (closer to neutral). The PEG layer shields the surface charge of the underlying lipids.[2][2]
Encapsulation Efficiency Variable. Some studies show a slight improvement with PEGylation compared to conventional liposomes,[5] while others indicate that it is more dependent on the drug and loading method than the PEG chain length itself.[5]
In Vitro Stability (Drug Leakage) Increased stability and reduced drug leakage are often observed with longer PEG chains, as they can form a denser protective layer.[3][6][3][6]
In Vitro and In Vivo Performance

The ultimate goal of optimizing PEG chain length is to enhance the therapeutic efficacy of the encapsulated drug. This is achieved by modulating the liposome's interaction with cells and its pharmacokinetic profile.

Performance MetricEffect of Increasing PEG Chain LengthReferences
Cellular Uptake Can be reduced with longer PEG chains due to the steric hindrance effect, which can be a disadvantage if targeting specific cells.[3] However, in targeted formulations, a longer PEG linker can enhance receptor-mediated uptake.[7][8][3][7][8]
Blood Circulation Time Generally increases with longer PEG chains up to a certain point (e.g., PEG2000), after which the effect may plateau.[9] This is a primary advantage of PEGylation.[9]
Tumor Accumulation Enhanced tumor accumulation is often observed with longer PEG chains in vivo, attributed to the prolonged circulation and the enhanced permeability and retention (EPR) effect.[7][7]
Pharmacokinetics (AUC) The Area Under the Curve (AUC), a measure of total drug exposure, generally increases with PEG chain length, indicating longer circulation and reduced clearance.[1][10][11][1][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: The lipid mixture, including the phospholipid (e.g., HSPC), cholesterol, and the DSPE-PEG with the desired molecular weight, are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed by gentle rotation of the flask.

  • Size Extrusion: To obtain unilamellar vesicles with a defined size, the liposome suspension is subjected to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder.

  • Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.

Particle Size and Zeta Potential Measurement

Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

  • Sample Preparation: The liposome suspension is diluted with the appropriate aqueous buffer to a suitable concentration for measurement.

  • DLS Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution and PDI.

  • Zeta Potential Measurement: The same instrument, equipped with an electrode-containing cuvette, is used to measure the electrophoretic mobility of the liposomes under an applied electric field. This mobility is then converted to the zeta potential, which indicates the surface charge.

Encapsulation Efficiency Determination

The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques like size exclusion chromatography or dialysis.

  • Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

  • Drug Analysis: The concentration of the released drug is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Study

This study assesses the stability of the liposomes and the rate of drug leakage over time.

  • Sample Preparation: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Dialysis: The dialysis bag is immersed in a release medium (e.g., PBS at 37°C) with constant stirring.

  • Sampling: At predetermined time points, aliquots of the release medium are collected, and the volume is replaced with fresh medium.

  • Drug Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Data Analysis: The cumulative percentage of drug release is plotted against time.

Visualizing the Process and Relationships

Diagrams can effectively illustrate complex experimental workflows and the interplay between different parameters.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Evaluation start Lipid Mixture (with varying DSPE-PEG) film Thin Film Formation start->film hydration Hydration (with Drug) film->hydration extrusion Size Extrusion hydration->extrusion purification Purification extrusion->purification size_zeta Particle Size & Zeta Potential (DLS/ELS) purification->size_zeta ee Encapsulation Efficiency (HPLC/UV-Vis) purification->ee stability In Vitro Stability (Dialysis) purification->stability invitro In Vitro Studies (Cellular Uptake) purification->invitro invivo In Vivo Studies (Pharmacokinetics) purification->invivo

Caption: Experimental workflow for the preparation and evaluation of PEGylated liposomes.

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes peg_length PEG Chain Length peg_conformation PEG Conformation (Mushroom vs. Brush) peg_length->peg_conformation influences surface_charge Surface Charge Shielding peg_length->surface_charge affects stability Membrane Stability peg_length->stability impacts steric_hindrance Steric Hindrance peg_conformation->steric_hindrance determines opsonization Reduced Opsonization steric_hindrance->opsonization cellular_uptake Altered Cellular Uptake steric_hindrance->cellular_uptake surface_charge->opsonization circulation Prolonged Circulation stability->circulation opsonization->circulation tumor_acc Enhanced Tumor Accumulation circulation->tumor_acc

Caption: Relationship between PEG chain length and its effects on liposome properties.

References

A Comparative Guide to Phospholipid Anchors: Evaluating DMPE-PEG2000 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable phospholipid anchor is a critical determinant of the in vivo performance of liposomal and other lipid-based nanoparticle drug delivery systems. The anchor's properties directly influence the stability, circulation half-life, and cellular interaction of the nanoparticle, thereby impacting the overall therapeutic efficacy of the encapsulated agent. This guide provides an objective comparison of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) with other commonly used phospholipid anchors, supported by experimental data and detailed methodologies.

The Role of PEGylated Phospholipid Anchors

Polyethylene glycol (PEG) modification of liposome (B1194612) surfaces, or "PEGylation," is a widely adopted strategy to enhance the systemic circulation time of nanoparticles. The hydrophilic PEG chains create a steric barrier that reduces the binding of opsonin proteins, thereby limiting uptake by the mononuclear phagocyte system (MPS) and prolonging the nanoparticle's presence in the bloodstream. The choice of the phospholipid anchor to which the PEG chain is conjugated is crucial, as it dictates the stability of the PEG layer on the liposome surface and influences the overall physicochemical properties of the nanoparticle.

Comparative Performance of Phospholipid Anchors

The performance of this compound is best understood in the context of its common alternatives, which primarily differ in the length of their acyl chains and, in some cases, the nature of the anchor itself. The key alternatives discussed here are:

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): Features longer saturated C18 acyl chains (stearoyl) compared to DMPE's C14 chains (myristoyl).

  • DPPE-PEG2000 (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): Contains saturated C16 acyl chains (palmitoyl), intermediate in length between DMPE and DSPE.

  • Cholesterol-PEG2000: Utilizes a rigid sterol as the anchor instead of a phospholipid.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the expected and reported performance of this compound in relation to its alternatives. It is important to note that direct side-by-side quantitative data across all these anchors under identical experimental conditions is scarce in the literature. Therefore, this comparison is synthesized from multiple studies and established principles of lipid biophysics.

Table 1: Physicochemical Properties

PropertyThis compoundDSPE-PEG2000DPPE-PEG2000Cholesterol-PEG2000Rationale & References
Acyl Chain Length C14:0C18:0C16:0N/AThe number of carbons in the fatty acid chains.
Phase Transition Temp. (Tm) of Parent Phospholipid ~23°C~74°C~41°CN/ALonger saturated acyl chains lead to higher Tm, resulting in a more rigid and stable membrane at physiological temperatures.[1]
Membrane Stability ModerateHighHighHighHigher Tm contributes to a less fluid and more stable lipid bilayer, reducing premature drug leakage.[1]
PEG Desorption Rate HigherLowerIntermediateLowerShorter acyl chains result in weaker anchoring in the lipid bilayer, leading to a faster shedding of the PEG-lipid from the liposome surface in vivo.[2]

Table 2: In Vitro and In Vivo Performance

ParameterThis compoundDSPE-PEG2000DPPE-PEG2000Cholesterol-PEG2000Rationale & References
Drug Encapsulation Efficiency (%) Generally HighGenerally HighGenerally HighHighPrimarily dependent on the drug's properties and the liposome preparation method. Minor variations may occur due to differences in membrane fluidity.[3]
In Vitro Drug Release FasterSlowerSlowerSlowerMore fluid membranes (lower Tm) may lead to a faster rate of drug leakage.[4]
In Vivo Circulation Half-Life ShorterLongerIntermediateLongLonger acyl chains and more stable anchors lead to prolonged PEG presence on the surface, better evasion of the MPS, and thus a longer circulation half-life.[5][6]
Cellular Uptake Generally EfficientCan be ReducedGenerally EfficientVariableWhile a stable PEG layer reduces non-specific uptake, very long circulation times might also reduce accumulation in target tissues if not actively targeted. The rigidity of the cholesterol anchor can also influence interactions with cell membranes.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of phospholipid anchors.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[][10]

Materials:

  • Phospholipids (e.g., DSPC, DPPC, or POPC)

  • Cholesterol

  • PEGylated phospholipid anchor (e.g., this compound, DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (phospholipid, cholesterol, and PEGylated anchor) and the lipophilic drug in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm.

  • Reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.

  • Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the pre-warmed aqueous buffer (containing the hydrophilic drug, if applicable) to the flask.

  • Agitate the flask gently until the lipid film is completely suspended, forming MLVs.

  • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's phase transition temperature.

  • Store the resulting liposome suspension at 4°C.

Protocol 2: Determination of Drug Encapsulation Efficiency

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[3][11]

Materials:

  • Drug-loaded liposome suspension

  • Method to separate free drug from liposomes (e.g., ultracentrifugation, size-exclusion chromatography, or dialysis)

  • Solvent to disrupt liposomes (e.g., methanol or a solution containing a detergent like Triton X-100)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Separation of Free Drug:

    • Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g for 1 hour) to pellet the liposomes. The supernatant will contain the unencapsulated (free) drug.

    • Size-Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Quantification of Total and Free Drug:

    • To measure the total drug concentration, take an aliquot of the original liposome suspension and disrupt the liposomes by adding a suitable solvent.

    • To measure the free drug concentration, use the supernatant from ultracentrifugation or the appropriate fractions from SEC.

    • Quantify the drug concentration in both samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: Liposome Stability Assessment by Fluorescence Leakage Assay

This assay measures the integrity of the liposome membrane by monitoring the leakage of an encapsulated fluorescent dye.

Materials:

  • Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein)

  • Fluorometer

  • Buffer solution (e.g., PBS, pH 7.4)

  • Triton X-100 solution (for 100% leakage control)

Procedure:

  • Prepare liposomes as in Protocol 1, using a concentrated solution of the fluorescent dye in the hydration buffer.

  • Remove the unencapsulated dye using size-exclusion chromatography.

  • Dilute the liposome suspension in the buffer in a cuvette to a suitable concentration.

  • Measure the baseline fluorescence (F₀) over time. An increase in fluorescence indicates leakage.

  • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to completely disrupt the liposomes and release all the encapsulated dye. Measure the maximum fluorescence (F_max).

  • Calculation of Percentage Leakage: % Leakage = [(F_t - F₀) / (F_max - F₀)] x 100 where F_t is the fluorescence at a given time t.

Protocol 4: In Vivo Circulation Half-Life Determination

This protocol outlines the general procedure for assessing how long liposomes remain in the bloodstream after intravenous injection.[12][13]

Materials:

  • Liposome formulation with a fluorescent or radioactive label

  • Animal model (e.g., mice or rats)

  • Blood collection supplies

  • Analytical instrument for detecting the label (e.g., fluorescence plate reader or scintillation counter)

Procedure:

  • Administer the labeled liposome formulation to the animals via intravenous injection (e.g., tail vein).

  • At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples.

  • Process the blood samples to isolate the plasma.

  • Quantify the amount of the label in the plasma samples using the appropriate analytical method.

  • Plot the concentration of the label in the plasma versus time.

  • Calculate the circulation half-life (t₁/₂) using pharmacokinetic modeling software. This is typically the time it takes for the concentration of the liposomes in the blood to decrease by half during the elimination phase.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the logical relationships between phospholipid anchor properties and performance outcomes.

G Figure 1: Experimental workflow for the preparation and characterization of PEGylated liposomes. cluster_prep Liposome Preparation cluster_char Characterization prep1 1. Dissolve Lipids & Drug in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Dry Film (High Vacuum) prep2->prep3 prep4 4. Hydrate Film with Aqueous Buffer prep3->prep4 prep5 5. Form Multilamellar Vesicles (MLVs) prep4->prep5 prep6 6. Downsize Vesicles (Extrusion) prep5->prep6 prep7 7. Form Unilamellar Vesicles (LUVs) prep6->prep7 char1 A. Encapsulation Efficiency (HPLC) prep7->char1 char2 B. Stability Assay (Fluorescence Leakage) prep7->char2 char3 C. In Vivo Circulation (Pharmacokinetics) prep7->char3

Figure 1: Experimental workflow for the preparation and characterization of PEGylated liposomes.

G Figure 2: Relationship between phospholipid anchor properties and performance outcomes. cluster_properties Phospholipid Anchor Properties cluster_membrane Membrane Characteristics cluster_performance In Vivo Performance prop1 Acyl Chain Length (e.g., C14, C16, C18) mem1 Membrane Rigidity (Tm) prop1->mem1 Longer chain -> Higher Tm mem2 PEG Anchor Stability prop1->mem2 Longer chain -> More stable prop2 Anchor Type (e.g., Phospholipid, Cholesterol) prop2->mem2 Cholesterol -> More stable perf1 Liposome Stability mem1->perf1 Higher rigidity -> Higher stability perf3 Drug Release Rate mem1->perf3 Higher rigidity -> Slower release perf2 Circulation Half-Life mem2->perf2 Higher stability -> Longer half-life perf4 Cellular Uptake perf2->perf4 Longer half-life may -> Altered uptake

Figure 2: Relationship between phospholipid anchor properties and performance outcomes.

Conclusion

The choice of a phospholipid anchor for PEGylation is a strategic decision that requires a balance between liposome stability, circulation time, and interaction with target cells.

  • This compound , with its shorter C14 acyl chains, offers a more fluid membrane environment compared to its longer-chain counterparts. This may be advantageous for certain drug release profiles but comes at the cost of reduced membrane stability and a faster PEG desorption rate, leading to a shorter circulation half-life.

  • DSPE-PEG2000 is often considered the gold standard for creating "stealth" liposomes due to its long C18 acyl chains, which provide a stable anchor and a rigid membrane. This results in excellent stability and a prolonged circulation half-life, making it suitable for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.

  • DPPE-PEG2000 represents a compromise between the properties of DMPE and DSPE, with its intermediate C16 acyl chains.

  • Cholesterol-based anchors offer a highly rigid and stable alternative to phospholipids, which can significantly impact membrane properties and in vivo performance.

Ultimately, the optimal phospholipid anchor depends on the specific therapeutic application. For applications requiring maximum circulation time and stability, DSPE-PEG2000 is often the preferred choice. However, for applications where a more dynamic membrane or a different pharmacokinetic profile is desired, this compound and other alternatives may offer distinct advantages. Researchers should carefully consider the desired performance characteristics and conduct thorough experimental evaluations to select the most appropriate anchor for their drug delivery system.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for DMPE-PEG2000 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in many lipid-based nanoparticle drug delivery systems, is paramount for ensuring product quality, stability, and efficacy. This guide provides a comparative overview and cross-validation considerations for three prominent analytical techniques used for this compound quantification: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the absence of a significant UV chromophore in this compound, universal detection methods like CAD, ELSD, and MS are necessary for its quantification.[1] The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, high sensitivity for impurity profiling, or detailed structural confirmation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is a critical decision in the drug development process. HPLC coupled with universal detectors like CAD and ELSD are robust techniques suitable for routine analysis, while LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical studies and in-depth characterization.

Quantitative Performance Data

The following table summarizes the key performance parameters of the different analytical methods based on available experimental data. This allows for a direct comparison of their capabilities in terms of linearity, precision, and sensitivity.

ParameterHPLC-CADHPLC-ELSDLC-MS/MS
Linearity Range 210 - 390 µg/mL[1][2]5 - 1000 µM0.1 - 1000 ng/mL[3]
Coefficient of Determination (R²) 0.996[1][2]>0.99 (typical)0.9995[3]
Intra-day Precision (%RSD) 1.6%[2]≤ 2%[4]Not explicitly stated for this compound, but generally low
Inter-day Precision (%RSD) 0.6%[2]≤ 2%[4]Not explicitly stated for this compound, but generally low
Limit of Detection (LOD) 33 ng[5]Not explicitly stated for this compound5 pg/µL (for DMG-PEG-2000)
Limit of Quantitation (LOQ) 100 ng[5]100 µM (for DMG-PEG2000)[4]Not explicitly stated for this compound
Detector Principle Charged Aerosol DetectionEvaporative Light ScatteringMass Spectrometry
Key Advantages Good sensitivity and wide dynamic range, robust for routine QC.Cost-effective, simple to operate.High sensitivity and selectivity, provides structural information.
Key Disadvantages Non-linear response may require data transformation.Lower sensitivity compared to CAD and MS, sensitive to mobile phase composition.Higher instrument cost and complexity.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable quantification of this compound. Below are representative methodologies for the three analytical techniques discussed.

HPLC-CAD Method

This method is well-suited for the quantitative analysis of this compound in bulk material and formulated products.[1][2]

  • Chromatographic System: Agilent 1260 Infinity II HPLC system with a Corona Veo Charged Aerosol Detector.

  • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm).[1][2]

  • Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v).[1][2]

  • Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).[1][2]

  • Gradient Elution: A sharp gradient is employed to ensure all oligomers of the PEG chain elute as a single peak.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Tube Temperature: 45 °C.

    • Gas Pressure: 35 psi.

  • Sample Preparation: A stock solution of 500 µg/mL is prepared by dissolving 5 mg of this compound in 10 mL of Methanol:Water (50:50 v/v).[1] Working solutions for linearity, precision, and sensitivity are prepared by appropriate dilutions of the stock solution.[1]

HPLC-ELSD Method

This method provides a cost-effective alternative for the routine quantification of this compound.

  • Chromatographic System: HPLC system equipped with an Evaporative Light Scattering Detector.

  • Column: YMC-Triart C18 column (150 × 4.6 mm i.d., 5 μm).[6]

  • Mobile Phase A: 4 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[6]

  • Mobile Phase B: 4 mM Ammonium acetate in Methanol.[6]

  • Gradient Elution: A binary linear gradient from 20% A and 80% B to 100% B over 10 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 45 °C.[6]

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 45 °C.[6]

    • Nitrogen Gas Pressure: 350 kPa.[6]

  • Sample Preparation: Standards and samples are dissolved in ethanol (B145695) or an appropriate solvent mixture.

LC-MS/MS Method

For applications requiring high sensitivity and selectivity, such as in vivo studies, an LC-MS/MS method is the gold standard.

  • Chromatographic System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120).[3]

  • Column: A C30 column is effective for separating lipid components.[3]

  • Mobile Phase: Typically involves a gradient of aqueous and organic solvents with additives like formic acid or ammonium formate (B1220265) to enhance ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for large, polar molecules like this compound.[7]

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, QTOF).

  • Detection Mode: Selected Reaction Monitoring (SRM) or targeted MS/MS for quantification, and full scan MS for characterization.[3]

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove matrix interferences.[8]

Cross-Validation Workflow

A robust cross-validation of analytical methods is crucial to ensure data integrity and consistency, especially when transferring methods between laboratories or switching methodologies during different phases of drug development. The following workflow outlines the key steps in this process.

CrossValidationWorkflow Define_ATP Define Analytical Target Profile (ATP) Method_Dev_Val_1 Method 1 Development & Validation (e.g., HPLC-CAD) Define_ATP->Method_Dev_Val_1 Method_Dev_Val_2 Method 2 Development & Validation (e.g., HPLC-ELSD) Define_ATP->Method_Dev_Val_2 Method_Dev_Val_3 Method 3 Development & Validation (e.g., LC-MS/MS) Define_ATP->Method_Dev_Val_3 Select_Samples Select Representative Samples (Bulk, Formulation, Stressed) Method_Dev_Val_1->Select_Samples Method_Dev_Val_2->Select_Samples Method_Dev_Val_3->Select_Samples Analyze_Samples Analyze Samples by All Methods Select_Samples->Analyze_Samples Compare_Results Compare Results (Accuracy, Precision, Linearity) Analyze_Samples->Compare_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Compare_Results->Stat_Analysis Assess_Bias Assess Method Bias & Agreement Stat_Analysis->Assess_Bias Establish_Criteria Establish Acceptance Criteria Assess_Bias->Establish_Criteria Conclusion Conclusion on Method Interchangeability Establish_Criteria->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

This structured approach ensures that different analytical methods produce comparable and reliable results, which is essential for regulatory submissions and maintaining product quality throughout the lifecycle of a drug product. The choice of the most suitable method will ultimately be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.

References

comparative study of drug release profiles from different PEGylated liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro drug release profiles of various drug-loaded PEGylated liposomes against their conventional, non-PEGylated counterparts. The inclusion of polyethylene (B3416737) glycol (PEG) on the surface of liposomes is a widely adopted strategy to enhance their stability and prolong circulation time in the bloodstream. This modification, known as PEGylation, creates a hydrophilic protective layer that hinders recognition by the mononuclear phagocyte system, thereby delaying clearance.[1] This guide synthesizes experimental data to illustrate the impact of PEGylation on drug release kinetics, a critical factor in designing effective drug delivery systems.

Comparative Drug Release Profiles

The following table summarizes the cumulative drug release from different liposomal formulations at various time points, as reported in several studies. The data consistently demonstrates that PEGylated liposomes exhibit a more sustained and prolonged drug release profile compared to conventional liposomes.

DrugLiposome (B1194612) FormulationTime (hours)Cumulative Drug Release (%)Reference
Capecitabine Conventional Liposome2481.32[2]
PEGylated Liposome3695 ± 0.3[2]
Shikonin (B1681659) Conventional Liposome (DOPC)72~67[3]
PEGylated Liposome (DOPC)72~87[3]
Doxorubicin (B1662922) Non-PEGylated Liposome8~40[4][5]
PEGylated Liposome8~20[4][5]
Camptothecin (B557342) Conventional Liposome852.41 ± 0.8[]
PEGylated Liposome (PEG2000)845.32 ± 0.6[]
PEGylated Liposome (PEG5000)832.22 ± 0.4[]
Albendazole Conventional Liposome5~70[7]
PEGylated Liposome5~50[7]

Key Observations from Experimental Data

PEGylated liposomes consistently demonstrate a slower and more sustained release of encapsulated drugs compared to their non-PEGylated counterparts. For instance, in a study with capecitabine, conventional liposomes released over 80% of the drug within 24 hours, whereas PEGylated liposomes extended the release to 36 hours to reach a similar level.[2] This prolonged release is attributed to the PEG coating on the liposomal surface, which acts as a barrier, slowing down the diffusion of the encapsulated drug.[2][7]

The rigidity of the lipid bilayer also plays a crucial role in the drug release rate; a more rigid bilayer generally leads to a slower release.[3] The presence of PEG can influence this rigidity and, consequently, the drug's release profile.[3] Furthermore, factors such as the molecular weight of the PEG used can also affect the release rate. For example, liposomes prepared with PEG5000 showed a more prolonged release of camptothecin compared to those with PEG2000 and conventional liposomes.[]

It is also important to note that the in vitro release conditions can significantly impact the observed release profiles. For instance, studies on doxorubicin-loaded liposomes have shown that factors like temperature and pH can significantly alter the release rate.[8][9] Interestingly, while PEGylated liposomes show higher stability in vivo, some in vitro assays in phosphate-buffered saline (PBS) at 37°C have shown a higher release rate from PEGylated liposomes compared to non-PEGylated ones.[4][5] However, when the in vitro conditions were modified to better mimic the in vivo environment by adding bovine serum albumin and increasing the temperature, the non-PEGylated liposomes showed a higher release rate, aligning with the expected in vivo behavior.[4][5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative data.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a common method for preparing both conventional and PEGylated liposomes.

  • Lipid Dissolution: The lipid components, such as phosphatidylcholine and cholesterol, are dissolved in a suitable organic solvent mixture (e.g., chloroform (B151607) and methanol). For PEGylated liposomes, a PEG-conjugated lipid (e.g., DSPE-PEG) is included in this mixture.

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution, which can be a buffer or a solution containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids.

  • Sizing: To obtain vesicles of a desired size and with a narrow size distribution, the liposome suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is frequently used to study the in vitro release of drugs from liposomal formulations.

  • Sample Preparation: A known amount of the liposomal dispersion is placed into a dialysis bag with a specific molecular weight cut-off (e.g., 12,000-14,000 Da).

  • Release Medium: The dialysis bag is then immersed in a larger volume of a release medium, typically a buffer solution like PBS (pH 7.4), which is continuously stirred to maintain sink conditions.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Calculation: The cumulative percentage of drug release is calculated at each time point.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further elucidate the experimental process and the therapeutic action of a commonly encapsulated drug, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_release In Vitro Drug Release Assay cluster_analysis Data Analysis start Lipid Mixture (Conventional vs. PEGylated) film Thin Film Hydration start->film drug Drug Loading film->drug sizing Sonication/Extrusion dialysis Dialysis Method sizing->dialysis Characterized Liposomes drug->sizing sampling Sample Collection (at various time points) dialysis->sampling analysis Drug Quantification (e.g., HPLC/UV-Vis) sampling->analysis profile Drug Release Profile Generation analysis->profile comparison Comparative Analysis profile->comparison

Caption: Experimental workflow for the comparative study of drug release.

The anticancer drug doxorubicin is frequently encapsulated in PEGylated liposomes. Its mechanism of action involves multiple pathways to induce cancer cell death.

DoxorubicinPathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Dox Doxorubicin DNA DNA Intercalation Dox->DNA Enters Nucleus TopII Topoisomerase II Inhibition Dox->TopII Enters Nucleus ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Redox Cycling DDR DNA Damage Response (DDR) DNA->DDR TopII->DDR Apoptosis Apoptosis DDR->Apoptosis MembraneDamage Cell Membrane Damage ROS->MembraneDamage MitoDamage Mitochondrial Damage ROS->MitoDamage MitoDamage->Apoptosis

Caption: Simplified signaling pathway for Doxorubicin's anticancer activity.

References

The "Stealth" Effect of DMPE-PEG2000 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced drug delivery, the ability of nanocarriers to evade the body's natural defense mechanisms and prolong their circulation time is paramount for therapeutic efficacy. This "stealth" characteristic is often achieved by surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. Among the various PEGylated lipids used to formulate long-circulating liposomes, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a key player. This guide provides a comprehensive comparison of the in vivo performance of this compound-containing liposomes against other common alternatives, supported by experimental data and detailed methodologies.

The Cornerstone of Stealth: How PEGylation Works

Conventional liposomes are rapidly recognized by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, leading to their swift clearance from the bloodstream. PEGylation creates a hydrophilic, protective layer on the liposome (B1194612) surface. This layer sterically hinders the binding of opsonin proteins, which are responsible for marking foreign particles for uptake by phagocytic cells. This reduced opsonization is the primary mechanism behind the extended circulation half-life of PEGylated liposomes, allowing them to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]

Comparative In Vivo Performance of PEGylated Liposomes

The choice of the lipid anchor and the length of the PEG chain are critical determinants of the in vivo performance of PEGylated liposomes. While direct head-to-head in vivo comparative studies focusing solely on this compound versus other PEGylated lipids are limited in publicly available literature, we can draw comparisons based on studies evaluating different PEGylated formulations. The following table summarizes key performance indicators for liposomes formulated with various PEGylated phospholipids.

Performance IndicatorThis compoundDSPE-PEG2000Other Alternatives (e.g., DPPE-PEG2000)Non-PEGylated Liposomes
Circulation Half-life ProlongedProlonged (often considered the benchmark)ProlongedShort (<1 hour)
Biodistribution Reduced MPS uptake, potential for tumor accumulationReduced MPS uptake, significant tumor accumulation reportedReduced MPS uptakeRapid and high accumulation in liver and spleen
Immune Response Potential for inducing anti-PEG IgM and ABC phenomenonWell-documented induction of anti-PEG IgM and ABC phenomenonSimilar potential for immunogenicityGenerally less immunogenic in terms of anti-PEG response

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is one of the most extensively studied and utilized PEGylated lipids for creating stealth liposomes.[3] Studies have shown that liposomes formulated with DSPE-PEG2000 exhibit significantly prolonged circulation times.[4] For instance, the inclusion of DSPE-PEG2000 in liposomes composed of distearoylphosphatidylcholine (DSPC) and cholesterol can result in a circulation half-life of over 24 hours in mice.[4]

DPPE-PEG2000 (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) has also been shown to effectively increase the blood circulation time of liposomes.[4] The choice between DMPE, DPPE, and DSPE often depends on the desired membrane fluidity and stability, which are influenced by the length of the acyl chains (Myristoyl C14, Palmitoyl C16, Stearoyl C18).

A critical aspect of repeated administration of PEGylated liposomes is the Accelerated Blood Clearance (ABC) phenomenon . This is an immune response where the first dose of PEGylated liposomes induces the production of anti-PEG immunoglobulin M (IgM) antibodies. Upon subsequent injections, these antibodies bind to the PEG on the liposome surface, leading to rapid clearance from the circulation, thus compromising the stealth effect.[5] This phenomenon has been observed with various PEGylated liposomes, including those formulated with DSPE-PEG2000.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo studies, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of stealth liposomes.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.

  • Lipid Dissolution: Dissolve the desired lipids, including this compound and other components like a primary phospholipid (e.g., DSPC) and cholesterol, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Sizing: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension is typically subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

In Vivo Circulation Half-Life Determination

This protocol outlines the steps to determine the circulation half-life of liposomes in an animal model, typically mice or rats.

  • Animal Model: Use healthy, adult mice (e.g., BALB/c or C57BL/6 strain).

  • Liposome Labeling: Incorporate a radioactive or fluorescent label into the liposomes to enable tracking in the blood.

  • Administration: Inject the liposome formulation intravenously (e.g., via the tail vein) at a specific lipid dose.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h) after injection, collect blood samples from the animals.

  • Quantification: Measure the amount of the label (radioactivity or fluorescence) in the blood samples.

  • Data Analysis: Plot the percentage of the injected dose remaining in the blood over time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).

Biodistribution Study

This protocol is used to determine the organ distribution of the administered liposomes.

  • Animal Model and Administration: Similar to the circulation study, inject labeled liposomes into animals.

  • Tissue Harvesting: At a specific time point post-injection (e.g., 24 hours), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Quantification: Homogenize the harvested tissues and measure the amount of the label in each organ.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of liposomes in different organs.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for evaluating the stealth effect and the mechanism of PEGylation.

Experimental_Workflow cluster_prep Liposome Preparation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Lipid_Dissolution Lipid_Dissolution Film_Formation Film_Formation Lipid_Dissolution->Film_Formation Hydration Hydration Film_Formation->Hydration Sizing Sizing Hydration->Sizing Animal_Model Animal_Model IV_Injection IV_Injection Animal_Model->IV_Injection Blood_Sampling Blood_Sampling IV_Injection->Blood_Sampling Circulation Study Tissue_Harvesting Tissue_Harvesting IV_Injection->Tissue_Harvesting Biodistribution Study Half_Life_Calc Half_Life_Calc Blood_Sampling->Half_Life_Calc Quantify Label Organ_Distribution Organ_Distribution Tissue_Harvesting->Organ_Distribution Quantify Label

Experimental workflow for in vivo evaluation of stealth liposomes.

PEGylation_Mechanism cluster_conventional Conventional Liposome cluster_pegylated PEGylated Liposome Liposome_C Liposome Opsonin Opsonin Liposome_C->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis Liposome_P Liposome PEG_Layer PEG Layer Macrophage_P Macrophage Liposome_P->Macrophage_P Evades Phagocytosis Opsonin_P Opsonin PEG_Layer->Opsonin_P Steric Hindrance (Reduced Opsonization)

Mechanism of the "stealth" effect conferred by PEGylation.

References

The Evolving Landscape of Stealth Liposomes: A Performance Showdown Between DMPE-PEG2000 and Next-Generation Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimized drug delivery systems is perpetual. Stealth liposomes, designed to evade the immune system and prolong circulation times, represent a cornerstone of nanomedicine. For decades, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) has been a gold standard in conferring "stealth" characteristics to these lipid-based nanocarriers. However, the emergence of novel polymers is challenging this paradigm, offering potential improvements in biocompatibility and in vivo performance. This guide provides an objective comparison of this compound against these innovative alternatives, supported by experimental data and detailed methodologies.

The primary function of a stealth polymer is to create a hydrophilic barrier on the surface of the liposome (B1194612), which sterically hinders the adsorption of plasma proteins (opsonization) and subsequent recognition and clearance by the mononuclear phagocyte system (MPS). While this compound has proven effective in this role, concerns regarding the immunogenicity of PEG, leading to the "accelerated blood clearance" (ABC) phenomenon upon repeated administration, have fueled the development of alternative stealth coatings.[1] This comparison delves into the performance of several promising next-generation polymers: poly(2-oxazoline)s such as poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ), and zwitterionic polymers like poly(carboxybetaine) (PCB).

Comparative Performance Data

The following tables summarize key performance indicators for this compound and its novel counterparts based on available preclinical data. It is important to note that direct head-to-head comparisons across all polymers in a single study are limited, and experimental conditions can vary.

PolymerCirculation Half-life (t½)Key Findings
This compound 5 - >30 hoursThe circulation half-life is highly dependent on liposome composition, PEG density, and animal model.[2][3] For instance, some studies report a half-life of over 30 hours for PEG-coated liposomes.[2]
Poly(2-methyl-2-oxazoline) (PMOZ) >15 hours; >30 hoursLiposomes coated with PMOZ exhibit circulation times comparable to or even exceeding those of PEGylated liposomes.[4] One study reported a half-life of over 30 hours.[2]
Poly(2-ethyl-2-oxazoline) (PEOZ) >15 hoursSimilar to PMOZ, PEOZ-coated liposomes demonstrate prolonged circulation, with performance on par with PEG-DSPE counterparts.[4]
Zwitterionic Polymers (e.g., PCB) ~20 hoursZwitterionic polymer-coated liposomes show extended circulation and, crucially, can avoid the accelerated blood clearance (ABC) phenomenon seen with PEG.[5]
PolymerProtein AdsorptionKey Findings
This compound LowPEGylation significantly reduces protein adsorption compared to conventional liposomes, though it does not completely prevent the formation of a protein corona.[6]
Poly(2-ethyl-2-oxazoline) (PEOZ) Extremely LowStudies have shown that PEOxylated nanoparticles exhibit extremely low protein adsorption, similar to their PEGylated counterparts.
Zwitterionic Polymers (e.g., PCB) Very LowThe highly hydrated nature of zwitterionic surfaces leads to strong resistance to protein fouling.
PolymerComplement ActivationKey Findings
This compound Can activate complementPEGylated liposomes have been shown to activate the complement system, which can lead to hypersensitivity reactions.[1][7][8][9]
Poly(amino acid)s (PAA) Potential for complement activationSome studies suggest that PAA-coated liposomes may activate the complement system.
Zwitterionic Polymers (e.g., PCB) Reduced complement activationZwitterionic coatings are generally associated with a reduced inflammatory response, including lower complement activation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of performance data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to benchmark stealth polymers.

In Vivo Circulation Half-Life Determination

This protocol outlines the steps to determine the pharmacokinetic profile of stealth liposomes in a rodent model.

  • Liposome Preparation and Radiolabeling:

    • Prepare liposomes incorporating the desired stealth polymer (e.g., this compound, PMOZ-DSPE) using a standard method such as thin-film hydration followed by extrusion.

    • Encapsulate a non-metabolizable, non-exchangeable radioactive marker, such as ¹⁴C-cholesteryl hexadecyl ether, or chelate a gamma-emitting radionuclide like ¹¹¹In to a lipid component.

    • Remove unencapsulated radiolabel by size-exclusion chromatography.

  • Animal Studies:

    • Administer a defined dose of the radiolabeled liposome formulation intravenously to a cohort of rodents (e.g., rats or mice).

    • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

  • Sample Analysis:

    • Measure the radioactivity in each blood sample using a scintillation counter or a gamma counter.

    • Express the results as a percentage of the injected dose per milliliter of blood (%ID/mL).

  • Data Analysis:

    • Plot the %ID/mL against time on a semi-logarithmic scale.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

In Vitro Protein Adsorption Assay

This protocol describes a method to quantify the amount of protein that adsorbs to the surface of stealth liposomes.

  • Liposome Preparation:

    • Prepare liposomes with the different polymer coatings as described above.

  • Incubation with Plasma:

    • Incubate a known concentration of liposomes with fresh plasma (e.g., human or mouse plasma) at 37°C for a specified time (e.g., 1 hour).

  • Separation of Liposomes from Unbound Protein:

    • Separate the liposomes from the plasma containing unbound proteins using a method such as size-exclusion chromatography or centrifugation.[6]

  • Protein Quantification:

    • Lyse the washed liposomes to release the adsorbed proteins.

    • Quantify the total protein amount using a standard protein assay, such as the bicinchoninic acid (BCA) assay or by running the samples on an SDS-PAGE gel followed by densitometry.

  • Data Analysis:

    • Express the results as the amount of protein adsorbed per mole of lipid (e.g., µg protein/µmol lipid).

Complement Activation Assay (CH50)

The CH50 assay is a functional test that measures the total activity of the classical complement pathway. Liposome-induced complement activation can be assessed by measuring the consumption of complement components from serum.

  • Reagent Preparation:

    • Use a commercial CH50 immunoassay kit, which typically includes antibody-sensitized liposomes encapsulating an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH).[10][11][12][13][14]

  • Assay Procedure:

    • Incubate the test liposomes (with different polymer coatings) with normal human serum for a defined period (e.g., 30 minutes at 37°C).

    • In a separate reaction, add the pre-incubated serum to the sensitized liposomes from the kit.

    • If complement has been activated by the test liposomes, its lytic activity on the kit's liposomes will be reduced.

  • Measurement:

    • The amount of G6PDH released from the kit's liposomes is proportional to the remaining complement activity and is measured spectrophotometrically by the conversion of NAD to NADH.[11][12][14]

  • Data Analysis:

    • Calculate the percentage of complement consumption by comparing the results from serum incubated with test liposomes to a control serum incubated with buffer.

Visualizing the Benchmarking Process and Mechanisms

To better illustrate the relationships and workflows described, the following diagrams are provided.

Experimental_Workflow cluster_formulation Liposome Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation_A This compound Liposomes InVivo In Vivo Circulation (Pharmacokinetics) Formulation_A->InVivo InVitro_Protein In Vitro Protein Adsorption Formulation_A->InVitro_Protein InVitro_Complement In Vitro Complement Activation Formulation_A->InVitro_Complement Formulation_B Novel Polymer Liposomes Formulation_B->InVivo Formulation_B->InVitro_Protein Formulation_B->InVitro_Complement Analysis Comparative Performance Analysis InVivo->Analysis InVitro_Protein->Analysis InVitro_Complement->Analysis Complement_Activation Liposome Liposome PlasmaProteins Plasma Proteins (Opsonins) Liposome->PlasmaProteins Opsonization ComplementSystem Complement System (e.g., C3) PlasmaProteins->ComplementSystem Activation Phagocyte Phagocytic Cell (e.g., Macrophage) ComplementSystem->Phagocyte Recognition Clearance Rapid Clearance from Circulation Phagocyte->Clearance Phagocytosis

References

Safety Operating Guide

Proper Disposal of DMPE-PEG2000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

[IMMEDIATE SAFETY AND LOGISTICAL INFORMATION]

This document provides a comprehensive, step-by-step guide for the proper disposal of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

The foundation of safe chemical disposal lies in a thorough understanding of the compound and adherence to institutional and local regulations. Before initiating any disposal procedure, it is mandatory to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific this compound product in use. The SDS contains definitive information on potential hazards, handling, and appropriate disposal methods.

A critical step in determining the correct disposal route is to evaluate for contamination. If the this compound waste is mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste. Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and ensure proper disposal for each waste stream.[2]

Quantitative Data Summary

The following table summarizes key information regarding the disposal of this compound.

ParameterGuidelineRationale
Hazard Classification Generally not classified as a hazardous waste.[1]Based on available Safety Data Sheets.
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.To prevent skin and eye contact during handling.
Spill Response Absorb with inert material (e.g., vermiculite, sand) and collect for disposal.To safely contain and manage spills.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]To prevent hazardous chemical reactions.
Storage of Waste Tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.To ensure safety and proper identification of waste.
pH Range for Aqueous Waste Discharge 5.5 - 9.0 (after neutralization)To comply with typical municipal sewer discharge regulations and prevent corrosion of plumbing.[3]
Dilution Factor for Aqueous Waste Minimum 100-fold with water.[3]To significantly lower the chemical concentration before drain disposal.

Detailed Disposal Protocol

This section provides a step-by-step methodology for the disposal of this compound. This protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.

Materials Required:
  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

  • Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene (B3416737) bottle for liquids, sealed bag or container for solids).

  • Waste labels.

  • Inert absorbent material (e.g., vermiculite, sand) for spills.

  • Dilute basic solution (e.g., 5% sodium bicarbonate) for neutralization of aqueous solutions.

  • pH indicator strips or pH meter.

Step-by-Step Procedure:
  • Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE.

  • Assess the Waste Stream:

    • Solid Waste: If the this compound is in a pure, solid (powder) form and is uncontaminated, it can typically be disposed of in the regular laboratory trash, provided it is securely contained.

    • Aqueous Solutions: For solutions of this compound in water or buffers, proceed to the neutralization and dilution steps.

    • Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be treated as chemical waste. Transfer the solution to a designated, labeled container for chemical waste pickup by your institution's EHS department.

    • Contaminated Materials: Any materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a sealed bag and disposed of as solid laboratory waste.

  • Container Preparation for Chemical Waste:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a waste label to the container and fill in all required information, including the full chemical name ("this compound"), concentration (if in solution), and the date.

  • Waste Collection:

    • Perform all waste transfers in a well-ventilated area.

    • Carefully transfer the this compound waste into the designated container.

  • Neutralization and Dilution (for Aqueous Solutions):

    • pH Measurement: Use a pH meter or pH paper to check the initial pH of the aqueous solution.

    • Neutralization: If the pH is outside the range of 5.5-9.0, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) while stirring until the pH is within the acceptable range.

    • Dilution: Once neutralized, dilute the solution with at least a 100-fold excess of water. For example, for every 10 mL of neutralized solution, use at least 1 liter of water.[3]

  • Disposal:

    • Solid Waste (Uncontaminated): Place the securely contained solid this compound in the regular laboratory trash.

    • Aqueous Solutions (Neutralized and Diluted): Pour the diluted solution down the sanitary sewer, followed by flushing with a copious amount of running water for several minutes. This is generally acceptable for non-hazardous materials, but always confirm with your institution's EHS guidelines.[4][5]

    • Chemical Waste: Securely seal the container for chemical waste. Store it in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.

Mandatory Visualizations

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

This compound Disposal Decision Workflow start Start: this compound Waste assess_contamination Assess for Contamination with Hazardous Material start->assess_contamination hazardous_waste Dispose as Hazardous Waste (Follow EHS Protocol) assess_contamination->hazardous_waste Yes assess_form Determine Physical Form assess_contamination->assess_form No chemical_waste Collect in Labeled Chemical Waste Container (Arrange for EHS Pickup) hazardous_waste->chemical_waste solid_waste Uncontaminated Solid assess_form->solid_waste Solid aqueous_solution Aqueous Solution assess_form->aqueous_solution Aqueous organic_solution Organic Solvent Solution assess_form->organic_solution Organic dispose_solid Dispose in Labeled Solid Waste Container solid_waste->dispose_solid neutralize Neutralize to pH 5.5-9.0 aqueous_solution->neutralize organic_solution->chemical_waste end End dispose_solid->end dilute Dilute >= 100-fold with Water neutralize->dilute drain_disposal Dispose Down Sanitary Sewer with Copious Water dilute->drain_disposal drain_disposal->end chemical_waste->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols established by your institution and local regulatory agencies. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Navigating the Safe Handling of DMPE-PEG2000: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on personal protective equipment, operational protocols, and disposal for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).

This compound is a key reagent in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles. While it is not classified as a hazardous substance, adherence to proper laboratory safety protocols is paramount to ensure the well-being of researchers and maintain the integrity of experimental outcomes.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe and effective handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice.[1] The following PPE is recommended to minimize exposure and prevent contamination.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile glovesPrevents direct skin contact. While specific chemical resistance data for this compound is not available, nitrile gloves offer good resistance to a variety of chemicals commonly used in laboratory settings. It is advisable to change gloves immediately if they become contaminated.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a potential for aerosolization or handling large quantities, a risk assessment should be conducted to determine if respiratory protection is necessary.

Operational and Handling Protocols

Proper handling techniques are crucial for maintaining the quality of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage. This compound is typically a white solid.

Storage ConditionTemperatureDurationAdditional Notes
Solid -20°CLong-termKeep container tightly sealed and protected from moisture.[1]
In Solvent -80°CUp to 6 monthsStore in a tightly sealed container, protected from moisture.[2]
In Solvent -20°CUp to 1 monthStore in a tightly sealed container, protected from moisture.[2]
Weighing and Reconstitution
  • Weighing: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • Reconstitution: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is securely capped before mixing.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared with clear and concise emergency procedures is critical.

Spill Cleanup

In the event of a spill, follow these steps:

  • Alert others: Inform colleagues in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Assess the situation: Determine the extent of the spill and the materials needed for cleanup.

  • Don appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the spill: For solid spills, gently cover with absorbent material to prevent dust from becoming airborne. For liquid spills, use absorbent pads or granules to contain the liquid.

  • Clean the area:

    • Solid spill: Carefully sweep the material into a designated waste container. Avoid creating dust.

    • Liquid spill: Absorb the liquid with an inert material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of waste: Dispose of all contaminated materials as chemical waste according to your institution's guidelines.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be disposed of as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Prepare to handle this compound check_hazard Is this compound classified as hazardous? start->check_hazard standard_ppe Standard Laboratory PPE: - Safety Glasses - Lab Coat - Nitrile Gloves check_hazard->standard_ppe No aerosol_risk Potential for aerosolization? standard_ppe->aerosol_risk respirator Consider Respiratory Protection aerosol_risk->respirator Yes proceed Proceed with Handling aerosol_risk->proceed No respirator->proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。